Gonadorelin hydrochloride
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13.ClH/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRWQSQENCASAD-HBBGHHHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H76ClN17O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33515-09-2 (Parent) | |
| Record name | Gonadorelin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101027389 | |
| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1218.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51952-41-1, 51952-40-0 | |
| Record name | Gonadorelin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteinizing hormone-releasing factor (swine), monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Gonadorelin Hydrochloride in Pituitary Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of gonadorelin (B1671987) hydrochloride on pituitary gonadotrope cells. Gonadorelin, a synthetic form of gonadotropin-releasing hormone (GnRH), is a critical regulator of the hypothalamic-pituitary-gonadal axis and its therapeutic and diagnostic applications are rooted in its precise interactions with the GnRH receptor (GnRH-R) and the subsequent intracellular signaling cascades.
Receptor Binding and Activation
Gonadorelin hydrochloride exerts its effects by binding to and activating the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily, located on the surface of pituitary gonadotrope cells.[1][2] This interaction is the initial and pivotal step in a signaling cascade that ultimately leads to the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]
Binding Affinity
The binding of gonadorelin to the GnRH receptor is a high-affinity interaction. While specific dissociation constants (Kd) for this compound are not always explicitly reported in literature, studies on the native GnRH provide a close approximation.
| Ligand | Species | Tissue/Cell Type | Dissociation Constant (Kd) | Reference |
| GnRH | Human | Pituitary | 4.81 nM | [4] |
| GnRH | Rat | Pituitary | 4.71 nM | [4] |
The activation constant (Kact), which represents the concentration of the ligand required to elicit a half-maximal biological response, further illustrates the potency of GnRH and its analogs.
| Ligand | Cell Type | Response Measured | Activation Constant (Kact) | Reference |
| GnRH | Cultured Rat Pituitary Cells | LH Release | 0.5 nM | [5] |
| GnRH Analog ([D-Ser(t-BU)6]des-Gly10-GnRH N-ethylamide) | Cultured Rat Pituitary Cells | LH Release | 0.01 nM | [5] |
Intracellular Signaling Pathways
Upon binding of gonadorelin, the GnRH receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).
The Phospholipase C (PLC) Pathway
Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8] This initial, rapid rise in intracellular calcium is a critical trigger for the immediate secretion of stored LH and FSH.[8] The pattern of this calcium increase is dose-dependent.
| Gonadorelin (GnRH) Concentration | Intracellular Ca2+ Response Pattern in Pituitary Gonadotrophs | Reference |
| Subthreshold | Small, monophasic Ca2+ transients or irregular, small Ca2+ spikes | [9] |
| 0.1–10 nM | Regular, oscillatory, frequency-modulated, large Ca2+ transients (baseline Ca2+ spiking) | [9] |
| ~50–100 nM | Biphasic Ca2+ response (spike-plateau) | [9] |
-
DAG and Protein Kinase C (PKC) Activation : DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC phosphorylates a variety of intracellular proteins, playing a crucial role in both the sustained secretion of gonadotropins and the transcriptional regulation of gonadotropin subunit genes.
Figure 1: The Phospholipase C signaling pathway activated by Gonadorelin.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The activation of PKC and other signaling intermediates downstream of the GnRH receptor also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway.
-
ERK Pathway : The activation of the ERK1/2 pathway is a key event in mediating the effects of gonadorelin on the synthesis of gonadotropin subunits (α, LHβ, and FSHβ). GnRH stimulation leads to a rapid and robust phosphorylation of ERK, with a 30- to 60-fold increase observed within minutes.[10][11] Activated ERK translocates to the nucleus where it phosphorylates transcription factors, thereby regulating the expression of genes encoding the gonadotropin subunits.
Figure 2: The MAPK/ERK signaling pathway downstream of PKC activation.
Pulsatile vs. Continuous Administration
The physiological secretion of GnRH is pulsatile, and this pattern of release is crucial for maintaining normal gonadotropin secretion. The response of pituitary gonadotropes to gonadorelin is highly dependent on the mode of administration.
-
Pulsatile Administration : Mimicking the natural pulsatile release of GnRH, intermittent administration of gonadorelin stimulates the synthesis and secretion of LH and FSH, leading to an increase in gonadal steroid production.[12] This is the basis for its therapeutic use in inducing ovulation and treating certain forms of infertility.[13]
-
Continuous Administration : In contrast, continuous or prolonged exposure to high concentrations of gonadorelin leads to a biphasic response. An initial stimulatory phase is followed by a desensitization of the pituitary gonadotropes.[1] This desensitization involves the downregulation of GnRH receptors on the cell surface and uncoupling of the receptors from their signaling pathways. This leads to a profound suppression of LH and FSH secretion and, consequently, a decrease in gonadal steroid production. This "medical castration" effect is utilized in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Experimental Protocols
Radioligand Binding Assay for GnRH Receptor
This protocol is designed to determine the binding affinity of gonadorelin for the GnRH receptor in pituitary cell membranes.
Materials:
-
Pituitary tissue or cultured pituitary cells (e.g., LβT2 cells)
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin)
-
Unlabeled this compound (as competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize pituitary tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.
-
Competition Binding: In a multi-well plate, add a fixed concentration of the radiolabeled GnRH analog to each well.
-
Add increasing concentrations of unlabeled this compound to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled GnRH to determine non-specific binding.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate at a controlled temperature (e.g., 4°C or 22°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC50. Calculate the Kd for gonadorelin using the Cheng-Prusoff equation.
References
- 1. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. GnRH agonists: gonadorelin, leuprolide and nafarelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gonadotropin-releasing hormone receptors in human pituitary: ligand structural requirements, molecular size, and cationic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of gonadotropin-releasing hormone receptors in cultured rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Gonadotropin-releasing hormone stimulation of pituitary gonadotrope cells produces an increase in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhythmic exocytosis stimulated by GnRH-induced calcium oscillations in rat gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. GnRH activates ERK1/2 leading to the induction of c-fos and LHbeta protein expression in LbetaT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Gonadorelin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Gonadorelin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, purification, and characterization of gonadorelin (B1671987) hydrochloride. It also elucidates the signaling pathway initiated by this synthetic decapeptide, offering valuable insights for professionals in drug development and reproductive science.
Chemical Structure and Physicochemical Properties
Gonadorelin is a synthetic decapeptide identical to the endogenous gonadotropin-releasing hormone (GnRH).[1][2] Its hydrochloride salt is a well-characterized active pharmaceutical ingredient.
The primary amino acid sequence of gonadorelin is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂.[1] This sequence dictates its three-dimensional structure and its ability to bind to and activate the GnRH receptor.
Quantitative Physicochemical Data
The key physicochemical properties of gonadorelin hydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₅₅H₇₆ClN₁₇O₁₃ | [3][4] |
| Molecular Weight | 1218.76 g/mol | [3][5][6][7] |
| CAS Number | 51952-41-1 | [3][5][6][7][8] |
| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride | [4] |
| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | [1] |
Chemical Structure Diagram
The following diagram illustrates the chemical structure of gonadorelin.
Caption: Simplified linear representation of the gonadorelin decapeptide sequence.
Synthesis of this compound
The synthesis of this compound is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and efficient method for producing peptides.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for the SPPS of gonadorelin is depicted below. This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Caption: General workflow for the solid-phase synthesis of gonadorelin.
Experimental Protocol: Solid-Phase Peptide Synthesis
The following protocol outlines the key steps in the synthesis of gonadorelin using Fmoc-based solid-phase chemistry.
Materials and Reagents:
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, pGlu-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection reagent: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, dichloromethane (B109758) (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water
-
Ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Pro-OH) with HBTU/HOBt and DIEA in DMF and couple it to the deprotected glycine on the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the gonadorelin sequence.
-
Final Deprotection: After the final amino acid (pGlu-OH) is coupled, remove the terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet with ether to remove scavengers.
-
Drying: Dry the crude peptide under vacuum.
Purification and Characterization
The crude synthetic gonadorelin is purified and characterized using various analytical techniques to ensure high purity and correct identity.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates the target peptide from impurities based on differences in hydrophobicity.
Experimental Protocol:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the peptide.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected.
-
Lyophilization: The collected fractions are pooled and lyophilized to obtain the purified this compound.
Characterization
Purity is assessed by analytical RP-HPLC using similar conditions as the preparative method. A single, sharp peak indicates high purity.
The molecular weight of the purified peptide is confirmed by LC-MS. The observed mass should correspond to the theoretical mass of this compound.
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure and the presence of all constituent amino acids in the correct sequence.
Quantitative Analytical Data
| Analysis | Parameter | Typical Specification |
| HPLC | Purity | ≥ 98.0% |
| LC-MS | Molecular Weight | Corresponds to theoretical mass |
| Amino Acid Analysis | Amino Acid Ratios | Conforms to theoretical composition |
Signaling Pathway of this compound
Gonadorelin exerts its physiological effects by binding to the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[9] This binding initiates a cascade of intracellular signaling events, as illustrated in the diagram below.
Caption: Signaling pathway of this compound via the GnRH receptor.
Mechanism of Action:
-
Receptor Binding: Gonadorelin binds to the GnRHR.
-
G-Protein Activation: The activated receptor stimulates the Gq/11 G-protein.
-
Second Messenger Production: Gq/11 activates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Signaling:
-
IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
DAG activates protein kinase C (PKC).
-
-
Cellular Response: The increase in intracellular Ca²⁺ and the activation of PKC, along with the subsequent activation of the mitogen-activated protein kinase (MAPK) cascade, ultimately leads to the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[6]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. peptide.com [peptide.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. CN106432427A - Method for preparing gonadorelin acetate by virtue of specific microwave synthesis - Google Patents [patents.google.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. GnRH signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 7. CN105646671A - Gonadorelin purification method - Google Patents [patents.google.com]
- 8. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Gonadorelin Hydrochloride as a GnRH Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadorelin (B1671987) hydrochloride is a synthetic version of the naturally occurring gonadotropin-releasing hormone (GnRH), a decapeptide that plays a pivotal role in the regulation of the reproductive system.[1][2] Produced in the hypothalamus, GnRH is the primary initiator of the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] Gonadorelin hydrochloride mimics this endogenous hormone, binding to GnRH receptors (GnRHR) on the anterior pituitary gland. This action stimulates the synthesis and release of two essential gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][5] These gonadotropins, in turn, regulate gametogenesis and the production of sex steroids in the gonads.[6] This guide provides a technical overview of this compound's mechanism of action, associated signaling pathways, quantitative effects, and the experimental protocols used in its study.
Mechanism of Action
This compound functions as a GnRH receptor agonist.[7] The physiological and pharmacological effects of Gonadorelin are critically dependent on its mode of administration.
-
Pulsatile Administration: When administered in a pulsatile fashion, mimicking the natural episodic release of GnRH from the hypothalamus (typically every 60-120 minutes), Gonadorelin stimulates the pituitary gonadotrophs to release LH and FSH.[6][8][9] This leads to an increase in the production of gonadal sex hormones, such as testosterone (B1683101) in males and estrogen in females, and is the basis for its therapeutic use in treating conditions like hypogonadotropic hypogonadism and inducing ovulation.[2][8][10]
-
Continuous Administration: Conversely, continuous or long-term administration of Gonadorelin leads to a paradoxical effect.[8][11] An initial stimulatory phase (flare-up) is followed by a profound suppression of gonadotropin release.[12] This occurs due to the downregulation and desensitization of GnRH receptors on the pituitary cells, ultimately leading to a state of medical castration.[8][12][13] This suppressive effect is therapeutically exploited in conditions that are sensitive to sex hormones, such as prostate cancer and endometriosis.[8][11][12]
Core Signaling Pathways
The binding of Gonadorelin to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs initiates a cascade of intracellular signaling events. The GnRH receptor is primarily coupled to the Gq/11 class of G-proteins.[3][6][14]
The primary signaling cascade involves:
-
Activation of Phospholipase C (PLC): Upon ligand binding, the activated Gαq subunit stimulates PLCβ.[3][14]
-
Generation of Second Messengers: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][14]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates various isoforms of Protein Kinase C (PKC).[5][14]
-
MAPK Cascade Activation: The signaling cascade further activates Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway.[5][15] This activation is crucial for transmitting signals to the nucleus to regulate the transcription of gonadotropin subunit genes (αGSU, LHβ, and FSHβ).[15]
These pathways collectively orchestrate the synthesis and pulsatile release of LH and FSH.
Visualization of GnRH Receptor Signaling
// Define Nodes GnRH [label="Gonadorelin (GnRH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRHR [label="GnRH Receptor (GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gαq/11", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca²⁺ Release", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK Cascade\n(e.g., ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(LHβ, FSHβ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Release [label="LH & FSH\nSynthesis & Release", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges (Relationships) GnRH -> GnRHR [label="Binds", color="#5F6368"]; GnRHR -> Gq11 [label="Activates", color="#5F6368"]; Gq11 -> PLC [label="Activates", color="#5F6368"]; PLC -> PIP2 [label="Hydrolyzes", color="#5F6368"]; PIP2 -> IP3 [dir=back, arrowhead=tee, color="#5F6368"]; PIP2 -> DAG [dir=back, arrowhead=tee, color="#5F6368"]; IP3 -> ER [label="Acts on", color="#5F6368"]; ER -> Ca [label="Induces", color="#5F6368"]; DAG -> PKC [label="Activates", color="#5F6368"]; Ca -> PKC [label="Co-activates", color="#5F6368"]; PKC -> MAPK [label="Activates", color="#5F6368"]; MAPK -> Transcription [label="Regulates", color="#5F6368"]; Transcription -> Release [label="Leads to", color="#5F6368"]; Ca -> Release [label="Stimulates", color="#5F6368"]; }
Quantitative Data Summary
The biological effects of this compound have been quantified in various studies. The following tables summarize key data points regarding its hormonal effects.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Reference |
| Administration Route | Intravenous, Intramuscular, Nasal Spray | [7] |
| Distribution Half-life | 2 to 10 minutes | [7] |
| Terminal Half-life | 10 to 40 minutes | [7] |
| Mechanism of Action | GnRH Receptor Agonist | [7] |
| Metabolism | Hydrolysis into smaller peptides | [7] |
Table 2: Hormonal Response to a Single Intravenous Dose
| Hormone | Time to Peak Concentration | Duration of Elevation | Notes | Reference |
| Luteinizing Hormone (LH) | 30-60 minutes | Returns toward baseline within 2-4 hours | The response is rapid and transient. | [16] |
| Follicle-Stimulating Hormone (FSH) | ~30 minutes | More prolonged than LH, may remain modestly elevated up to 48 hours | FSH response can be greater than LH in certain conditions. | [2][16] |
Table 3: Effects of Pulsatile vs. Continuous Administration on Gene Expression
| Administration Mode | Gene Expression (LHβ, FSHβ) | Physiological Outcome | Reference |
| Pulsatile (Low/Intermediate Freq.) | Increased | Stimulation of gonadotropin secretion | [17] |
| Continuous (or High Freq.) | Decreased / Suppressed | Desensitization and suppression of gonadotropin secretion | [10][17] |
Key Experimental Protocols
The study of this compound and its effects on the HPG axis involves a range of in vitro and in vivo experimental protocols.
Pituitary Gonadotroph Cell Culture and Stimulation
-
Objective: To study the direct effects of Gonadorelin on LH and FSH secretion and gene expression in vitro.
-
Methodology:
-
Cell Lines: Immortalized murine gonadotroph cell lines (e.g., LβT2, αT3-1) are commonly used as they retain the characteristics of differentiated gonadotrophs.[15]
-
Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are treated with varying concentrations of this compound. For pulsatile studies, a perifusion system is used to deliver pulses of the agonist at defined frequencies and durations.[10][17]
-
Sample Collection: Media is collected at various time points to measure secreted hormone levels. Cells are lysed to extract RNA or protein for gene expression and signaling pathway analysis.
-
Quantification of Gonadotropins (LH/FSH)
-
Objective: To measure the concentration of LH and FSH in culture media or serum samples.
-
Methodology (ELISA):
-
Coating: A microplate is coated with a capture antibody specific for LH or FSH.
-
Blocking: Non-specific binding sites are blocked.
-
Incubation: Samples and standards are added to the wells and incubated.
-
Detection: A second, enzyme-linked detection antibody is added, followed by a substrate that produces a measurable colorimetric signal.
-
Analysis: The signal intensity is read using a plate reader, and concentrations are determined by comparison to a standard curve.
-
Visualization of an Experimental Workflow
// Define Nodes start [label="Start: Collect Samples\n(Serum or Cell Media)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; coat [label="Coat Microplate with\nCapture Antibody"]; wash1 [label="Wash Plate", shape=diamond]; block [label="Block Non-specific Sites"]; wash2 [label="Wash Plate", shape=diamond]; add_sample [label="Add Samples and\nStandards to Wells"]; incubate1 [label="Incubate"]; wash3 [label="Wash Plate", shape=diamond]; add_detection [label="Add Enzyme-linked\nDetection Antibody"]; incubate2 [label="Incubate"]; wash4 [label="Wash Plate", shape=diamond]; add_substrate [label="Add Substrate"]; incubate3 [label="Incubate for\nColor Development"]; stop_reaction [label="Add Stop Solution"]; read_plate [label="Read Absorbance\n(Plate Reader)"]; analyze [label="Analyze Data:\nGenerate Standard Curve\n& Calculate Concentrations", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Hormone Levels\nQuantified", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges (Workflow) start -> coat; coat -> wash1; wash1 -> block; block -> wash2; wash2 -> add_sample; add_sample -> incubate1; incubate1 -> wash3; wash3 -> add_detection; add_detection -> incubate2; incubate2 -> wash4; wash4 -> add_substrate; add_substrate -> incubate3; incubate3 -> stop_reaction; stop_reaction -> read_plate; read_plate -> analyze; analyze -> end; }
In Vivo Animal Studies
-
Objective: To assess the systemic effects of Gonadorelin on the HPG axis, including ovulation, spermatogenesis, and steroidogenesis.
-
Methodology:
-
Animal Model: Rodents (rats, mice) or larger animals like cattle and sheep are often used.[4][18]
-
Administration: Gonadorelin is administered via a chosen route (e.g., intramuscular injection, subcutaneous infusion via osmotic pumps for continuous delivery).[18]
-
Blood Sampling: Serial blood samples are collected to create a time-course of LH, FSH, and steroid hormone levels.[18]
-
Physiological Assessment: Endpoints such as ovulation rate (in females) or testicular function (in males) are assessed.[18] Follicular dynamics can be monitored using ultrasonography.[18]
-
Applications in Research and Drug Development
The unique biphasic action of this compound makes it a valuable tool for both research and clinical applications.
-
Diagnostic Tool: The Gonadorelin stimulation test is used to assess the functional integrity of the hypothalamic-pituitary axis and diagnose conditions like delayed puberty and hypogonadotropic hypogonadism.[8]
-
Fertility Treatments: Pulsatile administration is used in assisted reproductive technology (ART) protocols to stimulate follicular development and ovulation.[8][10]
-
Hormone-Sensitive Cancers: Continuous administration is a cornerstone of androgen deprivation therapy for prostate cancer and is also used for breast cancer, leveraging its ability to suppress sex hormone production.[11][12]
-
Research Model: It is an essential pharmacological tool for investigating the complex regulation of the reproductive axis, decoding GnRH pulse frequency, and studying the molecular mechanisms of GnRH receptor signaling and desensitization.[10][17]
References
- 1. Gonadorelin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 7. Gonadorelin - Wikipedia [en.wikipedia.org]
- 8. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 9. peptide-db.com [peptide-db.com]
- 10. Pulsatile and Sustained Gonadotropin-releasing Hormone (GnRH) Receptor Signaling: DOES THE ERK SIGNALING PATHWAY DECODE GnRH PULSE FREQUENCY? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. corepeptides.com [corepeptides.com]
- 14. GnRH signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 15. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Pulsatile and Sustained Gonadotropin-releasing Hormone (GnRH) Receptor Signaling: DOES THE Ca2+/NFAT SIGNALING PATHWAY DECODE GnRH PULSE FREQUENCY? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vivo Pharmacodynamics of Gonadorelin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadorelin (B1671987) hydrochloride is the salt form of gonadorelin, a synthetic decapeptide identical to the endogenous gonadotropin-releasing hormone (GnRH).[1][2] Produced by hypothalamic neurons, GnRH is a critical neurohormone that regulates the reproductive axis.[3][4] Gonadorelin hydrochloride acts as a GnRH receptor agonist, primarily stimulating the synthesis and release of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) from the anterior pituitary gland.[1][5][6]
This document provides an in-depth technical overview of the in vivo pharmacodynamics of this compound. It details its mechanism of action, signaling pathways, and quantitative effects in both preclinical and clinical models. The guide also includes detailed experimental protocols and workflow visualizations to support research and development activities.
Mechanism of Action
The primary physiological effect of gonadorelin is the synthesis and release of gonadotropins from the anterior pituitary.[6] Upon administration, gonadorelin binds to and activates the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor located on pituitary gonadotroph cells.[3][7] This interaction initiates a cascade of intracellular events that culminates in the secretion of LH and FSH.[8] These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids (testosterone and estrogen) and support gametogenesis.[6][8]
The pharmacodynamic response to gonadorelin is highly dependent on its administration pattern:
-
Pulsatile Administration: Mimicking the natural, pulsatile secretion of GnRH from the hypothalamus stimulates a physiological release of LH and FSH, promoting normal gonadal function.[6][9] This approach is utilized in fertility treatments for conditions like hypothalamic amenorrhea.[1]
-
Continuous Administration: Sustained, non-pulsatile exposure to gonadorelin leads to a paradoxical effect. After an initial stimulatory phase, the GnRH receptors on the pituitary become desensitized and downregulated.[1] This results in the suppression of gonadotropin release and a subsequent decrease in sex hormone production.
Signaling Pathway
The binding of gonadorelin to its receptor on gonadotroph cells triggers a well-defined signaling cascade. The GnRHR is coupled to the Gq/11 G-protein.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 mobilizes calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][8] This sequence of events is crucial for the synthesis and secretion of LH and FSH.[3][8]
References
- 1. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gonadorelin - Wikipedia [en.wikipedia.org]
- 3. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 4. genemedics.com [genemedics.com]
- 5. Gonadorelin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. rawamino.com [rawamino.com]
- 8. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]
- 9. peptide-db.com [peptide-db.com]
An In-Depth Technical Guide to Gonadorelin Hydrochloride Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, protocols, and data interpretation related to the binding affinity of Gonadorelin hydrochloride to its cognate receptor, the Gonadotropin-Releasing Hormone Receptor (GnRHR). Understanding these interactions is fundamental for the development of novel therapeutics targeting the hypothalamic-pituitary-gonadal axis.
Introduction to Gonadorelin and the GnRH Receptor
Gonadorelin is the synthetic form of Gonadotropin-Releasing Hormone (GnRH), a decapeptide hormone produced in the hypothalamus.[1][2] It plays a pivotal role in the regulation of the reproductive system by binding to the GnRH receptor (GnRHR) on pituitary gonadotrope cells.[3][4] The GnRHR is a member of the G protein-coupled receptor (GPCR) family, and its activation initiates a cascade of intracellular signaling events.[1][2][4] This binding stimulates the synthesis and pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function.[3][5]
The affinity with which Gonadorelin and its analogs bind to the GnRHR is a critical determinant of their biological potency and therapeutic efficacy.[6] High-affinity binding is essential for both agonists, which stimulate the receptor, and antagonists, which block it. These compounds are crucial in treating hormone-dependent diseases such as prostate cancer, endometriosis, and in assisted reproductive technologies.[7]
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity.[8]
The table below summarizes binding affinity data for Gonadorelin and several of its analogs for the human GnRH receptor. It is important to note that values can vary based on the experimental system (e.g., cell type, membrane preparation) and assay conditions.
| Compound/Ligand | Receptor Source | Assay Type | Binding Affinity Constant | Reference |
| Gonadorelin (GnRH) | Rat Pituitary Homogenates | Radioligand Assay | Kd ≈ 2 nM (high-affinity site) | [9] |
| ¹²⁵I-[His⁵,D-Tyr⁶]GnRH | Human GnRH Receptor | Saturation Binding Assay | Kd = 0.19 nM | [10] |
| Acyline | Human GnRH Receptor (HEK293) | Radioligand Displacement | IC50 = 0.52 - 0.69 nM | [7] |
| Cetrorelix | Human GnRH Receptor | Radioligand Displacement | IC50 = 1.21 nM | [7] |
| Degarelix | Human GnRH Receptor | Radioligand Displacement | IC50 = 3 nM | [7] |
| Potent Antagonist [D-pGlu¹, D-Phe², D-Trp³,⁶]GnRH | Rat Pituitary Receptors | Radioligand-Receptor Assay | 8-fold higher affinity than GnRH | [6] |
Note: IC50 values are dependent on the concentration of the radiolabeled competitor used in the assay. Kd and Ki are more direct measures of affinity.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. A common method is the competitive displacement assay, which measures the ability of an unlabeled ligand (like Gonadorelin) to compete with a radiolabeled ligand for binding to the GnRHR.
Generalized Protocol for a Competitive Radioligand Binding Assay:
-
Receptor Preparation:
-
Membranes are prepared from tissues (e.g., rat anterior pituitary) or cell lines (e.g., HEK293, COS-7, CHO) that endogenously or recombinantly express the GnRH receptor.[7][11]
-
Cells are harvested and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors. The resulting pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
-
-
Assay Execution:
-
The assay is typically performed in microtiter plates or microcentrifuge tubes.
-
Three sets of reactions are prepared:
-
Total Binding: Membrane preparation, radiolabeled ligand (e.g., ¹²⁵I-triptorelin, ³H-GnRH), and assay buffer.[9][12]
-
Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of an unlabeled ligand to saturate the receptors.
-
Competitive Binding: Membrane preparation, radiolabeled ligand, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
The reactions are incubated at a specific temperature (e.g., 0-4°C to minimize degradation and internalization) for a duration sufficient to reach equilibrium.[9]
-
-
Separation of Bound and Free Ligand:
-
Following incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound ligand, while the free ligand passes through.
-
The filters are then washed quickly with ice-cold buffer to remove any remaining unbound or non-specifically bound ligand.
-
-
Quantification:
-
The radioactivity trapped on the filters is quantified using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding wells are plotted as the percentage of specific binding versus the log concentration of the unlabeled test compound.
-
This results in a sigmoidal dose-response curve, from which the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined using non-linear regression analysis.
-
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the receptor affinity of Gonadorelin.
GnRH Receptor Signaling Pathway
Upon binding of Gonadorelin to the GnRHR, a conformational change activates associated G proteins, primarily of the Gαq/11 subtype in pituitary gonadotropes.[3][5] This initiates a downstream signaling cascade leading to the synthesis and secretion of LH and FSH.
This primary pathway involves the Gαq/11-mediated activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][13] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC).[5] These events, in turn, activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, which are crucial for the transcription of gonadotropin subunit genes and the subsequent secretion of LH and FSH.[1][2]
References
- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. simpleandpractical.com [simpleandpractical.com]
- 9. Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GnRH signaling pathway - Endocrine system - Immunoway [immunoway.com]
The Genesis of Gonadorelin Hydrochloride: A Technical Chronicle of Discovery and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gonadorelin (B1671987) hydrochloride, the synthetic counterpart to the endogenous decapeptide gonadotropin-releasing hormone (GnRH), represents a cornerstone in reproductive medicine and endocrinology. Its discovery elucidated the hierarchical control of the hypothalamic-pituitary-gonadal axis and paved the way for therapeutic interventions for a spectrum of reproductive disorders. This technical guide provides a comprehensive overview of the discovery, history, and development of gonadorelin hydrochloride, with a focus on the seminal experimental work that defined its structure, function, and clinical utility. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to offer a thorough resource for professionals in the field of drug development and reproductive science.
A Historical Timeline of Discovery and Development
The journey to understanding and synthesizing gonadorelin was marked by intense scientific competition and groundbreaking discoveries that ultimately led to a Nobel Prize. The work of Andrew V. Schally and Roger Guillemin, working in separate laboratories, was pivotal in isolating and characterizing this key neurohormone.[1] Their research laid the foundation for the development of this compound and a new class of therapeutics.
Key Milestones:
-
1960s: The prevailing hypothesis suggested that the hypothalamus controlled the pituitary gland's function through the release of specific factors into the portal blood system. The race to isolate these factors was on.
-
1971: Andrew V. Schally's group was the first to announce the elucidation of the primary structure of porcine GnRH.[1] This was a monumental achievement, considering the minute quantities of the hormone present in hypothalamic tissue.
-
1972: Roger Guillemin's team independently confirmed the structure of ovine GnRH, finding it to be identical to the porcine hormone.[1]
-
1977: For their groundbreaking work on the production of peptide hormones in the brain, Andrew V. Schally and Roger Guillemin were jointly awarded the Nobel Prize in Physiology or Medicine.[1]
-
Late 1970s - Early 1980s: With the amino acid sequence known, the chemical synthesis of GnRH, known as gonadorelin, became possible. This led to the development of this compound for clinical use. Gonadorelin was first made available for medical use in 1978 under the brand name Factrel.[2]
-
1980s onwards: The understanding of GnRH's mechanism of action, particularly the differential effects of pulsatile versus continuous administration, led to the development of a wide range of GnRH agonists and antagonists with diverse therapeutic applications.[1]
The Molecular and Physiological Landscape of Gonadorelin
Gonadorelin is a synthetic decapeptide identical in structure to the native human GnRH.[3] Its primary function is to stimulate the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[3]
Mechanism of Action
Gonadorelin exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor located on the surface of pituitary gonadotrope cells.[4] The binding of gonadorelin to its receptor initiates a cascade of intracellular signaling events.[4][5][6]
The physiological response to gonadorelin is critically dependent on the pattern of its administration:
-
Pulsatile Administration: Mimicking the natural, intermittent release of GnRH from the hypothalamus, pulsatile administration of gonadorelin stimulates the sustained release of LH and FSH. This is the basis for its therapeutic use in inducing ovulation and treating certain forms of infertility.[1]
-
Continuous Administration: Continuous or high-dose administration of gonadorelin leads to a paradoxical effect. After an initial stimulatory phase, the GnRH receptors on the pituitary become desensitized and downregulated. This results in a profound suppression of LH and FSH secretion, leading to a state of hypogonadism. This principle is exploited in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and precocious puberty, often using long-acting GnRH agonists.
Signaling Pathway
The binding of gonadorelin to the GnRHR primarily activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the action of gonadorelin and its analogs.
Table 1: GnRH Receptor Binding Affinities of Selected Agonists
| Compound | Receptor | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |
| Leuprolide | GnRH Receptor | Not Specified | 0.64 | - | [8] |
| Acyline | Human GnRH Receptor | HEK293 cells | - | 0.52, 0.69 | [9] |
| Cetrorelix | Human GnRH Receptor | - | - | 1.21 | [9] |
| Degarelix | Human GnRH Receptor | - | - | 3 | [9] |
| Abarelix | Human GnRH Receptor | - | 0.79 | 3.5 | [9] |
| 125I-[His5,D-Tyr6]GnRH | GnRH Receptor | - | 0.19 (Kd) | - | [10] |
Table 2: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Response to Gonadorelin Stimulation Test (100 µg IV)
| Time Point | Mean LH (IU/L) | Mean FSH (IU/L) | Reference |
| 0 min | - | - | [11] |
| 20 min | - | - | [11] |
| 30 min | - | - | [12] |
| 40 min | Peak | - | [11] |
| 60 min | - | Peak | [11][12] |
| 90 min | - | - | [11] |
Note: Absolute values vary depending on the patient population, assay method, and pubertal status. The table indicates the typical time points for peak responses.
Table 3: Clinical Outcomes of Pulsatile Gonadorelin Therapy in Men with Congenital Hypogonadotropic Hypogonadism (CHH)
| Treatment Group | Number of Patients | Spermatogenesis Achieved | Median Time to Spermatogenesis (months) | Reference |
| Pulsatile Gonadorelin Pump (PGP) | 10 | 9 (90%) | 6 | [13] |
| Cyclical Gonadotropin Therapy (CGT) | 18 | 15 (83.3%) | 14 | [13] |
Key Experimental Protocols
The following sections detail the methodologies for seminal experiments in the discovery and characterization of gonadorelin.
Isolation and Sequencing of Hypothalamic GnRH (Conceptual Protocol based on historical accounts)
This protocol is a conceptual representation of the arduous process undertaken by the laboratories of Schally and Guillemin, which involved processing vast quantities of hypothalamic tissue.
Objective: To isolate and determine the amino acid sequence of gonadotropin-releasing hormone from porcine or ovine hypothalami.
Materials:
-
Large quantities of frozen porcine or ovine hypothalami
-
Extraction buffers (e.g., acetic acid, acetone)
-
Gel filtration chromatography columns (e.g., Sephadex)
-
Ion-exchange chromatography columns
-
Thin-layer chromatography (TLC) plates
-
Amino acid analyzer
-
Edman degradation reagents and sequencer
Procedure:
-
Tissue Extraction: Homogenize thousands of hypothalami in an acidic extraction buffer to solubilize peptides.
-
Solvent Precipitation: Use organic solvents like acetone (B3395972) to precipitate larger proteins, leaving smaller peptides, including GnRH, in the supernatant.
-
Gel Filtration Chromatography: Subject the concentrated supernatant to gel filtration chromatography to separate molecules based on size. Collect fractions and assay for GnRH activity (e.g., by measuring LH release from pituitary cell cultures).
-
Ion-Exchange Chromatography: Pool the active fractions and further purify them using ion-exchange chromatography, separating peptides based on their charge.
-
High-Voltage Paper Electrophoresis and TLC: Continue purification of the active fractions using techniques like high-voltage paper electrophoresis and thin-layer chromatography to achieve a highly purified peptide.
-
Amino Acid Analysis: Hydrolyze a small portion of the purified peptide and determine its amino acid composition using an amino acid analyzer.
-
Sequencing: Subject the purified peptide to sequential Edman degradation to determine the N-terminal amino acid at each step.
-
Structure Elucidation: Combine the amino acid composition and sequence data to deduce the final primary structure of the decapeptide.
Competitive Radioligand Binding Assay for GnRH Receptor Affinity
Objective: To determine the binding affinity (Ki or IC50) of gonadorelin or its analogs to the GnRH receptor.[14][15]
Materials:
-
Cell membranes expressing the GnRH receptor (e.g., from pituitary tissue or a recombinant cell line)
-
Radiolabeled GnRH analog (e.g., 125I-Buserelin)
-
Unlabeled this compound (competitor)
-
Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the GnRH receptor-expressing tissue or cells by homogenization and centrifugation.
-
Assay Setup: In a series of tubes, add a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.
-
Incubation: Add the cell membrane preparation to each tube and incubate at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The filter will trap the membranes with the bound radioligand, while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the gonadorelin concentration. Use non-linear regression to determine the IC50 value (the concentration of gonadorelin that inhibits 50% of the specific binding of the radioligand). The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[14]
Conclusion
The discovery and development of this compound stand as a testament to the power of basic scientific inquiry in revolutionizing clinical medicine. From the painstaking isolation of a minute neuropeptide to the synthesis of a powerful therapeutic agent, the story of gonadorelin is one of perseverance and ingenuity. This technical guide has provided a detailed overview of this journey, equipping researchers and drug development professionals with a deeper understanding of the history, mechanism, and experimental underpinnings of this vital medication. The continued exploration of GnRH analogs and their signaling pathways promises further advancements in the management of reproductive and endocrine disorders.
References
- 1. Gonadotropin-releasing hormone: incredible 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadorelin - Wikipedia [en.wikipedia.org]
- 3. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. KEGG PATHWAY: map04912 [genome.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GnRH Stimulation Test in Precocious Puberty: Single Sample is Adequate for Diagnosis and Dose Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mft.nhs.uk [mft.nhs.uk]
- 13. The Pulsatile Gonadorelin Pump Induces Earlier Spermatogenesis Than Cyclical Gonadotropin Therapy in Congenital Hypogonadotropic Hypogonadism Men - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Gonadorelin Hydrochloride vs. Endogenous GnRH: A Technical Deep Dive into Function and Application
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical comparison of Gonadorelin hydrochloride and endogenous Gonadotropin-Releasing Hormone (GnRH). As this compound is a synthetic form of GnRH chemically identical to the endogenous hormone, their fundamental functions and mechanisms of action are intrinsically linked.[1][2] This guide will dissect their comparative pharmacokinetics, receptor interactions, physiological effects under different administration paradigms, and the experimental methodologies used to evaluate their function.
Core Tenets: Structure and Mechanism of Action
Endogenous GnRH is a decapeptide hormone synthesized and secreted by the hypothalamus in a pulsatile manner.[3][4] This pulsatility is crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[4] this compound, as a synthetic salt of this decapeptide, mirrors the primary structure and, consequently, the biological action of native GnRH.[1]
Both molecules exert their effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells.[5][6] This binding initiates a cascade of intracellular signaling events, primarily through the Gαq/11 and Gαs protein pathways. This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium and protein kinase C (PKC) activity. Concurrently, activation of the Gαs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). These signaling cascades culminate in the synthesis and secretion of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
dot
Caption: Workflow for a Competitive Radioligand Binding Assay.
In Vivo GnRH Challenge Test
This protocol is used to assess the in vivo pituitary response to GnRH or its analogs.
1. Animal/Subject Preparation:
-
Select appropriate animal models (e.g., rats, sheep, cattle) or human subjects.
-
For animal studies, surgical cannulation for frequent blood sampling may be required.
-
Establish a baseline by collecting one or more blood samples before treatment.
2. Administration of GnRH/Gonadorelin:
-
Administer a bolus of this compound or endogenous GnRH intravenously or subcutaneously at a predetermined dose.
3. Blood Sampling:
-
Collect blood samples at specific time points post-administration (e.g., 15, 30, 60, 90, 120 minutes).
4. Hormone Analysis:
-
Separate plasma or serum from the blood samples.
-
Measure LH and FSH concentrations in each sample using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
Plot the mean hormone concentrations over time.
-
Determine key parameters such as peak hormone concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC).
dot
Caption: Workflow for an In Vivo GnRH Challenge Test.
Physiological Effects: Pulsatile vs. Continuous Administration
The physiological outcome of GnRH receptor activation is critically dependent on the pattern of its administration.
-
Pulsatile Administration: Mimicking the natural, intermittent secretion of endogenous GnRH, pulsatile administration of this compound leads to a sustained stimulation of LH and FSH secretion. T[4]his approach is utilized clinically to induce ovulation and treat certain forms of infertility.
[3]* Continuous Administration: In contrast, continuous or high-dose administration of this compound leads to an initial surge in LH and FSH, followed by receptor downregulation and desensitization. T[5]his paradoxical effect results in the suppression of gonadotropin release and a subsequent decrease in gonadal steroid production. This principle is therapeutically exploited in conditions such as prostate cancer, endometriosis, and precocious puberty.
Caption: Logical Relationship of Physiological Effects.
Conclusion
This compound is a synthetic equivalent of endogenous GnRH, possessing an identical chemical structure and, therefore, the same intrinsic biological activity at the GnRH receptor. The primary differentiator in their functional application lies in their pharmacokinetic properties, which can be manipulated through formulation and administration route to achieve either stimulatory or inhibitory effects on the reproductive axis. A thorough understanding of their shared mechanism of action and the critical role of administration patterns is paramount for researchers and clinicians in the fields of reproductive medicine and oncology. This technical guide provides a foundational overview to aid in the design of future research and the development of novel therapeutic strategies targeting the GnRH pathway.
References
- 1. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rawamino.com [rawamino.com]
- 3. GnRH agonists: gonadorelin, leuprolide and nafarelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 6. Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
The GnRH Receptor Signaling Nexus: A Technical Guide to Gonadorelin-Activated Pathways
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the intricate signal transduction pathways activated by gonadorelin (B1671987) hydrochloride, a synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. This document provides a detailed overview of the core signaling cascades, quantitative data summaries, and explicit experimental protocols to facilitate further research and development in reproductive health and oncology.
Executive Summary
Gonadorelin hydrochloride, upon binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαq/11 protein. This activation of phospholipase C (PLC) leads to the generation of second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, trigger a bifurcating pathway involving intracellular calcium mobilization and protein kinase C (PKC) activation. Downstream of these initial events, a complex network of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are activated, ultimately leading to profound changes in gene expression and cellular function. Evidence also suggests that the GnRHR can couple to other G-proteins, such as Gαs and Gαi, thereby modulating cyclic adenosine (B11128) monophosphate (cAMP) levels and adding another layer of regulatory complexity.
Core Signal Transduction Pathways
The binding of gonadorelin to its receptor on pituitary gonadotropes is the critical initiating event for a cascade of intracellular signals that regulate the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2]
The Canonical Gαq/11-PLC-IP3/DAG Pathway
The primary and most well-characterized signaling pathway activated by the GnRH receptor involves its coupling to the Gq/11 family of heterotrimeric G proteins.[2] This interaction catalyzes the exchange of GDP for GTP on the α-subunit of Gq/11, leading to its activation and subsequent stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
IP3 and Calcium Mobilization: IP3, a soluble molecule, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4] This initial spike in intracellular calcium is often followed by a sustained phase of elevated calcium, which is dependent on the influx of extracellular calcium through voltage-gated channels.[5]
-
DAG and PKC Activation: DAG remains in the plasma membrane and activates protein kinase C (PKC). The activation of PKC is a crucial step in the downstream signaling cascade, leading to the phosphorylation of numerous target proteins.
Mitogen-Activated Protein Kinase (MAPK) Cascades
The activation of PKC and the increase in intracellular calcium converge to stimulate several downstream MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[6] These kinase cascades play a pivotal role in transducing signals from the cell surface to the nucleus, where they regulate the transcription of key genes, including those for the gonadotropin subunits (LHβ and FSHβ) and the GnRH receptor itself.
Alternative G-Protein Coupling: Gαs and Gαi
While the Gαq/11 pathway is the predominant signaling route, there is evidence to suggest that the GnRH receptor can also couple to Gαs and Gαi proteins. This coupling leads to the stimulation or inhibition of adenylyl cyclase, respectively, and subsequent changes in intracellular cyclic AMP (cAMP) levels.[7] The activation of the cAMP pathway appears to be more prominent under conditions of high-frequency GnRH pulses.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters of gonadorelin-induced signaling events, compiled from various studies.
Table 1: Time-Course of MAPK Activation by GnRH Agonist (100 nM) in LβT2 Cells
| Kinase | Peak Activation Time | Fold Activation (Peak) |
| ERK | 7 - 10 minutes | ~60-fold |
| JNK | 30 - 60 minutes | ~10-fold |
| p38 MAPK | 10 - 60 minutes | ~30-fold |
| Data adapted from studies on GnRH agonist-stimulated LβT2 cells.[6][9] |
Table 2: Time-Course of Immediate Early Gene Expression Induced by GnRH
| Gene | Protein Detection | Peak Protein Level |
| c-Fos | ~60 minutes | ~2 hours |
| Egr-1 | ~30 minutes | ~1 hour |
| Data derived from studies in gonadotrope cell lines.[10][11] |
Table 3: Dose-Dependent Effects of GnRH on Second Messenger Production
| Second Messenger | EC50 | Cell Type |
| Intracellular Ca²⁺ Mobilization | 10⁻¹⁰ - 10⁻⁸ M | Pituitary Gonadotropes |
| cAMP Production | ~1 nM | αT3-1 Cells |
| EC50 values can vary depending on the specific cell line and experimental conditions.[8][12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the signal transduction pathways of gonadorelin.
Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to gonadorelin stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities
Procedure:
-
Cell Preparation: Seed cells (e.g., LβT2 or αT3-1) on glass coverslips or in a 96-well plate and grow to 70-80% confluency.
-
Dye Loading: Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Measurement: Place the coverslip or plate in the imaging setup. Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulation: Add the desired concentration of this compound to the cells.
-
Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths for the desired duration.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. An increase in this ratio indicates an increase in intracellular calcium concentration.
Western Blot Analysis of MAPK Phosphorylation
This protocol details the detection of phosphorylated ERK, JNK, or p38 MAPK by Western blotting following gonadorelin stimulation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total forms of the target MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and serum-starve overnight. Treat the cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total form of the MAPK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Radioligand Binding Assay for GnRH Receptor
This protocol outlines a method to determine the binding affinity of this compound to the GnRH receptor using a competitive radioligand binding assay.[13][14][15]
Materials:
-
Cell membranes prepared from cells expressing the GnRH receptor
-
Radiolabeled GnRH analog (e.g., [¹²⁵I]-Triptorelin)
-
Unlabeled this compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a multi-well plate, combine cell membranes, a fixed concentration of the radiolabeled GnRH analog, and increasing concentrations of unlabeled this compound in a binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the gonadorelin concentration. Determine the IC50 value (the concentration of gonadorelin that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The signal transduction pathways activated by this compound are complex and multifaceted, involving a primary Gαq/11-mediated cascade and contributions from alternative G-protein coupling. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of novel therapeutics targeting the GnRH receptor for a range of clinical applications. This technical guide provides a foundational resource for researchers and drug development professionals in this critical field.
References
- 1. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gonadotropin-releasing hormone-induced rise in cytosolic free Ca2+ levels: mobilization of cellular and extracellular Ca2+ pools and relationship to gonadotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium mobilization in the pituitary gonadotrope: relative roles of intra- and extracellular sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ontogenic and sexual differences in pituitary GnRH receptors and intracellular Ca2+ mobilization induced by GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Gonadorelin Hydrochloride in the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gonadorelin (B1671987) hydrochloride, a synthetic form of gonadotropin-releasing hormone (GnRH), is a critical tool in both diagnostic and therapeutic applications related to the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] Its primary function is to stimulate the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the gonadotropins that regulate gonadal function.[4][5][6] The physiological effect of gonadorelin is profoundly dependent on its mode of administration; pulsatile delivery mimics the natural secretion pattern of GnRH, leading to sustained gonadotropin release and gonadal stimulation, while continuous administration results in pituitary desensitization and downregulation of the HPG axis.[7][8][9] This guide provides an in-depth examination of the mechanism of action of gonadorelin hydrochloride, its pharmacokinetic and pharmacodynamic properties, and its role in modulating the HPG axis, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Introduction to this compound
This compound is a synthetic decapeptide identical in structure to endogenous GnRH.[4][10] It is a key regulator of the reproductive system, acting as a potent agonist of the GnRH receptor.[11][12] Its clinical and research utility stems from its ability to predictably modulate the HPG axis, making it invaluable for diagnosing pituitary dysfunction, treating infertility due to hypothalamic hypogonadotropic hypogonadism, managing delayed puberty, and in veterinary medicine for reproductive cycle management.[2][4][11][13]
The Hypothalamic-Pituitary-Gonadal (HPG) Axis
The HPG axis is a tightly regulated neuroendocrine system that governs reproductive function. The hypothalamus synthesizes and secretes GnRH in a pulsatile manner. GnRH travels through the portal blood system to the anterior pituitary, where it stimulates gonadotroph cells to synthesize and release LH and FSH. These gonadotropins then act on the gonads (testes in males, ovaries in females) to stimulate steroidogenesis (production of testosterone (B1683101) and estrogen) and gametogenesis.[14][15][16]
Figure 1: Overview of the Hypothalamic-Pituitary-Gonadal (HPG) Axis.
Mechanism of Action and Signaling Pathways
Gonadorelin exerts its effects by binding to GnRH receptors (GnRHR), which are G-protein coupled receptors (GPCRs) on the surface of pituitary gonadotrophs.[10][17][18]
GnRH Receptor Signaling Cascade
Upon binding, the GnRH-GnRHR complex primarily activates the Gq/11 protein, initiating the phospholipase C (PLC) signaling pathway.[14][19][20]
-
PLC Activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][16]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[14][16]
-
PKC Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).[16][18]
-
MAPK Pathway Activation: PKC and other signaling intermediates lead to the activation of the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38.[17][18][20]
-
Gene Transcription and Hormone Release: Activated MAPKs translocate to the nucleus, where they phosphorylate transcription factors, leading to the synthesis of gonadotropin subunits (α-GSU, LHβ, and FSHβ) and subsequent release of LH and FSH.[17][18][20]
Figure 2: GnRH Receptor Signaling Pathway.
Pulsatile vs. Continuous Administration
The pattern of GnRH receptor stimulation is a critical determinant of the physiological outcome.[21]
-
Pulsatile Administration: Administering gonadorelin in a manner that mimics the natural, intermittent release from the hypothalamus (e.g., every 60-120 minutes) leads to a sustained increase in LH and FSH secretion.[6][8] This approach is pro-fertility and is used to treat conditions of GnRH deficiency.[3][8][9]
-
Continuous Administration: Constant exposure to gonadorelin initially causes a surge in LH and FSH, but this is followed by receptor desensitization and downregulation. The pituitary gonadotrophs become refractory to stimulation, leading to a profound suppression of gonadotropin release and, consequently, a state of hypogonadism.[4][8][9] This paradoxical effect is therapeutically exploited in conditions that benefit from sex steroid suppression.
Figure 3: Logical Flow of Pulsatile vs. Continuous Gonadorelin Administration.
Pharmacokinetics and Data Presentation
Gonadorelin has a very short biological half-life, typically ranging from 10 to 40 minutes, as it is rapidly metabolized by hydrolysis into inactive peptide fragments.[11][22] This short half-life is crucial for its use in pulsatile therapy, as it allows for the intermittent stimulation required to maintain pituitary responsiveness.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability (IV) | 100% (complete) | [22] |
| Distribution Half-Life | 2 to 10 minutes | [11] |
| Terminal Half-Life | 10 to 40 minutes | [11][22] |
| Metabolism | Rapid hydrolysis to inactive peptides | [11][22][23] |
| Excretion | Primarily renal |[23] |
Table 2: Quantitative Effects of Gonadorelin Administration on Hormone Levels (Illustrative Data)
| Study Population | Intervention | Baseline LH (IU/L) | Peak LH (IU/L) | Baseline FSH (IU/L) | Peak FSH (IU/L) | Reference |
|---|---|---|---|---|---|---|
| Healthy Men | 100 µg IV Gonadorelin | ~2.5 | >8.0 | ~3.0 | >5.0 | [24] (Derived) |
| Hypogonadal Men | Pulsatile Gonadorelin | <0.5 | 7.9 | <0.5 | 2.4 | [10] |
| Precocious Puberty | 100 µg IV Gonadorelin | Variable | >5-8 (diagnostic) | Variable | Variable | [24][25][26] |
| Anovulatory Women | 5-20 µ g/pulse SC | Variable | Induces ovulatory surge | Variable | Supports follicular growth |[1][11] |
Note: Values are illustrative and can vary significantly based on the individual's clinical status, age, and specific protocol used. The FSH response is generally less pronounced than the LH response in adults.[4][5]
Experimental Protocols
Protocol: Gonadorelin Stimulation Test (for Pituitary Function Assessment)
This test is a cornerstone in diagnosing disorders of puberty and hypogonadism.[24][27][28]
Objective: To assess the functional reserve of the anterior pituitary gonadotrophs.
Materials:
-
This compound for injection (100 mcg/vial)
-
Sterile diluent (e.g., 1 mL sterile water or saline)
-
Intravenous (IV) catheter
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Equipment for hormone assay (e.g., chemiluminescent immunoassay)
Procedure:
-
Patient Preparation: The patient should be in a resting state. For menstruating females, the test is ideally performed in the early follicular phase (first 7 days of the cycle).[22]
-
Baseline Sampling: Insert an IV catheter. Draw a baseline blood sample (T=-15 min and T=0 min) for measurement of serum LH and FSH.[22]
-
Gonadorelin Administration: Administer a 100 mcg bolus of this compound intravenously.[24][27] For pediatric patients, a weight-based dose may be used (e.g., 2.5 mcg/kg).[27]
-
Post-Stimulation Sampling: Draw blood samples at specified time points post-injection to measure LH and FSH. Common time points include +30, +40, +60, and +90 minutes.[24][26][27]
-
Sample Processing: Allow blood to clot, then centrifuge to separate serum. Store serum frozen until analysis.
-
Data Interpretation: A normal pubertal or adult response is characterized by a significant rise in LH over baseline, typically with the peak LH level exceeding a predefined cutoff (e.g., >5-8 IU/L) and being greater than the peak FSH level.[26][27] A blunted or absent response may indicate pituitary or hypothalamic dysfunction.
Figure 4: Experimental Workflow for the Gonadorelin Stimulation Test.
Therapeutic Applications and Data
Treatment of Hypogonadotropic Hypogonadism and Infertility
Pulsatile administration of gonadorelin is an effective therapy for inducing puberty and restoring fertility in patients with deficient hypothalamic GnRH secretion.[2][4] Portable infusion pumps deliver subcutaneous pulses of gonadorelin (e.g., 5-20 mcg every 90-120 minutes) to mimic the natural physiological rhythm.[11]
Management of Cryptorchidism
Cryptorchidism, or undescended testes, can be associated with a form of hypogonadotropic hypogonadism.[29] Hormonal therapy with GnRH analogs like gonadorelin, sometimes in combination with hCG, has been used to promote testicular descent.
Table 3: Efficacy of Gonadorelin in Cryptorchidism Treatment
| Study Design | Intervention | Patient Group | Outcome Measure | Result | Reference(s) |
|---|---|---|---|---|---|
| Prospective Randomized Trial | 1.2 mg/day intranasal gonadorelin for 4 weeks pre-orchiopexy | Boys with cryptorchidism | Fertility Index (spermatogonia/tubule) | Treated group had 101.9% more spermatogonia per tubule vs. surgery alone | [29] |
| Prospective Study | 1.2 mg/day intranasal GnRH for 4 weeks, followed by hCG if needed | 48 prepubertal boys (70 undescended testes) | Complete testicular descent | 53% overall success rate | [30] |
| Clinical Study | 10 mcg buserelin (B193263) (GnRH analogue) 3x at weekly intervals | Unilaterally cryptorchid puppies | Testicular descent | 80% (4 out of 5) success rate vs. 20% (1 out of 5) in controls |[31] |
Conclusion
This compound is a fundamental peptide in the field of reproductive endocrinology. Its mechanism of action, centered on the GnRH receptor and downstream signaling pathways, allows for precise modulation of the HPG axis. The dichotomy between pulsatile stimulation and continuous suppression provides a versatile platform for both diagnosing and treating a range of reproductive disorders. A thorough understanding of its pharmacokinetics, dose-response relationships, and the intracellular cascades it triggers is essential for its effective application in research and clinical practice.
References
- 1. drugs.com [drugs.com]
- 2. genemedics.com [genemedics.com]
- 3. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 4. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gonadorelin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. peptide-db.com [peptide-db.com]
- 7. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lotilabs.com [lotilabs.com]
- 9. youtube.com [youtube.com]
- 10. corepeptides.com [corepeptides.com]
- 11. Gonadorelin - Wikipedia [en.wikipedia.org]
- 12. This compound [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. rawamino.com [rawamino.com]
- 16. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]
- 17. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. GnRH signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 20. KEGG PATHWAY: map04912 [genome.jp]
- 21. Pulsatile and Sustained Gonadotropin-releasing Hormone (GnRH) Receptor Signaling: DOES THE Ca2+/NFAT SIGNALING PATHWAY DECODE GnRH PULSE FREQUENCY? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gonadorelin Hydrochloride (Factrel) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 23. pdf.hres.ca [pdf.hres.ca]
- 24. labcorp.com [labcorp.com]
- 25. droracle.ai [droracle.ai]
- 26. apem :: Annals of Pediatric Endocrinology & Metabolism [e-apem.org]
- 27. mft.nhs.uk [mft.nhs.uk]
- 28. Gonadotropin Stimulation Test (GnRH) [nationwidechildrens.org]
- 29. auajournals.org [auajournals.org]
- 30. Primary gonadotropin releasing hormone and adjunctive human chorionic gonadotropin treatment in cryptorchidism: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Gonadorelin Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Gonadorelin hydrochloride in cell culture experiments. Gonadorelin, a synthetic form of gonadotropin-releasing hormone (GnRH), is a critical tool for studying the hypothalamic-pituitary-gonadal (HPG) axis, reproductive endocrinology, and the development of novel therapeutics.
Introduction
This compound is a synthetic decapeptide identical to endogenous GnRH.[1][2] It acts as an agonist at the GnRH receptor (GnRHR), a G-protein coupled receptor expressed on pituitary gonadotropes.[3][4] Stimulation of this receptor initiates intracellular signaling cascades that lead to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.[7] The pulsatile nature of GnRH release is crucial for maintaining normal reproductive function, with rapid pulses favoring LH secretion and slower pulses promoting FSH secretion.[7]
Product Information and Storage
A summary of the key properties and storage recommendations for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₅H₇₅N₁₇O₁₃ · xHCl | [8] |
| Molecular Weight | 1182.31 g/mol (free base) | [1] |
| Appearance | White to off-white powder | [9] |
| Solubility | ||
| Water | Soluble | [10] |
| PBS (pH 7.2) | Approx. 10 mg/mL | [11] |
| DMSO | Approx. 30 mg/mL | [11] |
| Ethanol | Approx. 0.25 mg/mL | [11] |
| Storage (Powder) | -20°C, protect from light and moisture | [9][11] |
| Storage (Reconstituted Solution) | Refrigerate and use within 24 hours for optimal activity. Aqueous solutions are not recommended for storage beyond one day. | [11] |
Preparation of this compound Stock Solution
This protocol outlines the preparation of a sterile stock solution of this compound for use in cell culture.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Dissolution:
-
Carefully weigh the this compound powder and transfer it to a sterile conical tube.
-
Add the calculated volume of sterile water or PBS to the tube.
-
Gently vortex or pipette up and down to ensure complete dissolution.
-
-
Sterile Filtration:
-
Draw the dissolved this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contaminants.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For short-term use (up to 24 hours), the solution can be stored at 2-8°C.
-
Experimental Protocols
In Vitro Stimulation of Pituitary Cells
This protocol describes a general procedure for stimulating cultured pituitary cells (e.g., primary pituitary cells or gonadotrope cell lines like LβT2 or αT3-1) with this compound.
Materials:
-
Cultured pituitary cells in appropriate cell culture plates
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with serum and antibiotics)
-
Serum-free cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed pituitary cells in multi-well plates at a density appropriate for the specific cell type and assay. Culture the cells until they reach the desired confluency (typically 70-90%).
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, aspirate the complete culture medium and replace it with serum-free medium. Incubate the cells for 12-24 hours.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations for the experiment. Typical working concentrations can range from 1 nM to 1 µM.
-
-
Cell Treatment:
-
Aspirate the serum-free medium from the cells.
-
Add the prepared this compound working solutions to the respective wells. Include a vehicle control (serum-free medium without this compound).
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired time period. The incubation time will vary depending on the endpoint being measured (e.g., 30 minutes for signaling pathway activation, 4-24 hours for hormone secretion).
-
Downstream Analysis: Following incubation, collect the cell culture supernatant and/or lyse the cells for downstream analysis, such as:
-
Hormone Secretion Assays: Measure LH and FSH levels in the supernatant using ELISA or radioimmunoassay (RIA).
-
Gene Expression Analysis: Extract RNA from the cell lysates to quantify the expression of gonadotropin subunit genes (e.g., Lhb, Fshb, Cga) using RT-qPCR.
-
Signaling Pathway Analysis: Prepare protein lysates to assess the phosphorylation of key signaling molecules (e.g., ERK, JNK, p38) by Western blotting.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its use in cell culture.
Caption: Gonadorelin Signaling Pathway in Pituitary Gonadotropes.
Caption: Experimental Workflow for In Vitro Cell Stimulation.
References
- 1. bsped.org.uk [bsped.org.uk]
- 2. Gonadorelin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. GnRH stimulates ACTH and immunoreactive beta-endorphin release from the rat pituitary in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gonadorelin HCl | TargetMol [targetmol.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. droracle.ai [droracle.ai]
- 11. gmpplastic.com [gmpplastic.com]
Application Notes and Protocols for Inducing Ovulation in Mice with Gonadorelin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gonadorelin (B1671987) hydrochloride is a synthetic version of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2][3] It functions as a GnRH agonist, acting on the GnRH receptors in the anterior pituitary gland.[3][4] This stimulation triggers the synthesis and secretion of two critical gonadotropic hormones: follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1][4][5] In female mice, FSH is responsible for promoting the growth and maturation of ovarian follicles, while a surge in LH is the primary trigger for ovulation—the release of a mature oocyte from the follicle.[4][5]
The pulsatile administration of gonadorelin or its agonists can mimic the natural hormonal fluctuations that lead to ovulation.[1][5] In research settings, gonadorelin hydrochloride can be incorporated into superovulation protocols, often in conjunction with other gonadotropins like Pregnant Mare Serum Gonadotropin (PMSG), to precisely control the timing of ovulation and increase the yield of oocytes for various applications, including in vitro fertilization, transgenic model development, and reproductive studies.[6][7][8]
Signaling Pathway of Gonadorelin
This compound binds to GnRH receptors on pituitary gonadotroph cells, initiating a signaling cascade that results in the release of LH and FSH.
Experimental Protocols
Standard superovulation protocols typically involve priming with PMSG (which has FSH-like activity) to stimulate follicular development, followed by an injection of human chorionic gonadotropin (hCG) to mimic the LH surge and induce ovulation.[9][10][11] GnRH agonists like this compound can be used as a pretreatment before this standard protocol or as the final ovulatory trigger in place of hCG.
Protocol 1: GnRH Agonist Pretreatment for Enhanced Superovulation
This protocol uses a GnRH agonist 24 hours prior to a standard PMSG and hCG regimen. This pretreatment has been shown to increase the number and maturation rate of ovulated oocytes.[6][8]
Materials:
-
Immature female mice (e.g., BALB/c, 3 months old, 25-30g)[6]
-
This compound (or analogue like Fertirelin/Buserelin)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS) for hormone reconstitution
-
1 mL syringes with 27-gauge needles
Procedure:
-
Day 0 (GnRH Agonist Pretreatment): Administer a single intramuscular (i.m.) or intraperitoneal (i.p.) injection of the GnRH agonist. One study successfully used Fertirelin at a dose of 20 mg/kg.[6] The optimal dose for this compound may require validation.
-
Day 1 (PMSG Administration): 24 hours after the GnRH agonist injection, administer 5 IU of PMSG via i.p. injection to stimulate follicular development.[6]
-
Day 3 (hCG Administration & Mating): 48 hours after the PMSG injection, administer 5 IU of hCG via i.p. injection to trigger ovulation.[6] Immediately following the hCG injection, pair female mice with stud males for mating.
-
Day 4 (Ovulation & Embryo Collection): Ovulation is expected to occur approximately 11-14 hours after the hCG injection.[10] Check for vaginal plugs as evidence of mating. Embryos can be collected at the desired developmental stage (e.g., zygotes at 0.5 dpc, blastocysts at 3.5 dpc).
Protocol 2: GnRH Agonist as the Ovulatory Trigger
This protocol uses a GnRH agonist to induce ovulation following follicular stimulation with PMSG, replacing the traditional use of hCG for the final trigger.[7]
Materials:
-
Immature female mice (e.g., 3-4 weeks old)
-
This compound (or analogue like Leuprorelin)
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Sterile 0.9% saline or PBS
-
1 mL syringes with 27-gauge needles
Procedure:
-
Day 1 (PMSG Administration): Administer 7.5 IU of PMSG via i.p. injection to stimulate the development of a cohort of ovarian follicles.[7]
-
Day 3 (GnRH Agonist Administration & Mating): 48 hours after the PMSG injection, administer the GnRH agonist to trigger ovulation. One study used Leuprorelin at a dose of 3.5 µg per mouse via i.p. injection.[7] The optimal dose for this compound should be determined empirically.
-
Mating & Confirmation: Pair females with males immediately after the GnRH agonist injection. Check for vaginal plugs the following morning (Day 4) to confirm mating.
Experimental Workflow Diagrams
Data Presentation: Efficacy of GnRH Agonists in Mice
The following tables summarize quantitative data from studies utilizing GnRH agonists to enhance or induce ovulation in mice.
Table 1: Effects of GnRH Agonist (Fertirelin) Pretreatment on Superovulation in BALB/c Mice [6]
| Group | Treatment | Mean No. of Corpora Lutea (± SD) | Mean No. of Oocytes (± SD) | Maturation Rate (%) |
|---|---|---|---|---|
| Control | Saline only | 6.50 ± 1.17 | 7.30 ± 1.25 | 80.8 |
| Superovulated | 5 IU PMSG + 5 IU hCG | 15.10 ± 1.44 | 16.20 ± 1.54 | 85.8 |
| GnRH Pretreated | 20 mg/kg Fertirelin + PMSG + hCG | 24.30 ± 1.88 | 27.60 ± 2.11 | 94.2 |
Table 2: Efficacy of GnRH Agonist (Leuprorelin) as an Ovulatory Trigger [7]
| Group | Treatment | Mean No. of Oocytes (± SD) | Mean No. of Blastocysts (± SD) | Mean No. of Corpora Luteum (± SD) |
|---|---|---|---|---|
| Control | Natural Mating | 11.25 ± 2.22 | 8.25 ± 1.71 | 11.00 ± 2.16 |
| PG Group | 7.5 IU PMSG + 3.5 µg Leuprorelin | 41.38 ± 10.33 | 31.63 ± 10.04 | 38.38 ± 9.07 |
Protocol for Confirmation of Ovulation
Successful ovulation can be confirmed by observing evidence of mating and by recovering oocytes from the oviduct.
1. Checking for Vaginal Plugs:
-
Timing: The morning after pairing (e.g., Day 4 in Protocol 1).
-
Procedure: Gently lift the female mouse by the base of the tail to expose the vaginal opening. A successful mating is indicated by the presence of a whitish, waxy "plug" in the vaginal opening.[12] This plug is a coagulum of seminal fluid and is typically retained for 12-24 hours.
2. Oviduct Flushing for Oocyte Recovery:
-
Timing: Ovulation occurs approximately 11-14 hours after the hCG or GnRH agonist trigger.[10] Flushing should be performed shortly after this period to collect zygotes.
-
Procedure:
-
Euthanize the female mouse via an approved method (e.g., cervical dislocation).[6]
-
Dissect the reproductive tract to isolate the oviducts.
-
Under a dissecting microscope, place the oviducts in a petri dish containing a suitable flushing medium (e.g., M2 medium).[12]
-
Insert a fine-gauge needle (e.g., 30-gauge) attached to a syringe filled with medium into the infundibulum (the ovarian end of the oviduct).
-
Gently flush the medium through the oviduct, expelling the contents (cumulus-oocyte complexes or embryos) into the petri dish.
-
Count the recovered oocytes/embryos under the microscope. The presence of oocytes confirms that ovulation occurred.[12]
-
References
- 1. genemedics.com [genemedics.com]
- 2. Gonadorelin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Gonadorelin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Effects of a GnRH agonist on oocyte number and maturation in mice superovulated with eCG and hCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptome profiling reveals superovulation with the gonadotropin-releasing hormone agonist trigger impaired embryo implantation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GnRH Agonist Stimulate Oocyte Number And Maturation In Mice Superovulated With eCG AND hCG - Electronic Journal of General Medicine [ejgm.co.uk]
- 9. ilexlife.com [ilexlife.com]
- 10. Control of ovulation in mice by progesterone receptor-regulated gene networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of Gonadotropins for Superovulation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse Estrous Cycle Identification Tool and Images - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pituitary Function Diagnostic Tests Using Gonadorelin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadorelin (B1671987) hydrochloride, a synthetic form of gonadotropin-releasing hormone (GnRH), is a critical diagnostic agent for assessing the functionality of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Its administration allows for the evaluation of the anterior pituitary gland's capacity to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This diagnostic test is instrumental in the differential diagnosis of various reproductive and developmental disorders, including precocious puberty, delayed puberty, and hypogonadotropic hypogonadism.[1][2]
Gonadorelin hydrochloride acts as a potent GnRH receptor agonist.[3] Upon binding to GnRH receptors on pituitary gonadotrophs, it stimulates the synthesis and release of LH and, to a lesser extent, FSH into the bloodstream. The magnitude of this response provides a direct measure of the pituitary's gonadotropic reserve and function.
These application notes provide a comprehensive overview of the use of this compound for pituitary function testing, including detailed experimental protocols, data interpretation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The interpretation of the gonadorelin stimulation test relies on the careful analysis of basal and stimulated LH and FSH levels. The expected responses vary based on age, sex, and pubertal status. The following tables summarize key quantitative data for the interpretation of test results.
Table 1: Pediatric Gonadorelin Stimulation Test Interpretation
| Condition | Basal LH (IU/L) | Peak Stimulated LH (IU/L) | Basal FSH (IU/L) | Peak Stimulated FSH (IU/L) | LH/FSH Ratio (Peak) | Notes |
| Prepubertal | < 1.0 | < 5.0 - 6.0 | Variable | FSH peak is often greater than LH peak. | < 0.66 | A flat response is expected. |
| Central Precocious Puberty (CPP) | > 0.3 | > 5.0 - 8.0 | Elevated | LH peak is significantly greater than FSH peak. | > 0.66 | Indicates premature activation of the HPG axis. |
| Hypogonadotropic Hypogonadism | Low | Blunted or no response | Low | Blunted or no response | Low | Suggests a defect at the level of the hypothalamus or pituitary. |
| Primary Gonadal Failure | High | Exaggerated response | High | Exaggerated response | Variable | High basal levels with a robust response to stimulation. |
| Constitutional Delay of Puberty | Low to normal | Pubertal response (may be delayed) | Low to normal | Pubertal response | Variable | A pubertal response can differentiate it from hypogonadotropic hypogonadism. |
Table 2: Adult Gonadorelin Stimulation Test Interpretation
| Condition | Basal LH (IU/L) | Peak Stimulated LH (IU/L) | Basal FSH (IU/L) | Peak Stimulated FSH (IU/L) | Notes |
| Normal Adult Male | 2 - 9 | 3- to 6-fold increase | 2 - 12 | 20-50% increase | A robust LH response is characteristic of a healthy pituitary. |
| Normal Adult Female (Follicular Phase) | 2 - 8 | Variable, depends on cycle phase | 3 - 10 | Variable, depends on cycle phase | The response is influenced by circulating estrogen levels. |
| Hypothalamic Dysfunction (e.g., Kallmann Syndrome) | Low | Normal or delayed peak response | Low | Normal or delayed peak response | A positive response indicates functional pituitary gonadotrophs, pointing to a hypothalamic issue.[4] |
| Pituitary Dysfunction | Low | Blunted or absent response | Low | Blunted or absent response | Inability of the pituitary to respond to GnRH stimulation. |
| Primary Gonadal Failure (e.g., Turner Syndrome, Klinefelter Syndrome) | High | Exaggerated response | High | Exaggerated response | Lack of negative feedback from the gonads leads to elevated basal levels and a hyper-response. |
Experimental Protocols
Protocol 1: Standard Gonadorelin Stimulation Test in a Pediatric Patient
1. Objective: To assess the pituitary gonadotropin reserve in children with suspected disorders of puberty.
2. Materials:
- This compound for injection
- Sterile saline for reconstitution
- Intravenous (IV) catheter
- Heparinized saline for IV flush
- Blood collection tubes (serum separator tubes)
- Centrifuge
- Equipment for hormone analysis (e.g., immunoassay analyzer)
3. Patient Preparation:
- No fasting is required for this test.
- The test can be performed at any time of the day.
- Obtain informed consent from the parent or guardian.
- Record the patient's age, sex, and Tanner stage of puberty.
4. Procedure:
- Insert an IV catheter into a suitable vein and keep it patent with a heparinized saline flush.
- Collect a baseline (time 0) blood sample for the measurement of LH and FSH.
- Administer this compound intravenously as a single bolus. The standard dose is 100 µg/m² of body surface area, with a maximum dose of 100 µg.
- Collect subsequent blood samples at 30 and 60 minutes post-injection for LH and FSH measurement. Some protocols may include additional time points (e.g., 15, 45, 90, and 120 minutes).
- After the final blood draw, the IV catheter can be removed.
- Process all blood samples by centrifugation to separate the serum.
- Store serum samples at -20°C or colder until analysis.
5. Hormone Analysis:
- Measure LH and FSH concentrations in all collected serum samples using a validated immunoassay method.
Protocol 2: Gonadorelin Stimulation Test in an Adult Patient
1. Objective: To differentiate between hypothalamic and pituitary causes of hypogonadotropic hypogonadism.
2. Materials:
- Same as in Protocol 1.
3. Patient Preparation:
- No specific dietary restrictions are necessary.
- For premenopausal women, the test should ideally be performed during the early follicular phase (days 1-5) of the menstrual cycle.
- Obtain informed consent from the patient.
4. Procedure:
- Follow steps 1 and 2 from Protocol 1 to insert an IV and collect a baseline blood sample.
- Administer a standard dose of 100 µg of this compound intravenously as a single bolus.
- Collect blood samples at 30 and 60 minutes after the injection for LH and FSH determination.
- Process and store the samples as described in Protocol 1.
5. Hormone Analysis:
- Measure serum LH and FSH levels using a validated immunoassay.
Mandatory Visualizations
Caption: The Hypothalamic-Pituitary-Gonadal (HPG) Axis Signaling Pathway.
Caption: Experimental Workflow for the Gonadorelin Stimulation Test.
References
Application Note: Quantification of Gonadorelin Hydrochloride in Solution using a Stability-Indicating HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gonadorelin (B1671987) hydrochloride, a synthetic form of gonadotropin-releasing hormone (GnRH), is a decapeptide used in veterinary and human medicine to treat various reproductive health conditions.[1][2][3] Accurate quantification of gonadorelin hydrochloride in solution is critical for quality control, formulation development, and stability testing. This document provides a detailed high-performance liquid chromatography (HPLC) method for the precise and reliable quantification of this compound, designed to be stability-indicating by separating the active pharmaceutical ingredient (API) from potential degradation products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Chemical Formula | C₅₅H₇₅N₁₇O₁₃ · xHCl |
| Molecular Weight (peptide) | 1182.31 g/mol [1] |
| Appearance | White or slightly yellowish-white powder[4] |
| Solubility | Soluble in water[4] |
| UV Maximum | Approximately 220 nm and 278 nm[4][5] |
| Stability | Most stable in aqueous solution at pH 5-5.5[6] |
HPLC Method Parameters
The following table outlines the optimized parameters for the HPLC analysis of this compound.
| Parameter | Specification |
| Chromatographic System | |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Software | OpenLab CDS or equivalent |
| Column | |
| Stationary Phase | C18, 5 µm particle size |
| Column Dimensions | 150 mm x 4.6 mm |
| Mobile Phase | |
| Mobile Phase A | 0.1% v/v Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% v/v Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% B to 40% B over 15 minutes |
| Instrument Conditions | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm[4][5] |
| Run Time | 20 minutes |
Experimental Protocols
1. Preparation of Mobile Phases
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas for at least 15 minutes.
2. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound USP Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with Mobile Phase A to final concentrations of 10, 25, 50, 100, and 150 µg/mL.
3. Preparation of Sample Solutions
-
Accurately measure a volume of the this compound solution expected to contain approximately 1 mg of the active ingredient.
-
Transfer the solution to a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase A and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the 100 µg/mL working standard solution six times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Analysis Procedure
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Bracket the sample injections with injections of a mid-concentration standard (e.g., 50 µg/mL) to monitor for any drift in instrument response.
6. Data Analysis and Calculations
-
Integrate the peak area of the gonadorelin peak in each chromatogram.
-
Construct a linear regression calibration curve of peak area versus concentration for the standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the sample solutions using the equation of the line from the calibration curve.
Quantitative Data Summary
The following table presents example data from a typical analysis.
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |
| Standard 10 µg/mL | 8.52 | 150,234 | 10.0 |
| Standard 25 µg/mL | 8.51 | 375,678 | 25.0 |
| Standard 50 µg/mL | 8.53 | 751,345 | 50.0 |
| Standard 100 µg/mL | 8.52 | 1,502,890 | 100.0 |
| Standard 150 µg/mL | 8.51 | 2,254,123 | 150.0 |
| Sample 1 | 8.52 | 765,432 | 50.9 |
| Sample 2 | 8.53 | 748,910 | 49.8 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC quantification of gonadorelin HCl.
Signaling Pathway (Conceptual)
This compound acts as an agonist at the GnRH receptor on pituitary gonadotrophs.
Caption: Gonadorelin HCl signaling pathway in pituitary cells.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gonadorelin HCl | TargetMol [targetmol.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. This compound [drugfuture.com]
- 6. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gonadorelin Hydrochloride Administration in Bovine Fertility Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for gonadorelin (B1671987) hydrochloride in bovine fertility studies. Detailed protocols for common administration methods and estrus synchronization programs are included, along with a summary of expected physiological responses and fertility outcomes.
Introduction to Gonadorelin Hydrochloride in Bovine Reproduction
This compound is a synthetic version of gonadotropin-releasing hormone (GnRH), a key regulator of the reproductive cycle in cattle.[1] It is widely used in veterinary medicine and research to manipulate the estrous cycle, treat cystic ovaries, and improve the success of artificial insemination (AI).[1] Administration of gonadorelin stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn trigger ovulation and the development of new follicular waves.
The primary routes of administration for this compound in bovine fertility studies are intramuscular (IM), intravenous (IV), and subcutaneous (SQ). The choice of administration route can influence the pharmacokinetic profile of the drug and, consequently, the physiological response and fertility outcomes.
Signaling Pathway of this compound
This compound exerts its effects by binding to GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland. This binding initiates a cascade of intracellular signaling events, primarily through the activation of G-protein coupled receptors. The activation of phospholipase C (PLC) leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling pathways ultimately result in the synthesis and release of LH and FSH.[1][2][3][4]
Administration Routes and Protocols
The selection of an appropriate administration route is critical for achieving the desired outcomes in bovine fertility studies. The following sections provide detailed protocols for the most common methods.
Intramuscular (IM) Injection
Intramuscular injection is the most common and practical route for administering this compound in cattle.[5][6]
Experimental Protocol:
-
Animal Restraint: Secure the animal in a squeeze chute or head gate to ensure the safety of both the animal and the handler.[6][7]
-
Injection Site Selection: The preferred injection site is the lateral aspect of the neck, within the "injection triangle" defined by the nuchal ligament (top), the shoulder blade (back), and the jugular furrow (bottom).[5][8]
-
Site Preparation: Clean the injection site with 70% alcohol to minimize the risk of infection.[6]
-
Needle and Syringe Selection: Use a sterile 18- to 20-gauge needle, 1 to 1.5 inches in length, and an appropriately sized syringe for the required dose.[5][6]
-
Injection Procedure:
-
Insert the needle perpendicular to the skin and deep into the muscle mass in a swift, firm motion.[7][9]
-
Aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site.[5]
-
Inject the this compound solution at a steady rate.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.[7]
-
-
Post-Injection Monitoring: Observe the animal for any signs of adverse reactions, such as swelling or discomfort at the injection site.
Intravenous (IV) Injection
Intravenous injection provides rapid delivery of this compound directly into the bloodstream, leading to a faster onset of action. However, this method requires more skill and is typically reserved for specific research applications.[10][11]
Experimental Protocol:
-
Animal Restraint: Secure the animal in a squeeze chute with a head restraint to provide clear access to the jugular vein.[12][13]
-
Injection Site Selection: The jugular vein, located in the jugular furrow of the neck, is the standard site for IV injections in cattle.[13][14]
-
Site Preparation: Clip the hair over the jugular vein and disinfect the area with 70% alcohol or a surgical scrub solution.[12][13]
-
Needle and Syringe Selection: Use a sterile 16- to 18-gauge needle, 1 to 1.5 inches in length.
-
Injection Procedure:
-
Occlude the jugular vein by applying firm pressure at the base of the neck to distend the vein.[12]
-
Insert the needle into the vein at a 45-degree angle with the bevel facing up.[15]
-
A successful venipuncture is indicated by a flashback of blood into the hub of the needle.[12]
-
Attach the syringe and slowly inject the this compound solution.
-
Withdraw the needle and apply firm pressure to the injection site for at least 30 seconds to prevent hematoma formation.
-
-
Post-Injection Monitoring: Monitor the animal for any signs of adverse reactions.
Subcutaneous (SQ) Injection
Subcutaneous injection is less common for this compound but can be a viable alternative.
Experimental Protocol:
-
Animal Restraint: Restrain the animal in a squeeze chute or head gate.
-
Injection Site Selection: The loose skin on the side of the neck or behind the shoulder is a suitable location for SQ injections.[5]
-
Site Preparation: Clean the injection site with 70% alcohol.
-
Needle and Syringe Selection: Use a sterile 18- to 20-gauge needle, 0.75 to 1 inch in length.[5]
-
Injection Procedure:
-
Post-Injection Monitoring: Observe the injection site for any signs of local reaction.
Estrus Synchronization Protocols Incorporating this compound
This compound is a cornerstone of many estrus synchronization protocols designed to facilitate timed artificial insemination (TAI).
Ovsynch Protocol
Experimental Workflow:
CO-Synch + CIDR Protocol
The CO-Synch protocol, often combined with a Controlled Internal Drug Release (CIDR) insert containing progesterone, is commonly used in beef cattle.[20][21]
Experimental Workflow:
Data Presentation: Comparative Efficacy of Administration Routes
The following tables summarize quantitative data from various studies on the effects of different this compound administration routes on key reproductive parameters.
Table 1: Luteinizing Hormone (LH) Response to Gonadorelin Administration
| Administration Route | Dose | Peak LH Concentration (ng/mL) | Time to Peak LH (hours) | Reference |
| Intramuscular | 100 µg | 2.0 - 9.9 | 1.5 - 2 | [22][23][24][25] |
| Intravenous | 100 µg | Data not consistently reported, but expected to be higher and faster than IM | Data not consistently reported, but expected to be faster than IM | [10][11] |
| Intravaginal | 100 µg | No significant LH surge | N/A | [23] |
| Intravaginal | 1000 µg | Similar to 100 µg IM | ~2-4 | [23] |
Table 2: Ovulation and Pregnancy Rates Following Gonadorelin Administration
| Administration Route | Protocol | Ovulation Rate (%) | Pregnancy Rate (%) | Reference |
| Intramuscular | CO-Synch (100 µg vs 200 µg GnRH at start) | 42.8 vs 54.7 | 63.3 vs 59.6 | [26] |
| Intramuscular | Timed AI | N/A | 46.6 | [10][11][27] |
| Intravenous | Timed AI | N/A | 65.0 | [10][11][27] |
| Intramuscular | Ovsynch (Gonadorelin diacetate vs hydrochloride) | N/A | 38.4 vs 35.7 | [14] |
| Intramuscular | 7-day CO-Synch + CIDR (hydrochloride vs diacetate) | N/A | 53.9 vs 60.9 | [28][29] |
| Epidural | 7 days post-AI | N/A | 61.54 | [30] |
| Intramuscular | At AI | N/A | 16.67 | [30] |
Note: The efficacy of different gonadorelin formulations (e.g., hydrochloride vs. diacetate) can also influence outcomes, with some studies suggesting a greater LH release and ovulation rate with gonadorelin diacetate tetrahydrate.[22][31]
Conclusion
The choice of administration route for this compound in bovine fertility studies depends on the specific research objectives, available resources, and the desired pharmacokinetic profile. Intramuscular injection remains the most practical and widely used method for estrus synchronization protocols like Ovsynch and CO-Synch. While intravenous administration can lead to higher pregnancy rates in some contexts, it requires greater technical expertise. Further research is warranted to fully elucidate the comparative efficacy of different administration routes and to optimize protocols for various production systems and animal types.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: map04912 [genome.jp]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. hereford.org [hereford.org]
- 6. research.vt.edu [research.vt.edu]
- 7. How to Give Cattle Injections: Safety for SQ, IM, & IV Shots [wikihow.com]
- 8. Injection Technique for Dairy Cattle - Trousse Tactic [reseaumammite.org]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. scielo.br [scielo.br]
- 11. [PDF] The effects of intramuscular or intravenous injections of gonadotropin releasing hormone at fixed-time artificial insemination on pregnancy rates of Bos indicus beef cows | Semantic Scholar [semanticscholar.org]
- 12. research.vt.edu [research.vt.edu]
- 13. wifss.ucdavis.edu [wifss.ucdavis.edu]
- 14. Therapeutics and Routine Procedures | Veterian Key [veteriankey.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. dairy-cattle.extension.org [dairy-cattle.extension.org]
- 19. extension.psu.edu [extension.psu.edu]
- 20. iowabeefcenter.org [iowabeefcenter.org]
- 21. absglobal.com [absglobal.com]
- 22. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | An automated system for cattle reproductive management under the IoT framework. Part II: Induction of luteinizing hormone release after gonadotropin releasing hormone analogue delivery with e-Synch [frontiersin.org]
- 24. globalgen.vet [globalgen.vet]
- 25. researchgate.net [researchgate.net]
- 26. Effect of 200 μg of this compound at the first GnRH of a CO-Synch program on ovulation rate and pregnancies per artificial insemination in Holstein heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. frontiersin.org [frontiersin.org]
- 29. Frontiers | Comparison of different GnRH compounds on fertility outcomes in ovulation synchronized and presynchronized beef cows [frontiersin.org]
- 30. Effect of the administration route of gonadotropin releasing hormone on the reproductive performance of multiparous Holstein cows [scielo.org.mx]
- 31. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioassay Testing of Gonadorelin Hydrochloride Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadorelin (B1671987) hydrochloride is a synthetic form of gonadotropin-releasing hormone (GnRH), a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system.[1][2][3] As a GnRH agonist, gonadorelin stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland by binding to and activating the GnRH receptor (GnRHR).[1][4] This biological activity is central to its therapeutic applications in fertility medicine, the treatment of hypogonadism, and for diagnostic assessment of pituitary gland function.[2][4][5]
The potency of a given gonadorelin hydrochloride formulation is a critical quality attribute, directly correlating with its clinical efficacy. Therefore, robust and reproducible in vitro bioassays are essential for lot release testing, stability studies, and new drug development. These assays measure the functional response of cells to gonadorelin, providing a biologically relevant measure of its ability to activate the GnRH receptor and trigger downstream signaling events.
This document provides detailed protocols for three widely used in vitro functional bioassays to determine the potency of this compound:
-
Calcium Flux Assay: A high-throughput method measuring the initial, rapid increase in intracellular calcium following GnRHR activation.
-
Inositol Monophosphate (IP1) Accumulation Assay: A sensitive method that quantifies a stable downstream metabolite of the Gq signaling pathway.
-
Luteinizing Hormone (LH) Release Assay: A highly relevant physiological assay measuring the secretion of LH from pituitary gonadotrope cells.
GnRH Receptor Signaling Pathway
This compound exerts its effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[6] The primary signaling cascade initiated upon agonist binding is through the Gαq/11 protein pathway.[6][7] This activation leads to a series of intracellular events culminating in the synthesis and release of LH and FSH.[6][7] There is also evidence that the GnRH receptor can couple to other G-proteins, such as Gαs, which can influence cyclic AMP (cAMP) levels.[6][8]
Caption: GnRH Receptor Gq Signaling Pathway.
Data Presentation: Potency of this compound
The potency of this compound is determined by calculating its half-maximal effective concentration (EC50) from a dose-response curve. A lower EC50 value indicates higher potency. The results are typically compared to a qualified reference standard.
Table 1: Example Potency Data for this compound Batches
| Assay Type | Cell Line | Parameter | Reference Standard | Test Batch A | Test Batch B |
| Calcium Flux | CHO-K1/hGnRHR | EC50 (nM) | 1.25 | 1.31 | 1.19 |
| Relative Potency | 100% | 95.4% | 105.0% | ||
| IP1 Accumulation | HEK293/hGnRHR | EC50 (nM) | 0.98 | 1.05 | 0.95 |
| Relative Potency | 100% | 93.3% | 103.2% | ||
| LH Release | LβT2 | EC50 (nM) | 2.10 | 2.25 | 2.01 |
| Relative Potency | 100% | 93.3% | 104.5% |
Note: The data presented are for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Calcium Flux Assay
This assay provides a real-time kinetic measurement of Gq pathway activation by detecting the release of intracellular calcium upon receptor stimulation.[9] It is a rapid and robust method suitable for high-throughput screening.
Caption: Calcium Flux Assay Workflow.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GnRH receptor (hGnRHR).[10]
-
Cell culture medium (e.g., F-12K or DMEM/F-12 with 10% FBS).[9][10]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[9][10]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).[9]
-
Pluronic F-127 (for dye solubilization).[9]
-
This compound (Reference Standard and Test Samples).
-
Black, clear-bottom 96- or 384-well microplates.[10]
-
Fluorescence plate reader with kinetic reading capabilities and an automated injection system.[9]
Procedure:
-
Cell Seeding (Day 1):
-
Dye Loading (Day 2):
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Pluronic F-127 is often included to facilitate dye entry into the cells.[9]
-
Aspirate the cell culture medium from the plate and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.[9]
-
After incubation, wash the cells with assay buffer to remove any excess extracellular dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound (reference and test samples) in assay buffer at concentrations that will span the expected dose-response range (e.g., 10⁻¹² M to 10⁻⁶ M).
-
-
Fluorescence Measurement:
-
Place the assay plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).[9]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[10]
-
Use the instrument's injector to add the gonadorelin dilutions to the appropriate wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak increase in intracellular calcium.[10]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.[10]
-
Plot the ΔRFU against the logarithm of the gonadorelin concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC50 value.
-
Calculate the relative potency of the test sample compared to the reference standard.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the accumulation of IP1, a stable downstream metabolite of IP3, to quantify Gq signaling pathway activation.[11] It is an endpoint assay that is highly sensitive and specific. Homogeneous Time-Resolved Fluorescence (HTRF®) is a common detection method.
Caption: IP-One HTRF® Assay Workflow.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the hGnRHR.[10]
-
Cell culture medium.
-
IP-One HTRF® Assay Kit (e.g., from Cisbio/Revvity), which typically contains stimulation buffer with Lithium Chloride (LiCl), IP1-d2 (acceptor), anti-IP1-Cryptate (donor), and lysis buffer.[10][12]
-
This compound (Reference Standard and Test Samples).
-
White, low-volume 384-well or 96-well microplates.[10]
-
HTRF-compatible plate reader.[10]
Procedure:
-
Cell Seeding (Day 1):
-
Agonist Stimulation (Day 2):
-
Cell Lysis and Detection Reagent Addition:
-
Prepare the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) in the lysis buffer as per the kit's instructions.[10]
-
Add the combined lysis and detection reagent mix to each well.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light.[11]
-
-
HTRF Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[10]
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000 for each well.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the change in HTRF ratio against the logarithm of the gonadorelin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Calculate the relative potency of the test sample compared to the reference standard.
-
Protocol 3: Luteinizing Hormone (LH) Release Assay
This assay uses a pituitary gonadotrope cell line (LβT2) that endogenously expresses the GnRH receptor and synthesizes LH. It provides a highly physiological measure of gonadorelin's biological activity.
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS).[13]
-
Serum-free medium for starvation and stimulation.
-
This compound (Reference Standard and Test Samples).
-
24- or 48-well tissue culture plates.
-
Luteinizing Hormone (LH) ELISA kit.
Procedure:
-
Cell Seeding (Day 1):
-
Seed LβT2 cells into tissue culture plates at a density that allows for 70-80% confluency at the time of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Serum Starvation (Day 2):
-
Aspirate the growth medium.
-
Wash the cells once with serum-free medium.
-
Add fresh serum-free medium and incubate for at least 4-6 hours (or overnight) to reduce basal hormone secretion.[13]
-
-
Agonist Stimulation (Day 2):
-
Prepare serial dilutions of this compound in serum-free medium.
-
Aspirate the starvation medium and add the gonadorelin dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate for a defined period to allow for LH release (e.g., 3-6 hours).
-
-
Supernatant Collection:
-
After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted LH.
-
Centrifuge the supernatant briefly to pellet any detached cells and transfer the clarified supernatant to a new tube. Samples can be stored at -80°C until analysis.
-
-
LH Quantification by ELISA:
-
Quantify the concentration of LH in each supernatant sample using a commercially available LH ELISA kit. Follow the manufacturer's protocol precisely.
-
-
Data Analysis:
-
Plot the measured LH concentration (e.g., in ng/mL or mIU/mL) against the logarithm of the gonadorelin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Calculate the relative potency of the test sample compared to the reference standard.
-
References
- 1. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gonadorelin - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. genemedics.com [genemedics.com]
- 5. Gonadorelin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Reproduction - GnRH signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. GnRH signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Regulatory Architecture of the LβT2 Gonadotrope Cell Underlying the Response to Gonadotropin-Releasing Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Long-term Pulsatile Infusion of Gonadorelin Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadorelin (B1671987) hydrochloride, a synthetic form of gonadotropin-releasing hormone (GnRH), is a critical tool in reproductive research and drug development. Its pulsatile administration is essential for stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, thereby regulating gonadal function. Continuous infusion, in contrast, leads to downregulation of GnRH receptors and suppression of the pituitary-gonadal axis. These application notes provide detailed protocols and quantitative data for the long-term pulsatile infusion of gonadorelin hydrochloride in various animal models, aiding in the design and execution of reproductive endocrinology studies.
Data Presentation
The following tables summarize the quantitative effects of pulsatile and continuous gonadorelin (or its agonists) infusion on key reproductive hormones and parameters in different animal models.
Table 1: Effects of Pulsatile Gonadorelin/GnRH Infusion on Pituitary and Gonadal Hormones
| Animal Model | Dosage and Frequency | Duration | LH Response | FSH Response | Other Hormonal/Physiological Changes | Reference(s) |
| Rhesus Monkey (Ovariectomized) | Intermittent GnRH infusion | Peripubertal transition | Pulsatile LH release re-initiated | - | Daytime profile suggested an apulsatile mode of GnRH release was also possible. | [1] |
| Stallion (Fertile) | 0.625 - 5.0 µg GnRH subcutaneously every 30 min | 5 days | Increased plasma concentrations (significant in winter) | Increased plasma concentrations (significant in winter) | Increased plasma testosterone (B1683101) concentrations in winter. Increased LH pulse frequency and decreased duration in winter. | [2] |
| Stallion (Reproductively Normal) | 10 µg GnRH subcutaneously every 2 hours | Not specified | Significant increase in peripheral blood concentrations | - | Some increase in testosterone secretion rate. No significant increase in total scrotal width or sperm count. | |
| Cow (Nutritionally Anestrous) | 2 µg GnRH intravenously every hour | 13 days | Increased serum concentrations | Not significantly affected | Induced luteal activity in 6 of 8 cows. | [3] |
| Ewe (Seasonally Anestrous) | 250 ng GnRH intravenously every 2 hours | 36 hours | Episodic release of LH | - | Increased number of pituitary GnRH receptors. | |
| Rat (Ovariectomized, Lactating) | 0.5 - 5.0 ng GnRH/pulse every 50 min | 24 hours | Dose-dependent increase in pulsatile LH secretion | - | Dose-dependent upregulation of pituitary GnRH receptors. | [4] |
Table 2: Comparative Effects of Pulsatile vs. Continuous Gonadorelin/GnRH Infusion
| Animal Model | Treatment | Duration | Effect on Pituitary/Gonads | Outcome | Reference(s) |
| Rhesus Monkey | Continuous GnRH agonist infusion | 16 weeks | Greater suppression of gonadotropins | Greater suppression of spermatogenesis compared to intermittent administration. | [5] |
| Cow (Nutritionally Anestrous) | Continuous 2 µg GnRH infusion over 1 hour | 13 days | Reduced pituitary LH and FSH concentrations. Decreased LH beta mRNA. Reduced GnRH receptors and mRNA. | Induced luteal activity in only 25% of cows. | [3] |
| Stallion (Reproductively Normal) | Continuous 10 µg GnRH/2h infusion | Not specified | No increase in LH concentrations | No significant increase in testosterone, scrotal width, or sperm count. | |
| Rat Pituitary Cell Cultures | Continuous 10 nM GnRH | 20 hours | Reduced FSHbeta mRNA, no effect on LHbeta mRNA | Differential regulation compared to pulsatile stimulation which increased both. | [6] |
Signaling Pathways
The pulsatile administration of gonadorelin initiates a cascade of intracellular signaling events within the pituitary gonadotrophs, leading to the synthesis and release of LH and FSH.
Caption: GnRH receptor signaling pathway in pituitary gonadotrophs.
Experimental Protocols
The following protocols provide a general framework for establishing long-term pulsatile infusion of this compound in various animal models. Specific details may need to be adapted based on the research question, animal size, and available equipment.
Experimental Workflow Overview
Caption: General experimental workflow for long-term pulsatile infusion studies.
Protocol 1: Long-Term Intravenous Infusion in Rhesus Monkeys
This protocol is adapted from studies requiring long-term venous access for intermittent infusions.
Materials:
-
Sterile silicone rubber catheters
-
Implantable vascular access port (VAP) or subcutaneously implanted reservoir catheter device
-
Portable programmable infusion pump
-
Heparinized saline solution (1.5-4.0 units/ml)
-
Surgical instruments for sterile implantation
-
Animal restraint chair
Procedure:
-
Animal Preparation: Acclimatize the monkey to the restraint chair. Perform a thorough physical examination and collect baseline blood samples.
-
Surgical Implantation:
-
Under general anesthesia and aseptic conditions, surgically place the silicone rubber catheter into a central vein, such as the jugular or femoral vein. The right colic and ileocolic veins have also been used for portal catheterization.[7]
-
Tunnel the catheter subcutaneously to a desired location on the back or abdomen.
-
Connect the catheter to a subcutaneously implanted VAP or reservoir.
-
Close all incisions and allow the animal to recover fully from surgery.
-
-
Pump Preparation and Connection:
-
Program the portable infusion pump to deliver the desired pulse volume and frequency of this compound solution.
-
Fill the pump's reservoir with the sterile gonadorelin solution.
-
Prime the infusion tubing to remove any air.
-
Connect the infusion tubing to the VAP or reservoir using a non-coring needle.
-
-
Infusion and Maintenance:
-
Initiate the infusion protocol.
-
House the monkey in a way that protects the external pump and tubing.
-
Periodically flush the catheter with heparinized saline (2-3 times daily for single-hole catheters) to maintain patency.[7] For continuous flow, a rate of 1-2 ml/hour of heparinized saline can be used.[7]
-
Regularly monitor the animal for any signs of distress, infection at the surgical sites, or catheter-related complications.
-
Change the infusion solution and pump batteries as required.
-
Protocol 2: Subcutaneous Pulsatile Infusion in Dogs
This protocol is suitable for long-term studies where intravenous access is not essential.
Materials:
-
Portable programmable infusion pump (e.g., MiniMed)
-
Subcutaneous infusion set with a soft cannula
-
Sterile this compound solution
-
Clippers and surgical scrub
Procedure:
-
Pump and Infusion Set Preparation:
-
Program the infusion pump for the desired pulsatile delivery schedule.
-
Fill the pump's reservoir with the gonadorelin solution and prime the infusion set.
-
-
Cannula Placement:
-
Select a site on the dog's back or flank with loose subcutaneous tissue.
-
Clip the hair and aseptically prepare the skin.
-
Pinch a fold of skin and insert the soft cannula of the infusion set into the subcutaneous space.
-
Secure the cannula in place with an adhesive dressing.
-
-
Infusion and Maintenance:
-
Connect the infusion set to the pump and start the infusion.
-
Place the pump in a custom-made jacket or harness to protect it and prevent the dog from tampering with it.
-
Rotate the infusion site every 3-5 days to prevent local irritation and ensure proper absorption.
-
Regularly check the infusion site for signs of inflammation or infection.
-
Protocol 3: Intravenous Pulsatile Infusion in Stallions
This protocol outlines the procedure for jugular vein catheterization for long-term infusion.
Materials:
-
14-gauge intravenous catheter
-
Extension set
-
Portable infusion pump
-
Suture material and local anesthetic
-
Clippers and surgical scrub
Procedure:
-
Catheter Placement:
-
Restrain the stallion and identify the jugular vein.
-
Clip and aseptically prepare the skin over the vein.
-
Administer a small amount of local anesthetic subcutaneously over the insertion site.
-
Insert the 14-gauge catheter into the jugular vein.
-
Once blood flashback is observed, advance the catheter and remove the stylet.
-
Attach the extension set and flush with heparinized saline to confirm patency.
-
Suture the catheter hub to the skin to secure it in place.
-
-
Pump Connection and Infusion:
-
Connect the extension set to the infusion pump tubing.
-
Program and start the pulsatile infusion of gonadorelin.
-
Protect the pump and tubing, potentially using a neck cradle or a specialized harness.
-
-
Maintenance:
-
Flush the catheter with heparinized saline at least twice daily and after any other injections to prevent clotting.
-
Monitor the catheter site daily for signs of thrombophlebitis, swelling, or infection.
-
The risk of catheter-related complications increases with dwell time, so careful monitoring is crucial.
-
Protocol 4: Intracerebroventricular or Hypothalamic Infusion in Rats
This protocol is for targeted delivery of gonadorelin to the central nervous system.
Materials:
-
Stereotaxic apparatus
-
Implantable osmotic mini-pump or programmable infusion pump
-
Brain infusion cannula
-
Cannula holder and tubing
-
Dental cement and skull screws
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Following aseptic procedures, expose the skull and drill a small hole at the stereotaxic coordinates for the desired brain region (e.g., lateral ventricle or specific hypothalamic nucleus).
-
Lower the infusion cannula to the target depth and secure it to the skull with dental cement and anchor screws.
-
-
Pump Connection and Placement:
-
Create a subcutaneous pocket on the rat's back.
-
Tunnel the tubing from the cannula subcutaneously to the pocket.
-
Connect the tubing to a pre-filled and primed osmotic mini-pump or a programmable infusion pump. For pulsatile delivery, a programmable pump is necessary.
-
Place the pump in the subcutaneous pocket and close the incisions.
-
-
Infusion and Monitoring:
-
Allow the rat to recover from surgery. The infusion will begin as programmed or as dictated by the osmotic pump's specifications.
-
Monitor the animal's behavior, body weight, and general health.
-
At the end of the experiment, verify cannula placement through histological analysis.
-
Conclusion
The long-term pulsatile infusion of this compound is a powerful technique for investigating the function of the hypothalamic-pituitary-gonadal axis. The choice of animal model and infusion methodology should be carefully considered based on the specific research objectives. Adherence to sterile surgical techniques and diligent post-operative care and maintenance are critical for the successful and ethical implementation of these long-term studies. The data and protocols provided herein serve as a comprehensive resource for researchers in the field of reproductive endocrinology.
References
- 1. researchgate.net [researchgate.net]
- 2. aaha.org [aaha.org]
- 3. Long-term venous access in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. alzet.com [alzet.com]
- 6. Long-term venous access in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technique for portal catheterization in rhesus monkeys (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Gonadorelin Hydrochloride in the Study of Hypogonadotropic Hypogonadism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadorelin (B1671987) hydrochloride, a synthetic form of gonadotropin-releasing hormone (GnRH), is a critical tool in the differential diagnosis and investigation of hypogonadotropic hypogonadism (HH).[1] HH is a disorder characterized by deficient production of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), from the pituitary gland, leading to impaired gonadal function.[2] Gonadorelin hydrochloride is utilized in both diagnostic and therapeutic research settings to assess the functional integrity of the hypothalamic-pituitary-gonadal (HPG) axis and to explore treatment modalities for inducing puberty and fertility.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in the study of hypogonadotropic hypogonadism.
Mechanism of Action
This compound acts as a GnRH receptor agonist.[5] In healthy individuals, the hypothalamus releases GnRH in a pulsatile manner, which stimulates the anterior pituitary to secrete LH and FSH.[2] These gonadotropins, in turn, regulate the function of the gonads (testes and ovaries).[1] In hypogonadotropic hypogonadism, this signaling pathway is disrupted.[3]
The administration of this compound mimics the endogenous GnRH pulse, allowing for the assessment of the pituitary's ability to respond by producing LH and FSH.[5] Continuous administration, in contrast, leads to downregulation of GnRH receptors and suppression of gonadotropin release.[5]
Signaling Pathway of this compound
The binding of gonadorelin to its G-protein coupled receptor (GnRHR) on pituitary gonadotropes initiates a cascade of intracellular events. The receptor is primarily coupled to Gq/11 proteins, which activate phospholipase Cβ (PLCβ).[6][7] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][8] These signaling molecules subsequently activate mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK, which translocate to the nucleus to regulate the transcription of gonadotropin subunit genes.[6][8]
Diagnostic Application: The GnRH Stimulation Test
The GnRH stimulation test is a cornerstone in the differential diagnosis of delayed puberty and suspected hypogonadotropic hypogonadism.[9] It assesses the pituitary's capacity to secrete LH and FSH in response to a GnRH challenge.
Experimental Protocol: GnRH Stimulation Test
1. Patient Preparation:
-
No fasting is required for this test.[10]
-
Ensure the patient has not received any human chorionic gonadotropin (hCG) injections prior to the test.[10]
-
An intravenous (IV) cannula is inserted for blood sampling.[10]
2. Procedure:
-
Baseline Blood Sample (Time 0): Draw blood to measure basal levels of LH and FSH.[10]
-
Administration of this compound:
-
Post-Stimulation Blood Samples:
Data Presentation and Interpretation
The interpretation of the GnRH stimulation test results is crucial for diagnosing hypogonadotropic hypogonadism and distinguishing it from other conditions like constitutional delay of puberty or primary hypogonadism.
Table 1: Interpretation of GnRH Stimulation Test Results
| Condition | Basal LH | Basal FSH | Peak LH Response to GnRH | Peak FSH Response to GnRH | LH/FSH Ratio |
| Prepubertal | Usually <1.0 IU/L[10] | Higher than LH | <6.0 IU/L[10] | FSH peak > LH peak[10] | <1 |
| Pubertal | <2 U/l[11] | <2 U/l[11] | >5 U/l[11] | Rises, but to a lesser extent than LH[11] | >1 |
| Hypogonadotropic Hypogonadism (HH) | Low/Normal | Low/Normal | Blunted or absent response. A peak LH of <2.8 IU/L has a high sensitivity and specificity for HH.[13] An increase of 2-4 fold for LH and 1.5-2 fold for FSH suggests a hypothalamic cause.[11] | A measurable but low response may be observed.[10] | Variable |
| Primary Hypogonadism | High | High | Exaggerated response | Exaggerated response | Variable |
| Constitutional Delay of Puberty | Low/Normal | Low/Normal | Intermediate response between prepubertal and pubertal.[9] | Intermediate response.[9] | Variable |
Table 2: Diagnostic Cut-off Values for Differentiating Hypogonadotropic Hypogonadism (HH) from Constitutional Delay of Puberty (CDP) in Males [12]
| Parameter | Cut-off Value | Sensitivity | Specificity |
| Basal LH | <0.6 IU/L | 73.8% | 90.9% |
| Peak LH | <9.74 IU/L | 80.0% | 86.4% |
Therapeutic Application: Pulsatile this compound Administration
For individuals with hypogonadotropic hypogonadism who desire fertility, pulsatile administration of this compound can be used to mimic the natural pulsatile secretion of GnRH, thereby stimulating the pituitary to produce LH and FSH and subsequently inducing gonadal function.[4][14]
Experimental Protocol: Pulsatile this compound Therapy
1. Patient Selection:
2. Procedure:
-
Administration: this compound is administered via a portable infusion pump that delivers pulsatile subcutaneous injections.[15]
-
Dosage: The typical starting dose is 5-20 µg per pulse, delivered every 90-120 minutes.[15] The dosage can be adjusted based on the patient's hormonal response.[15]
-
Duration: Treatment is typically long-term, often for at least 1-2 years, to maximize testicular growth and achieve spermatogenesis.[16]
3. Monitoring:
-
Regular monitoring of serum LH, FSH, and testosterone (B1683101) levels is essential to titrate the dose effectively.[15]
-
For males, semen analysis should be performed periodically to assess for the induction of spermatogenesis.[16]
Data Presentation and Expected Outcomes
Table 3: Hormonal and Clinical Responses to Pulsatile Gonadorelin Therapy in Males with HH
| Parameter | Baseline | Expected Outcome with Treatment |
| Serum LH | Low/Undetectable | Normalization of pulsatile secretion and levels. |
| Serum FSH | Low/Undetectable | Increase to within the normal range. |
| Serum Testosterone | Low | Normalization of levels.[2] |
| Testicular Volume | Small | Significant increase.[16] |
| Spermatogenesis | Azoospermia | Induction of spermatogenesis in a majority of patients.[15][16] |
Studies have shown that pulsatile gonadorelin therapy can successfully induce spermatogenesis in a significant percentage of men with congenital hypogonadotropic hypogonadism.[15] One study reported that spermatogenesis was induced in 90% of subjects treated with a pulsatile gonadorelin pump.[15]
Conclusion
This compound is an invaluable tool for both the diagnosis and therapeutic investigation of hypogonadotropic hypogonadism. The GnRH stimulation test provides a dynamic assessment of the pituitary's functional reserve, aiding in the differential diagnosis. For therapeutic research, pulsatile administration of gonadorelin offers a physiological approach to restoring the function of the HPG axis. The protocols and data presented herein provide a comprehensive guide for researchers and clinicians working in this field. Careful adherence to these protocols and accurate interpretation of the results are paramount for advancing our understanding and management of hypogonadotropic hypogonadism.
References
- 1. Gonadorelin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Hypogonadotropic Hypogonadism (HH) and Gonadotropin Therapy - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hypogonadotropic Hypogonadism Revisited | Clinics [elsevier.es]
- 4. Hypogonadotropic disorders in men and women: diagnosis and therapy with pulsatile gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GnRH agonists: gonadorelin, leuprolide and nafarelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GnRH signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 8. KEGG PATHWAY: map04912 [genome.jp]
- 9. mednexus.org [mednexus.org]
- 10. mft.nhs.uk [mft.nhs.uk]
- 11. urology-textbook.com [urology-textbook.com]
- 12. researchgate.net [researchgate.net]
- 13. saegre.org.ar [saegre.org.ar]
- 14. Therapeutic effects of a pulsatile GnRH pump on adult male patients with congenital hypogonadotropic hypogonadism (CHH): a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pulsatile Gonadorelin Pump Induces Earlier Spermatogenesis Than Cyclical Gonadotropin Therapy in Congenital Hypogonadotropic Hypogonadism Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pulsatile gonadotropin-releasing hormone treatment of men with idiopathic hypogonadotropic hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyophilized Gonadorelin Hydrochloride
Abstract
These application notes provide comprehensive protocols for the reconstitution, storage, and quality assessment of lyophilized gonadorelin (B1671987) hydrochloride, a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH).[1][2] Adherence to these guidelines is critical for maintaining the peptide's stability, purity, and biological activity for use in research and drug development. Detailed methodologies for stability analysis by High-Performance Liquid Chromatography (HPLC) and functional assessment via a cell-based bioassay are included.
Introduction to Gonadorelin Hydrochloride
This compound is the salt form of gonadorelin, a synthetic hormone identical to the endogenous gonadotropin-releasing hormone (GnRH).[1] It is a decapeptide that, when released in a pulsatile manner from the hypothalamus, stimulates the anterior pituitary gland to synthesize and secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] These gonadotropins are essential for regulating gonadal function, including steroidogenesis and gametogenesis.[4][5]
Due to its inherent instability in aqueous solutions, gonadorelin is often supplied in a lyophilized (freeze-dried) powder form to ensure long-term stability.[6][7] Proper reconstitution and storage of the lyophilized powder are paramount to prevent degradation and loss of function. These notes are intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Reconstitution Protocol
2.1 Materials
-
Vial of lyophilized this compound
-
Sterile, appropriate reconstitution solvent (e.g., Bacteriostatic Water for Injection, Sterile Water for Injection, or 0.9% Sodium Chloride). Refer to manufacturer's specific instructions.
-
Sterile syringes and needles
-
Alcohol swabs
2.2 Procedure
-
Preparation: Allow the lyophilized vial to equilibrate to room temperature before opening to minimize condensation.[8]
-
Aseptic Technique: Disinfect the rubber stopper of both the gonadorelin vial and the solvent vial with an alcohol swab.
-
Solvent Withdrawal: Using a sterile syringe, draw the recommended volume of the reconstitution solvent. For example, a 2 mg vial is often reconstituted with 2.0 mL of bacteriostatic water to yield a 1.0 mg/mL solution.[8]
-
Reconstitution: Slowly inject the solvent into the gonadorelin vial, directing the stream against the side of the vial to avoid foaming.[8]
-
Dissolution: Gently swirl or roll the vial until the powder is completely dissolved. Do not shake vigorously , as this can cause denaturation of the peptide.[8]
-
Inspection: The resulting solution should be clear and free of particulate matter.
-
Labeling: Immediately label the vial with the reconstitution date and the final concentration.[8]
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound. The peptide is hygroscopic and susceptible to degradation under suboptimal conditions.[9]
3.1 Quantitative Storage Recommendations
The following tables summarize the recommended storage conditions and stability data compiled from various sources.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | 2°C to 8°C (Refrigerated) | Long-term | Protect from light and moisture.[8] |
| -20°C (Frozen) | Extended Long-term | Suitable for archival storage.[8] | |
| 24°C | At least 18 months | Data from a specific gonadorelin acetate (B1210297) product study.[6] |
Table 1: Storage Conditions for Lyophilized this compound.
| Reconstitution Solvent | Storage Temperature | Duration | Notes |
| Sterile Water for Injection | 2°C to 8°C | Up to 24 hours | Recommended for single-use applications.[10] |
| Bacteriostatic Water | 2°C to 8°C | Up to 30 days | Do not freeze the reconstituted solution.[8][11] |
| Specific Diluent | 24°C or 37°C | At least 45 days | Stability noted for a specific gonadorelin acetate product.[6] |
Table 2: Storage and Stability of Reconstituted this compound.
3.2 Factors Affecting Stability in Solution
-
pH: Gonadorelin exhibits maximum stability in aqueous solutions at a pH of approximately 5.0 to 5.5.[12][13] Degradation is catalyzed by both protons (acidic conditions) and hydroxyl ions (alkaline conditions).[12]
-
Temperature: Degradation rates increase with temperature, following the Arrhenius equation.[12]
-
Buffers: Acetate buffers have been shown to have a favorable effect on stability, while phosphate (B84403) buffers may increase degradation rates.[13]
Mechanism of Action: GnRH Receptor Signaling
Gonadorelin exerts its biological effects by binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells.[14][15] The primary signaling cascade is initiated through the Gq/11 protein.
-
Receptor Binding: Gonadorelin binds to the GnRHR.
-
G-Protein Activation: The receptor-ligand complex activates the Gq/11 alpha subunit.
-
PLC Activation: Activated Gq/11 stimulates Phospholipase C (PLC).[4]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][16]
-
Downstream Signaling:
-
Hormone Synthesis & Release: The activation of these pathways, including the MAPK pathway, leads to the synthesis and exocytosis of LH and FSH.[16]
Caption: GnRH receptor signaling pathway initiated by gonadorelin.
Experimental Protocols
Protocol 1: Purity and Stability Analysis by HPLC
This protocol outlines a reverse-phase HPLC (RP-HPLC) method to assess the purity of reconstituted this compound and to monitor its stability over time. The method is adapted from established pharmacopeial procedures.[9][17]
5.1.1 Materials and Equipment
-
HPLC system with a UV detector
-
RP-C18 column (e.g., 4.6 mm x 15 cm, 5-µm packing L1)
-
Mobile Phase A: 0.1 M Potassium phosphate, pH 6.5
-
Mobile Phase B: Acetonitrile (B52724)
-
Sample: Reconstituted this compound (e.g., 0.1 mg/mL)
-
Standard: USP this compound Reference Standard
5.1.2 Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of Buffer solution and acetonitrile (e.g., 82:18). Adjust as needed for system suitability.[9]
-
Flow Rate: 1.5 mL/min[9]
-
Detection: 220 nm[9]
-
Injection Volume: 10-100 µL
-
Column Temperature: Ambient
5.1.3 Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a standard solution of USP this compound RS in the mobile phase at a known concentration (e.g., 0.10 mg/mL).[9]
-
Sample Preparation: Dilute the reconstituted this compound solution with the mobile phase to the target concentration (e.g., 0.10 mg/mL).
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Data Interpretation:
-
Purity: Calculate the purity of the sample by comparing the area of the main gonadorelin peak to the total area of all peaks (Area % method).
-
Stability: For stability studies, analyze samples at defined time points. Degradation is indicated by a decrease in the main peak area and the appearance of new impurity peaks.
-
References
- 1. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gonadorelin - Wikipedia [en.wikipedia.org]
- 3. Gonadorelin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]
- 5. rawamino.com [rawamino.com]
- 6. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101700233B - Method for preparing gonadorelin freeze-dried powder injection - Google Patents [patents.google.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. This compound [drugfuture.com]
- 10. medicines.org.uk [medicines.org.uk]
- 11. Gonadorelin acetate | CHEO ED Outreach [outreach.cheo.on.ca]
- 12. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. corepeptides.com [corepeptides.com]
- 15. Hi-Affi™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pharmacopoeia.com [pharmacopoeia.com]
Application Notes and Protocols for Cell-Based Assays in the Screening of GnRH Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gonadotropin-Releasing Hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) family, is a key regulator of the reproductive endocrine system.[1][2] Its activation by GnRH from the hypothalamus stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function.[3][4] Synthetic GnRH receptor agonists are crucial therapeutic agents for various conditions, including prostate cancer, breast cancer, endometriosis, and in assisted reproductive technologies.[3][5]
The primary signaling pathway activated by the GnRH receptor involves coupling to Gαq/11 proteins.[5] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][5] Additionally, under certain conditions, the GnRH receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
This document provides detailed protocols for three common cell-based assays used to screen and characterize GnRH receptor agonists: the Intracellular Calcium Mobilization Assay, the Reporter Gene Assay, and the cAMP Accumulation Assay.
Data Presentation: Potency of GnRH Receptor Agonists
The efficacy of GnRH receptor agonists is commonly quantified by their half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency of the agonist. The following table summarizes the EC50 values for several well-characterized GnRH receptor agonists obtained from various cell-based assays.
| Agonist | Assay Type | Cell Line | Reported EC50 (nM) |
| Leuprolide | Calcium Flux | CHO-K1 | ~1-10[1] |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.1-1[1] | |
| Buserelin | Calcium Flux | CHO-K1 | ~0.5-5[1] |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.05-0.5[1] | |
| Goserelin | Calcium Flux | CHO-K1 | ~1-15[1] |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.1-2[1] | |
| Triptorelin | Calcium Flux | CHO-K1 | ~0.1-1[1] |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.01-0.1[1] | |
| GnRH | cAMP Accumulation (Luciferase) | αT3-1 | ~1 |
Signaling Pathway and Experimental Workflows
GnRH Receptor Signaling Pathway
The binding of a GnRH agonist to its receptor initiates a cascade of intracellular events, primarily through the Gαq/11 pathway, leading to calcium mobilization and downstream cellular responses. The receptor can also couple to the Gαs pathway, resulting in cAMP production.
References
- 1. benchchem.com [benchchem.com]
- 2. Generating kinetic EC50 values using label-free cytotoxicity assays [nanolive.com]
- 3. A semi-mechanistic integrated pharmacokinetic/pharmacodynamic model of the testosterone effects of the gonadotropin-releasing hormone agonist leuprolide in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line CHO-K1/B7-H3 (CVCL_KA47) [cellosaurus.org]
- 5. Frontiers | Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? [frontiersin.org]
- 6. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gonadorelin hydrochloride degradation products and impurities analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Gonadorelin (B1671987) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation products of Gonadorelin hydrochloride?
A1: this compound degradation is influenced by factors like pH, temperature, and storage conditions. Common degradation products include N- and C-terminal truncations, products of failed C-terminal amidation, and peptide deletions or insertions.[1] The degradation pathways and resulting products differ under acidic, neutral, and alkaline conditions.[2]
Q2: What are the optimal storage and solution conditions to ensure the stability of Gonadorelin?
A2: For maximum stability in aqueous solutions, Gonadorelin and its analogs should be maintained at a pH of approximately 5.0.[2][3] Acetate (B1210297) buffers have been shown to have a favorable effect on stability, while phosphate (B84403) buffers can increase degradation.[3] Lyophilized Gonadorelin acetate has demonstrated excellent stability for at least 18 months when stored at 24°C and 50% relative humidity.[4][5] Once reconstituted, it remains stable for at least 45 days at 24°C or 37°C.[4][5]
Q3: What are the common impurities found in this compound preparations?
A3: Impurities in this compound can be process-related or arise from degradation. The European Pharmacopoeia (EP) lists several specified impurities for Gonadorelin acetate, which can be analogous for the hydrochloride salt. These include various peptide fragments and modified forms of the parent molecule. A list of some known impurities is provided in the table below.
Quantitative Data Summary
Table 1: Stability of Gonadorelin Acetate Under Various Conditions
| Formulation | Storage Temperature | Relative Humidity | Duration | Stability Outcome | Reference |
| Drug Substance | 24°C | 50% | ≥ 12 months | Stable | [4][5] |
| Lyophilized Product | 24°C | 50% | ≥ 18 months | Stable | [4][5] |
| Reconstituted Solution | 24°C or 37°C | N/A | ≥ 45 days | Stable | [4][5] |
Table 2: Known Impurities of Gonadorelin
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| [D-Tyr5]-Gonadorelin | 53634-21-2 | C₅₅H₇₅N₁₇O₁₃ | 1182.31 |
| Gonadorelin Acetate EP Impurity C (Free Base) | 37783-53-2 | Not Available | Not Available |
| Gonadorelin Acetate Related Compound A | 35263-73-1 | Not Available | Not Available |
Troubleshooting Guide
Problem 1: Unexpected peaks in the HPLC chromatogram.
-
Possible Cause 1: Degradation of the sample.
-
Possible Cause 2: Contamination of the mobile phase or diluent.
-
Solution: Prepare fresh mobile phase and sample diluent using high-purity solvents and reagents. Filter all solutions before use.
-
-
Possible Cause 3: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample to check for carryover.
-
Problem 2: Poor peak shape (e.g., tailing or fronting) in HPLC analysis.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: The addition of a competing amine, such as triethylamine (B128534), to the mobile phase can help to reduce peak tailing by masking active sites on the silica (B1680970) support.[6]
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Possible Cause 3: Inappropriate mobile phase pH.
-
Solution: Adjust the mobile phase pH to be within the optimal range for the column and the analyte. For Gonadorelin, a mobile phase pH of 3.0 is often used.[6]
-
Problem 3: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly.
-
-
Possible Cause 2: Temperature variations.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Possible Cause 3: Column degradation.
-
Solution: If the column has been used extensively, its performance may degrade. Replace the column with a new one of the same type.
-
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is based on pharmacopoeial guidelines for the analysis of this compound.[6][7]
-
Chromatographic System:
-
Column: C18, 5 µm, 4.6 mm x 150 mm (e.g., Spherisorb ODS1).[6]
-
Mobile Phase: A mixture of a 1% w/v solution of orthophosphoric acid adjusted to pH 3.0 with triethylamine and acetonitrile. The ratio is adjusted to achieve a retention time for Gonadorelin of approximately 10 minutes (typically around 75:25 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Sample Preparation:
-
System Suitability:
-
Theoretical Plates: The column efficiency should be at least 20,000 theoretical plates per meter for the Gonadorelin peak.[6]
-
Tailing Factor: The tailing factor for the Gonadorelin peak should not be more than 2.0.
-
Reproducibility: The relative standard deviation of replicate injections should not be more than 2.0%.
-
Method 2: LC-MS for Characterization of Degradation Products
This method is a general approach for identifying unknown peaks observed during HPLC analysis.
-
Chromatographic System:
-
Utilize an HPLC system compatible with mass spectrometry, employing volatile mobile phase additives (e.g., formic acid or ammonium (B1175870) acetate instead of phosphoric acid and triethylamine).
-
-
Mass Spectrometry System:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy to aid in elemental composition determination.
-
Acquisition Mode: Full scan for initial screening, followed by tandem MS (MS/MS) of the peaks of interest to obtain fragmentation patterns for structural elucidation.[2][8]
-
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone. | Semantic Scholar [semanticscholar.org]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. This compound [drugfuture.com]
- 8. This compound [benchchem.com]
Troubleshooting inconsistent results in gonadorelin hydrochloride experiments
Welcome to the technical support center for gonadorelin (B1671987) hydrochloride experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: My in vitro cell-based assay is showing lower potency (a right-shifted dose-response curve) for gonadorelin hydrochloride than expected. What are the potential causes?
Several factors can contribute to a decrease in the observed potency of this compound in cell-based assays:
-
Compound Integrity and Solubility: this compound is a peptide and can be susceptible to degradation. It is also extremely hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and weighing accuracy.[1][2]
-
Assay Buffer Composition: The choice of buffer can impact the stability of gonadorelin. For instance, phosphate (B84403) buffers have been shown to cause higher degradation compared to acetate (B1210297) buffers.[3]
-
Recommendation: If possible, use an acetate-based buffer (pH ~5.0) for maximum stability.[3]
-
-
Cell Density and Receptor Expression: High cell density or overexpression of the Gonadotropin-Releasing Hormone (GnRH) receptor can create a "receptor reserve." This means that a maximal response can be achieved even when only a fraction of the receptors are occupied, which can make the system less sensitive to the agonist and shift the EC50 to the right.
-
Recommendation: Use a consistent and optimized cell number for all assays. Ensure you are using cells at a low passage number to prevent phenotypic drift and changes in receptor expression.[4]
-
-
Incubation Time: Insufficient incubation time may not allow the system to reach equilibrium, leading to an underestimation of potency.
-
Recommendation: Optimize the incubation time for your specific cell line and assay conditions.
-
Q2: I am observing high variability between replicate wells in my cellular assay. What could be the cause?
High variability can obscure real effects and make data interpretation difficult. Common culprits include:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate will lead to variable signal output.[4]
-
Recommendation: Ensure you have a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and be mindful of "edge effects" in the microplate.[4]
-
-
Inaccurate Ligand Addition: Errors in pipetting, especially with small volumes, can introduce significant variability.
-
Recommendation: Check the calibration of your pipettes. Ensure complete mixing of the this compound stock solution before making serial dilutions.[4]
-
-
Peptide Adsorption: Peptides can non-specifically bind to plastic surfaces, such as pipette tips and microplate wells.
-
Recommendation: Consider using low-binding plastics. Including a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer can help prevent non-specific binding.[5]
-
Q3: My in vivo animal study is not showing the expected level of LH/FSH secretion or downstream effects. What should I investigate?
In vivo experiments introduce additional layers of complexity. Here are key areas to troubleshoot:
-
Pharmacokinetics and Dosing Regimen: Gonadorelin has a very short half-life, estimated to be around 4 minutes in plasma.[6] The dose and frequency of administration are critical for achieving the desired biological response.
-
Formulation and Vehicle: The vehicle used to dissolve and administer this compound can affect its absorption and stability.[9]
-
Recommendation: Ensure the formulation is appropriate for the route of administration (e.g., subcutaneous, intravenous). Differences in injection volume and vehicle composition have been shown to affect the timing and peak of LH release.[9]
-
-
Animal Model and Physiological State: The response to gonadorelin can be highly dependent on the hormonal status of the animal, such as the stage of the estrous cycle in females.[9]
-
Recommendation: Standardize the physiological state of your animals as much as possible. For example, synchronize the estrous cycle of female animals before the experiment.
-
-
Species-Specific Receptor Differences: The affinity of gonadorelin for the GnRH receptor can vary between species.[10]
-
Recommendation: Confirm that the dosage and expected outcomes are based on data from the same or a closely related species.
-
Q4: How should I properly handle and store this compound to ensure its stability and activity?
Proper handling and storage are crucial for obtaining reproducible results with peptide reagents.
-
Storage of Lyophilized Powder: this compound is hygroscopic.[1]
-
Reconstitution:
-
Storage of Reconstituted Solutions:
-
Recommendation: After reconstitution, solutions should be refrigerated and used within a short period (e.g., within 24 hours).[6] For longer-term storage, aliquoting and freezing at -20°C or -80°C is an option, but repeated freeze-thaw cycles should be avoided.[2] Studies on gonadorelin acetate have shown stability for up to 45 days at room temperature after reconstitution, but this may differ for the hydrochloride salt.[11]
-
Data Summary Tables
Table 1: Stability of Gonadorelin in Different Buffers
| Buffer System | pH | Stability Effect | Reference |
| Acetate | ~5.0 | Favorable, maximum stability | [3] |
| Phosphate | Variable | Causes higher degradation | [3] |
Table 2: Factors Influencing Gonadorelin-Induced LH Release in Cattle
| Factor | Observation | Potential Implication | Reference |
| Product Formulation | Different commercial products (diacetate vs. hydrochloride) resulted in varied timing of LH peak. | Vehicle and additives may affect absorption rates. | [9] |
| Injection Volume | A 2 mL injection volume showed a tendency for higher LH concentrations than a 1 mL volume of the same compound. | May influence absorption dynamics. | [9] |
| Stage of Estrous Cycle | Ovulatory response varies depending on whether treatment is in the luteal or follicular stage. | Progesterone levels and dominant follicle status affect responsiveness. | [9] |
| Animal Age/Type | Heifers have shown more variable ovulatory responses compared to cows. | Potential differences in physiological maturity and sensitivity. | [9] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines a general method for measuring GnRH receptor activation by this compound via intracellular calcium release in a cell line expressing the receptor (e.g., HEK293-GnRHR, LβT2).
-
Cell Culture and Plating:
-
Culture cells in the appropriate growth medium until they reach 80-90% confluency.
-
Seed cells into a 96-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the growth medium and wash the cells once with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water).
-
Perform serial dilutions in the assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Execution:
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the various concentrations of this compound to the wells.
-
Monitor the change in fluorescence over time, typically for 1-3 minutes. The signal is often rapid and transient.[4]
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound by competitive displacement of a radiolabeled GnRH analog.
-
Materials:
-
Cell membranes from a cell line expressing the GnRH receptor.
-
Radiolabeled GnRH analog (e.g., a tritiated or iodinated GnRH agonist).
-
Assay Buffer: e.g., 25 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4.[10]
-
Wash Buffer: e.g., ice-cold PBS.[10]
-
96-well plates and filter mats.[10]
-
Scintillation counter.[10]
-
-
Method:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound.
-
To determine non-specific binding, add a high concentration of an unlabeled GnRH agonist to a separate set of wells.[10]
-
For total binding, add only the radiolabeled ligand and buffer.[10]
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through a filter mat using a cell harvester.[10]
-
Wash the filters with ice-cold wash buffer to remove the unbound radioligand.[10]
-
Measure the radioactivity of the filters using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
-
Visualizations: Diagrams and Workflows
Caption: Simplified GnRH Receptor Signaling Pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound [drugfuture.com]
- 2. genscript.com [genscript.com]
- 3. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Gonadorelin hydrochloride stability issues in long-term experiments
For researchers, scientists, and drug development professionals, ensuring the stability of gonadorelin (B1671987) hydrochloride throughout long-term experiments is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of gonadorelin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is a hygroscopic peptide and should be stored under controlled conditions to prevent degradation.
-
Lyophilized Powder: Store at 2°C to 8°C and protect from light and moisture.[1] It is crucial to keep the container tightly sealed.
-
Reconstituted Solution: After reconstitution, the solution should be refrigerated at 2-8°C and used within 24 hours.[2] For longer-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but the effects of freeze-thaw cycles should be evaluated for your specific experimental setup.
Q2: What is the optimal pH for this compound solutions to ensure maximum stability?
A2: The maximum stability for gonadorelin in aqueous solutions is observed at a pH of approximately 5.0-5.5.[3][4] Degradation is catalyzed by both acidic (proton-catalyzed) and alkaline (hydroxyl-catalyzed) conditions.
Q3: Which buffer systems are recommended for this compound solutions?
A3: The choice of buffer can significantly impact the stability of gonadorelin.
-
Recommended: Acetate (B1210297) buffers have been shown to have the most favorable effect on gonadorelin stability.[4]
-
Use with Caution: Phosphate buffers may lead to increased degradation and should be used with caution, especially at higher concentrations.[4]
Q4: How does temperature affect the stability of this compound in solution?
A4: Temperature is a critical factor in the degradation kinetics of this compound. The degradation rate increases with temperature and follows the Arrhenius equation.[3] For instance, at 70°C, the half-life of gonadorelin at its optimal pH of 5.0-5.5 is approximately 70 days.[3] It is essential to maintain recommended storage temperatures to minimize degradation over the course of an experiment.
Q5: What are the common degradation pathways for this compound?
A5: this compound primarily degrades via hydrolysis. The specific degradation products can differ depending on the pH of the solution.[3] Common degradation products can include truncated peptide fragments resulting from the cleavage of peptide bonds.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
| Possible Cause | Troubleshooting Steps | Rationale |
| Degradation of Stock Solution | 1. Prepare fresh stock solutions of this compound. 2. Avoid repeated freeze-thaw cycles of stock solutions by aliquoting. 3. Store stock solutions at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term). | Peptides are susceptible to degradation from temperature fluctuations, and repeated freezing and thawing can denature the peptide, reducing its biological activity. |
| Improper pH of Assay Media | 1. Measure the pH of your final assay media after the addition of the gonadorelin solution. 2. Adjust the pH to be within the optimal stability range (around 5.0-5.5) if your experimental design allows. | Significant deviation from the optimal pH can accelerate the degradation of gonadorelin, leading to a lower effective concentration in your assay. |
| Interaction with Media Components | 1. Review the composition of your cell culture media for components that may interact with peptides. 2. If possible, test the stability of gonadorelin in your specific media over the time course of your experiment using an analytical method like HPLC. | Certain components in complex biological media could potentially interact with or enzymatically degrade the peptide. |
Issue 2: Appearance of unexpected peaks in HPLC analysis during a stability study.
| Possible Cause | Troubleshooting Steps | Rationale |
| Peptide Degradation | 1. Compare the chromatograms of your aged samples to a freshly prepared standard. 2. Characterize the new peaks using mass spectrometry (LC-MS) to identify them as known degradation products or impurities. | The appearance of new peaks is a direct indication of the formation of degradation products or the presence of impurities. |
| Contamination | 1. Ensure all glassware, solvents, and reagents are clean and of high purity. 2. Run a blank injection (mobile phase only) to check for system contamination. | Contaminants from various sources can introduce extraneous peaks into the chromatogram. |
| Suboptimal Chromatographic Method | 1. Verify that your HPLC method is a validated stability-indicating method capable of resolving the parent peptide from its potential degradation products. 2. Adjust mobile phase composition, gradient, or column chemistry if co-elution is suspected. | A non-optimized HPLC method may not adequately separate all components, leading to the appearance of broad or shouldered peaks that could be mistaken for single impurities. |
Data Presentation
Table 1: Summary of Factors Influencing this compound Stability in Aqueous Solution
| Parameter | Condition | Effect on Stability | Reference |
| pH | 5.0 - 5.5 | Maximum Stability | [3][4] |
| < 5.0 | Increased Degradation (Proton-catalyzed) | [3] | |
| > 5.5 | Increased Degradation (Hydroxyl-catalyzed) | [3] | |
| Temperature | 2-8°C | Recommended Storage for Lyophilized Powder and Reconstituted Solution | [1][2] |
| 20°C | Predicted t90% of 9.0 years (in 0.1 M acetate buffer, pH 5.0, with 3% mannitol) | [4] | |
| 70°C | Half-life of 70 days (at pH 5.0-5.5) | [3] | |
| Buffer Type | Acetate | Favorable, enhances stability | [4] |
| Phosphate | Can increase degradation rate | [4] | |
| Ionic Strength | Varied | No significant influence on stability | [4] |
| Light & Moisture | Exposure | Should be protected from both | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a reversed-phase HPLC method to assess the stability of this compound. Method optimization and validation are essential for specific applications.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Orthophosphoric acid
-
This compound reference standard
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 60% A, 40% B
-
25-30 min: Linear gradient to 95% A, 5% B
-
30-35 min: 95% A, 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.
-
For stability samples, dilute to a final concentration of 0.1 mg/mL with Mobile Phase A.
-
-
Analysis:
-
Inject a freshly prepared standard solution to determine the retention time and peak area of the intact gonadorelin.
-
Inject the aged or stressed samples.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent gonadorelin peak.
-
Visualizations
Caption: Gonadorelin (GnRH) signaling pathway in pituitary gonadotrophs.
Caption: Troubleshooting workflow for gonadorelin stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming pituitary desensitization with pulsatile gonadorelin hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for overcoming pituitary desensitization using pulsatile gonadorelin (B1671987) hydrochloride (GnRH).
Frequently Asked Questions (FAQs)
Q1: What is pituitary desensitization in the context of GnRH administration?
A1: Pituitary desensitization is a state of reduced responsiveness of the pituitary gonadotrope cells to Gonadotropin-Releasing Hormone (GnRH). This phenomenon is typically induced by continuous or prolonged exposure to GnRH or its agonists.[1][2][3][4] Instead of the normal stimulatory effect, continuous exposure leads to a paradoxical suppression of gonadotropin (LH and FSH) synthesis and secretion.[5][6] This is primarily caused by receptor downregulation (a decrease in the number of GnRH receptors on the cell surface), receptor internalization, and uncoupling of the receptor from its intracellular signaling pathways.[1][2][7]
Q2: Why is pulsatile administration of gonadorelin hydrochloride necessary?
A2: The hypothalamus naturally secretes GnRH in a pulsatile manner. This pulsatility is critical for maintaining the sensitivity of pituitary gonadotropes.[3][8][9] Pulsatile administration of synthetic GnRH (this compound) mimics this natural rhythm, preventing receptor downregulation and desensitization that occurs with continuous exposure.[4][10][11] The frequency of these pulses is a key determinant in the differential regulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) production.[3][5]
Q3: How does GnRH pulse frequency affect LH and FSH secretion?
A3: The pituitary decodes the frequency of the GnRH signal to regulate gonadotropin synthesis and release.
-
High-frequency pulses (e.g., every 60-90 minutes) preferentially stimulate the synthesis and secretion of LH.[5][9]
-
Low-frequency pulses (e.g., every 120 minutes or slower) favor the synthesis and secretion of FSH.[3][5] This differential regulation is crucial for the normal progression of the reproductive cycle and is a key consideration in experimental design.[8]
Q4: What is the primary signaling pathway activated by gonadorelin?
A4: Gonadorelin acts by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotropes.[12][13] The primary pathway activated is the Gαq/11 pathway.[1][8] This initiates a cascade:
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][14]
-
IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC).[8][14] This cascade ultimately leads to the synthesis and exocytosis of LH and FSH.[15]
Troubleshooting Guide
Problem 1: Lack of or diminished LH/FSH response to pulsatile gonadorelin in our in vitro pituitary cell culture.
-
Potential Cause 1: Incorrect Pulse Frequency or Duration.
-
Solution: Verify that the pulse frequency and duration are appropriate for the desired outcome. High-frequency pulses (e.g., 5-minute pulse every 60 minutes) are generally required to elicit a robust LH response. Slower frequencies may not be sufficient. Ensure your delivery system (e.g., perifusion pump) is calibrated and delivering sharp, distinct pulses.[9][16]
-
-
Potential Cause 2: Cell Culture Health or Density.
-
Solution: Ensure pituitary cells are viable and plated at an appropriate density. Over-confluent or unhealthy cultures may not respond adequately. Use a viability stain (e.g., Trypan Blue) to check cell health before starting the experiment. The protocol for establishing the primary culture should be optimized for the specific animal model.[17][18]
-
-
Potential Cause 3: Receptor Desensitization from Previous Exposure.
-
Solution: If cells were exposed to GnRH agonists prior to the pulsatile experiment, they may already be desensitized. Allow for a sufficient washout period (e.g., 24-48 hours) in a hormone-free medium to allow for receptor resensitization before initiating pulsatile stimulation.
-
Problem 2: High variability in gonadotropin secretion between replicate experiments.
-
Potential Cause 1: Inconsistent Primary Cell Culture Preparation.
-
Solution: Standardize the pituitary dissociation protocol. The enzymatic digestion steps (e.g., with collagenase and pancreatin) and mechanical dispersion are critical for obtaining a consistent single-cell suspension.[19] Pooling pituitaries from multiple animals (3-5) can help normalize biological variation.[19]
-
-
Potential Cause 2: Inconsistent Pulse Delivery.
-
Solution: Regularly check and calibrate the fluidic system. Air bubbles, leaks, or pump malfunctions can alter the pulse shape and volume, leading to variability. Include a tracer dye in a test run to visually confirm consistent pulse delivery to all culture wells or chambers.
-
-
Potential Cause 3: Feedback Inhibition.
Quantitative Data Summary
The following table summarizes representative data on the differential effects of pulsatile versus continuous gonadorelin (GnRH) administration on gonadotropin secretion.
| Treatment Regimen | Pulse Frequency | GnRH Concentration | Resulting LH Levels | Resulting FSH Levels | Key Finding | Reference |
| Pulsatile | 90 minutes | 18 µ g/pulse | Increased to 13.6 IU/L (from 1.9 IU/L) | Increased | Pulsatile therapy restores physiological gonadotropin secretion. | [20] |
| Pulsatile | 60 minutes | 2.5-10 µ g/bolus | Significantly higher mid-cycle surge | Normal follicular phase levels | Faster pulse frequency is more effective for inducing an LH surge and ovulation. | [9] |
| Pulsatile | 120 minutes | 2.5-10 µ g/bolus | Blunted mid-cycle surge | Normal follicular phase levels | Slower pulse frequency is less effective for inducing an LH surge. | [9] |
| Continuous | N/A | 1.4 µ g/min | Initial spike to 120 mIU/ml, then decline to 23-31 mIU/ml | Initial spike to 36 mIU/ml, then return to baseline | Continuous infusion leads to rapid desensitization and suppression of both LH and FSH. | [21] |
Experimental Protocols
Protocol 1: Primary Pituitary Cell Culture for GnRH Stimulation Studies
This protocol is adapted from methodologies for isolating and culturing primary pituitary cells from adult mice or rats.[18][19][22]
1. Materials:
- DMEM (with 10% FBS, 100 U/ml penicillin, 100 µg/ml streptomycin)
- Hanks' Balanced Salt Solution (HBSS)
- Collagenase (Type I, ~1.5 mg/ml)
- Pancreatin (B1164899) (~4.5 mg/ml)
- Matrigel-coated culture plates (24-well)
- Serum-free DMEM (phenol red-free) for stimulation experiments
2. Procedure:
- Tissue Collection: Euthanize 3-5 adult rodents via an approved method (e.g., CO2 asphyxiation) and decapitate. Aseptically collect the pituitaries.
- Washing: Wash the pooled pituitaries in 10 ml of 10% FBS DMEM, centrifuge (e.g., 2500 g for 5 min), and discard the supernatant. Repeat with 10 ml of HBSS.[19]
- Enzymatic Digestion:
- Incubate pituitaries in collagenase solution for 1.5-2 hours at 37°C with gentle agitation.
- Wash the tissue, then incubate in pancreatin solution for 15 minutes at 37°C.[19]
- Cell Dispersion: Gently triturate the digested tissue using a fire-polished Pasteur pipette in 10% FBS DMEM to create a single-cell suspension.
- Plating: Centrifuge the cell suspension, resuspend the pellet, and count viable cells. Plate the cells onto Matrigel-coated plates at a density of approximately 0.5 x 10^6 cells/well (for a 24-well plate).[19]
- Incubation: Incubate for 24-48 hours to allow for cell attachment and recovery.
- Pre-Stimulation: Before the experiment, replace the medium with serum-free, phenol (B47542) red-free DMEM and incubate for at least 3 hours.[19]
Protocol 2: In Vitro Pulsatile Gonadorelin Stimulation
This protocol describes a typical experiment using a perifusion system to deliver precise pulses of gonadorelin.
1. System Setup:
- Prepare a multi-channel perifusion pump system capable of delivering microfluidic pulses.
- Equilibrate the system by pumping serum-free medium through the tubing and cell chambers at the desired flow rate (e.g., 200 µL/min).
- Maintain the cell chambers at 37°C and 5% CO2.
2. Stimulation:
- Place the cultured pituitary cells (from Protocol 1) into the perifusion chambers.
- Begin the experiment with a baseline period, collecting fractions of the effluent medium every 5-10 minutes to measure basal LH/FSH secretion.
- Program the pump to deliver pulses of this compound (e.g., 100 nM for 5 minutes) at the desired frequency (e.g., every 60 or 90 minutes).[11]
- Continue collecting effluent fractions throughout the stimulation period.
- Include a negative control (medium-only pulses) and a positive control (e.g., high concentration of KCl to induce depolarization-mediated release) to validate the experiment.[23]
3. Analysis:
- Store the collected fractions at -20°C or -80°C until analysis.
- Measure LH and FSH concentrations in each fraction using a validated immunoassay (e.g., ELISA or Luminex assay).[19]
- Plot the concentration of LH and FSH over time to visualize the pulsatile release profile in response to gonadorelin stimulation.
Visualizations
Caption: GnRH receptor signaling cascade in pituitary gonadotropes.
References
- 1. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The enigma of the gonadotropin-releasing hormone pulse frequency governing individual secretion of luteinizing hormone and follicle-stimulating hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GnRH Pulse Frequency-dependent Differential Regulation of LH and FSH Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Pulsatile gonadotropin-releasing hormone: clinical applications of a physiologic paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corepeptides.com [corepeptides.com]
- 11. pituitary.org [pituitary.org]
- 12. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Gonadorelin Peptide: A Gateway to Understanding Endocrine Dynamics [themunicheye.com]
- 14. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]
- 15. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A mathematical model for LH release in response to continuous and pulsatile exposure of gonadotrophs to GnRH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of a High-quality Primary Cell Culture from Fish Pituitaries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ex vivo primary pituitary cell culture and GnRH stimulation. [bio-protocol.org]
- 20. Quantitative and qualitative changes in LH secretion following pulsatile GnRH therapy in a man with idiopathic hypogonadotrophic hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pituitary and gonadal desensitization after continuous luteinizing hormone-releasing hormone infusion in normal females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for isolating adult pituitary stem/progenitor cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms involved in the pituitary desensitization induced by gonadotropin-releasing hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Gonadorelin Hydrochloride Solubility for In Vivo Research: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the successful in vivo application of synthetic peptides like gonadorelin (B1671987) hydrochloride hinges on achieving optimal solubility and stability. This technical support center provides a comprehensive guide to overcoming common solubility challenges, offering detailed troubleshooting protocols and frequently asked questions to support your experimental success.
Gonadorelin, a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), is a vital tool in reproductive science and endocrinology research. However, its hydrochloride salt form can present solubility hurdles that may impact the accuracy and reproducibility of in vivo studies. This guide will equip you with the knowledge to prepare stable, effective gonadorelin hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is generally soluble in aqueous solutions. It is described as being soluble in water and in a 1% v/v solution of glacial acetic acid, and sparingly soluble in methanol.[1] For research purposes, a solubility of 1 mg/mL in water has been noted, and test solutions of 10 mg/mL in water have been prepared.[2][3]
Q2: What is the optimal pH for the stability of this compound solutions?
A2: The stability of gonadorelin in aqueous solutions is pH-dependent. Maximum stability is observed at a pH of approximately 5.0 to 5.5.[4][5] Deviations from this pH range can lead to degradation of the peptide.
Q3: Can I use buffers other than water to dissolve this compound?
A3: Yes, but the choice of buffer is critical. Acetate buffer has been shown to have a favorable effect on the stability of gonadorelin.[4] Conversely, phosphate (B84403) buffers may increase the rate of degradation and are generally not recommended.[4] When preparing solutions, it is crucial to consider the compatibility of the buffer with the intended in vivo model.
Q4: Are there any recommended excipients to improve the solubility and stability of this compound for injection?
A4: Yes, excipients are commonly used in commercially available gonadorelin formulations. Mannitol is a frequently used bulking agent and can be included in formulations to improve stability.[4][6] For in vivo research, a formulation containing a combination of co-solvents and surfactants such as dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol 300 (PEG300), and Tween 80 in saline has been reported.
Troubleshooting Guide: Common Solubility Issues
Researchers may encounter several issues when preparing this compound solutions. This guide provides a systematic approach to troubleshooting these problems.
Issue 1: Precipitation is observed after dissolving this compound in an aqueous buffer (e.g., PBS).
Possible Cause:
-
pH Shift: The pH of the final solution may not be optimal for this compound's solubility.
-
Buffer Incompatibility: As mentioned, phosphate buffers can negatively impact the stability and may affect the solubility of gonadorelin.[4]
-
Concentration Exceeded: The intended concentration may be above the solubility limit in the chosen buffer system.
Troubleshooting Workflow:
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
Gonadorelin hydrochloride quality control and batch-to-batch variability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gonadorelin (B1671987) hydrochloride. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the quality and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: What is Gonadorelin hydrochloride and what is its primary mechanism of action?
A1: this compound is the salt form of a synthetic decapeptide that is identical to the endogenous gonadotropin-releasing hormone (GnRH).[1][2] Its primary mechanism of action is to stimulate the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland by binding to the GnRH receptor (GnRH-R).[3][4][5]
Q2: What are the typical quality control specifications for this compound?
A2: this compound quality is assessed based on several parameters defined in pharmacopeias such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP). Key specifications include identity, assay (potency), purity, specific rotation, water content, and chloride content. For detailed specifications, please refer to the data presentation table below.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: this compound is known to be hygroscopic and sensitive to temperature and pH.[6][7] It should be stored in a dry, dark place at controlled temperatures, typically between 2°C and 8°C.[8] For reconstituted solutions, stability is pH-dependent, with maximum stability observed around pH 5.0-5.5.[7] It is advisable to prepare solutions fresh and avoid repeated freeze-thaw cycles.
Q4: What are the common impurities that might be present in a batch of this compound?
A4: Impurities in synthetic peptides like this compound can arise from the synthesis process or degradation. Common impurities include deletion sequences (peptides missing one or more amino acids), truncated sequences, and products of side-chain reactions or deamidation.[9] The presence of these impurities can affect the potency and safety of the product. The USP lists several related compounds and potential impurities that should be monitored.[5]
Q5: How can I be sure about the biological activity of the this compound I am using?
A5: The biological activity of this compound is determined by its ability to stimulate LH and FSH release. This can be assessed using in vitro or in vivo bioassays. A common in vitro method involves stimulating pituitary cells and measuring the release of LH and FSH by ELISA. An in vivo bioassay can involve administering Gonadorelin to an animal model and measuring the subsequent testosterone (B1683101) release.[10][11]
Data Presentation: Typical Quality Control Specifications
The following table summarizes the typical quality control specifications for this compound based on pharmacopeial standards. Please note that batch-to-batch variability is inherent in the manufacturing of complex molecules like peptides, and specific values will be provided in the Certificate of Analysis (CoA) for each batch.
| Parameter | Specification | Typical Analytical Method |
| Identification | The retention time of the major peak in the chromatogram of the sample corresponds to that of the standard. | High-Performance Liquid Chromatography (HPLC) |
| Assay (as is) | 95.0% - 105.0% | HPLC |
| Purity (HPLC) | ≥ 98.0% | HPLC |
| Specific Optical Rotation | -54° to -63° (calculated on the anhydrous and chloride-free basis) | Polarimetry |
| Water Content | ≤ 7.0% | Karl Fischer Titration |
| Chloride Content | 5.0% - 7.0% | Titration |
| Related Peptides/Impurities | Specified limits for individual and total impurities | HPLC |
Note: The values presented are typical and may vary slightly between different pharmacopeias and manufacturers. Always refer to the specific Certificate of Analysis provided with your batch.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This protocol provides a general method for determining the purity and assay of this compound.
1. Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and sample at a concentration of 1 mg/mL in Mobile Phase A.
-
Further dilute to a working concentration of 0.1 mg/mL with Mobile Phase A.
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (Mobile Phase A) to ensure a clean baseline.
-
Inject the reference standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution.
-
Identify the main peak corresponding to Gonadorelin.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Calculate the assay by comparing the peak area of the sample to the peak area of the reference standard of a known concentration.
Mandatory Visualizations
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound - Creative Peptides [creative-peptides.com]
- 5. Gonadorelin standards [usp.org]
- 6. A biomimetic enzyme-linked immunosorbent assay (BELISA) for the analysis of gonadorelin by using molecularly imprinted polymer-coated microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. medkoo.com [medkoo.com]
- 9. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gonadorelin-induced testosterone release: a biological assay for quality assurance of gonadorelin in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The International Reference Preparation of Gonadorelin for Bioassay: a comparison with different preparations of synthetic luteinizing hormone releasing hormone using physicochemical methods of analysis, different bioassays and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Gonadorelin Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing gonadorelin (B1671987) hydrochloride in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to off-target effects that you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of gonadorelin hydrochloride?
A1: this compound is a synthetic version of gonadotropin-releasing hormone (GnRH). Its primary on-target effect is to act as an agonist at GnRH receptors on pituitary gonadotrope cells.[1] This binding stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) into the bloodstream.[1]
Q2: What is the most common "off-target" effect when using this compound for pulsatile stimulation studies?
A2: The most significant issue in this context is pituitary desensitization. While pulsatile administration of gonadorelin mimics the natural physiological release and stimulates gonadotropin secretion, continuous or high-dose exposure leads to a down-regulation and desensitization of GnRH receptors.[2][1] This results in a paradoxical suppression of LH and FSH release.
Q3: Are there known off-target effects of gonadorelin on tissues other than the pituitary gland?
A3: Yes, research has shown that GnRH receptors are present in various extrapituitary tissues, including the heart.[3] Studies have indicated that GnRH agonists can have direct effects on cardiomyocyte contractile function, which may contribute to the cardiovascular side effects observed in some clinical settings.[3][4] Common reported side effects include flushing and, in rare cases, rapid heartbeat.[5][6]
Q4: What is the "flare-up" effect sometimes observed with GnRH agonists like gonadorelin?
A4: The "flare-up" effect refers to the initial, temporary surge in LH and FSH (and consequently testosterone (B1683101) or estrogen) that occurs when a GnRH agonist is first administered. This happens because the agonist initially stimulates the GnRH receptors before the process of desensitization and downregulation begins. This initial stimulation can be an unwanted variable in experiments aiming for hormonal suppression.
Troubleshooting Guides
Issue 1: Diminished or Absent LH/FSH Secretion After Prolonged Treatment
Possible Cause A: Pituitary Desensitization
-
Symptoms: Initial stimulation of LH/FSH is observed, followed by a progressive decline in response to this compound despite consistent dosage.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Continuous or high-frequency administration is a primary cause of desensitization.[2] If your goal is sustained stimulation, a pulsatile delivery system with optimized "on" and "off" periods is crucial.
-
Dose-Response Analysis: The degree of desensitization can be dose-dependent.[7] Conduct a dose-response experiment to identify the minimal effective concentration that achieves the desired stimulation without rapidly inducing desensitization.
-
Recovery Periods: Introduce washout periods in your experimental design to allow for the resensitization of GnRH receptors.
-
Quantitative Assessment: Perform a "GnRH challenge test" to quantify the level of pituitary desensitization. This involves measuring the LH/FSH response to a bolus of gonadorelin after a period of treatment.[8] A blunted response compared to baseline indicates desensitization.
-
Possible Cause B: Cytotoxicity at High Concentrations
-
Symptoms: A general decline in cellular health is observed, which may include changes in cell morphology, detachment from culture plates, or a decrease in overall cell number, concurrent with the loss of hormonal response.
-
Troubleshooting Steps:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess whether the observed loss of response is due to cell death.
-
Dose-Response for Viability: Determine the concentration at which this compound becomes cytotoxic to your specific cell model. This should be compared to the concentrations used to elicit a physiological response.
-
Apoptosis Assay: To further investigate the mechanism of cell death, conduct an apoptosis assay (e.g., caspase activity assay or Annexin V staining).
-
Issue 2: Unexpected Cardiovascular Effects in In Vivo Models
-
Symptoms: In animal models, you may observe changes in heart rate, blood pressure, or other cardiovascular parameters following administration of this compound.[5][9]
-
Troubleshooting Steps:
-
Baseline Monitoring: Establish a stable cardiovascular baseline for each animal before beginning the experiment.
-
Dose-Response Evaluation: Determine if the observed cardiovascular effects are dose-dependent. Use the lowest effective dose for your primary endpoint to minimize these off-target effects.
-
Consider GnRH Antagonists: If the cardiovascular effects interfere with your experimental goals, consider using a GnRH antagonist as a negative control or alternative. Antagonists block the receptor without causing the initial stimulation and may have a different cardiovascular side-effect profile.[1]
-
Investigate Mechanism: To determine if the effects are mediated by GnRH receptors on cardiomyocytes, you can use a GnRH antagonist to see if it blocks the cardiovascular response to gonadorelin.[3]
-
Issue 3: High Variability in Experimental Results
-
Symptoms: Inconsistent results between replicate wells, plates, or experiments.
-
Troubleshooting Steps:
-
Reagent Stability: this compound, being a peptide, can degrade. Ensure it is stored correctly, and prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Cell Health and Passage Number: Use cells that are in a consistent, healthy growth phase and within a low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Assay Conditions: Ensure consistent cell seeding density, incubation times, and buffer conditions. In functional assays, the concentration of the agonist used is critical.
-
Control for Desensitization: If experiments are run over extended periods, be aware that desensitization can be a source of variability. Implement strict timing for all experimental steps.
-
Data Presentation
Table 1: Dose-Dependent Effects of Gonadorelin Analogs on Pituitary Desensitization
| Daily Dose of GnRH Agonist (Triptorelin) | Degree of Pituitary Suppression (LH Response to GnRH Challenge) | Clinical Outcome |
|---|---|---|
| 5 µg | Partial | Spontaneous ovulation occurred in some cases |
| 15 µg | Adequate | Prevention of spontaneous LH surge |
| 50 µg | Adequate | Prevention of spontaneous LH surge |
| 100 µg | High | Considered excessive for preventing LH surge |
Data adapted from a study on the GnRH agonist triptorelin (B344507) to illustrate the principle of dose-dependent desensitization.
Table 2: Effects of GnRH on Cardiomyocyte Function
| GnRH Concentration | Peak Shortening (PS) | Maximal Velocity of Shortening/Relengthening (± dL/dt) | Intracellular Ca2+ Transient (ΔFFI) |
|---|---|---|---|
| 1 pg/ml | Increased | Increased | No significant effect |
| 1 ng/ml | Increased | Increased | Increased |
Data summarized from a study on isolated mouse cardiomyocytes, indicating a direct effect of GnRH on cardiac muscle cells.[3]
Experimental Protocols
Protocol 1: Distinguishing Between Receptor Desensitization and Cytotoxicity
Objective: To determine whether a loss of response to this compound is due to GnRH receptor desensitization or a cytotoxic effect.
Methodology:
-
Cell Culture: Plate pituitary-derived cells (e.g., LβT2 cells) in two separate 96-well plates at an appropriate density.
-
Treatment:
-
Plate A (Desensitization/Response Assay): Treat cells with a range of this compound concentrations for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours). After the pre-treatment, wash the cells and then stimulate all wells (except for the negative control) with a fixed, known EC50 concentration of gonadorelin. Measure the downstream response (e.g., intracellular calcium flux or LH release via ELISA).
-
Plate B (Cytotoxicity Assay): Treat cells with the same range of this compound concentrations and for the same time course as Plate A.
-
-
MTT Assay for Cytotoxicity (on Plate B):
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate for 2-4 hours at 37°C.
-
Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Desensitization: In Plate A, a decrease in the response to the EC50 challenge after pre-treatment indicates receptor desensitization.
-
Cytotoxicity: In Plate B, a decrease in absorbance compared to the vehicle control indicates a reduction in cell viability.
-
Interpretation: By comparing the results from both plates, you can determine the concentration and time at which gonadorelin causes desensitization versus when it becomes cytotoxic.
-
Protocol 2: Competitive Radioligand Binding Assay for Off-Target Binding Assessment
Objective: To assess if this compound binds to other non-GnRH G protein-coupled receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cells known to express the off-target receptor of interest (e.g., cells expressing adrenergic or dopaminergic receptors).
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a known radiolabeled ligand for the receptor of interest (at a concentration near its Kd), and a range of concentrations of unlabeled this compound (the "competitor").
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled ligand for the off-target receptor.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
If this compound displaces the radioligand, it indicates binding to the off-target receptor. An IC50 value can then be calculated to determine its binding affinity for that receptor.
-
Mandatory Visualizations
References
- 1. Cardiovascular risk profiles of GnRH agonists and antagonists: real-world analysis from UK general practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The heart: a novel gonadotrophin-releasing hormone target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cardiovascular Burden of Gonadotropin-Releasing Hormone (GnRH) Therapy: Mechanisms, Risks, and Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The GnRH challenge test: a quantitative measure of pituitary desensitization during GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the therapeutic candidates targeting GnRHR? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
Adjusting gonadorelin hydrochloride protocol for different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gonadorelin (B1671987) hydrochloride. The information is designed to address specific issues that may arise during experiments involving different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for gonadorelin hydrochloride?
A1: this compound is a synthetic form of gonadotropin-releasing hormone (GnRH).[1][2] It acts as an agonist at the GnRH receptor in the anterior pituitary gland.[2] This stimulation leads to the synthesis and release of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][3] This physiological action is crucial for regulating reproductive processes such as ovulation and steroidogenesis.[4] The pulsatile administration of gonadorelin mimics the natural secretion pattern of GnRH, which is essential for normal reproductive function.[4][5] Continuous exposure, however, can lead to receptor downregulation and suppression of hormone production.[1][5]
Q2: How does the response to this compound vary between different animal strains?
A2: The response to this compound can differ significantly across various animal strains due to genetic differences in hormone receptor sensitivity, metabolism, and baseline reproductive physiology. For instance, in superovulation protocols in mice, the optimal dose of gonadotropins can vary between strains, necessitating preliminary dose-response studies to achieve the best results.[6][7] Similarly, in cattle, the efficacy of different gonadorelin compounds (hydrochloride vs. diacetate tetrahydrate) in estrus synchronization protocols has been investigated, with some studies suggesting potential differences in ovulatory response.[8][9]
Q3: What are the critical factors to consider when designing a this compound protocol for a new animal strain?
A3: When establishing a protocol for a new strain, it is crucial to consider the following:
-
Strain-specific sensitivity: Conduct a pilot study with a dose-response curve to determine the optimal effective dose.
-
Age and weight of the animals: Younger, prepubertal animals may respond differently than sexually mature adults.[6][7]
-
Baseline hormonal status: The stage of the estrous cycle or reproductive status of the animal will influence the outcome.
-
Route and frequency of administration: Pulsatile delivery is often required to mimic the endogenous release of GnRH and avoid receptor desensitization.[4][5]
Troubleshooting Guides
Issue 1: Low or no induction of ovulation.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Dosage | Review literature for strain-specific dosage recommendations. If unavailable, perform a dose-response study. | Different strains can have varying sensitivities to gonadorelin.[6][7] |
| Improper Administration | Ensure the correct route of administration (e.g., intravenous, subcutaneous, intramuscular) is used as specified in the protocol. Verify the injection technique. | The route of administration affects the pharmacokinetics and bioavailability of the drug.[2] |
| Poor Compound Stability | Prepare fresh solutions of this compound for each experiment. Store lyophilized powder and reconstituted solutions at the recommended temperature.[10] | Gonadorelin can degrade over time, especially in solution, leading to reduced bioactivity.[10][11] |
| Animal Health Status | Ensure animals are healthy and free from stress, as underlying health issues can affect the endocrine system. | Stress and illness can alter hormonal balance and responsiveness to treatment. |
| Incorrect Timing of Administration | Administer gonadorelin at the appropriate stage of the estrous cycle for the desired effect (e.g., follicular phase for ovulation induction). | The responsiveness of the pituitary-gonadal axis is cycle-dependent.[12] |
Issue 2: High variability in experimental results between animals of the same strain.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | Use calibrated equipment for all measurements and ensure accurate dose calculation based on individual animal body weight. | Precise and consistent dosing is critical for reproducible results. |
| Age and Weight Variation | Use animals within a narrow age and weight range for each experimental group. | Age and body weight can influence metabolic rate and drug distribution.[7] |
| Social and Environmental Stress | House animals in a stable and controlled environment. Avoid unnecessary handling and disturbances. | Stress can lead to physiological changes that increase experimental variability. |
| Genetic Drift | If using an inbred strain over many generations, consider obtaining fresh stock from a reputable supplier. | Genetic drift within a colony can lead to phenotypic and physiological variations over time. |
Experimental Protocols
Protocol 1: Superovulation in Mice
This protocol is a standard method for inducing superovulation in female mice to obtain a large number of oocytes for procedures like in vitro fertilization or embryo transfer.[6][7][13]
Materials:
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female mice (typically 3-5 weeks of age)
-
Stud male mice (at least 8 weeks of age)
Procedure:
-
Day 1 (Afternoon): Inject female mice intraperitoneally (IP) with 5 IU of PMSG dissolved in sterile PBS.[13]
-
Day 3 (46-48 hours after PMSG injection): Inject the same female mice IP with 5 IU of hCG dissolved in sterile PBS.[13]
-
Immediately after hCG injection: Pair each female mouse with a stud male.
-
Day 4 (Morning): Check females for the presence of a vaginal plug, which indicates successful mating. Ovulation typically occurs about 12 hours after the hCG injection.[6][7]
Protocol 2: Estrus Synchronization in Cattle
This protocol is a common method for synchronizing estrus in a herd of cows to facilitate artificial insemination (AI).[12][14]
Materials:
-
This compound product (e.g., Cystorelin, Factrel)[12]
-
Prostaglandin F2α (PGF2α) product
-
Controlled Internal Drug Release (CIDR) device containing progesterone
Procedure (7-Day CO-Synch + CIDR Protocol):
-
Day 0: Administer an intramuscular (IM) injection of this compound and insert a CIDR device.[8][14]
-
Day 7: Remove the CIDR device and administer an IM injection of PGF2α.[8][14]
-
Day 10 (approximately 60-66 hours after CIDR removal): Administer a second IM injection of this compound and perform timed artificial insemination (TAI).[8][14]
Signaling Pathways and Workflows
Caption: GnRH receptor signaling pathway in pituitary gonadotrophs.[15][16][17]
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gonadorelin - Wikipedia [en.wikipedia.org]
- 3. Gonadorelin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 5. peptide-db.com [peptide-db.com]
- 6. ilexlife.com [ilexlife.com]
- 7. Superovulation technique [jax.org]
- 8. frontiersin.org [frontiersin.org]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. absglobal.com [absglobal.com]
- 13. Mouse female superovulation guideline | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GnRH signaling pathway - Endocrine system - Immunoway [immunoway.com]
Validation & Comparative
A Comparative Guide: Gonadorelin Hydrochloride vs. Leuprolide Acetate in Gonadotropin Suppression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadorelin (B1671987) hydrochloride and leuprolide acetate (B1210297) are both synthetic agonists of gonadotropin-releasing hormone (GnRH). They play a crucial role in reproductive medicine and the treatment of hormone-dependent diseases by modulating the secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). While both are GnRH agonists, their structural differences, potencies, and clinical applications in suppressing gonadotropins vary significantly. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their work.
Mechanism of Action: A Tale of Two Agonists
Both gonadorelin and leuprolide act on the GnRH receptors in the anterior pituitary gland. However, their physiological effects differ based on their chemical structure and how they are administered.
Gonadorelin Hydrochloride: Chemically identical to native GnRH, gonadorelin has a short half-life.[1] When administered in a pulsatile fashion, it mimics the natural secretion of GnRH by the hypothalamus, leading to the stimulation and release of LH and FSH.[2] Conversely, continuous administration of gonadorelin can lead to pituitary desensitization and a decrease in FSH and LH levels, resulting in the suppression of gonadotropins.[1]
Leuprolide Acetate: As a synthetic nonapeptide analog of GnRH, leuprolide acetate is a "superagonist" with a longer half-life and greater potency than native GnRH.[3] Its continuous administration leads to an initial transient surge in LH and FSH, known as a "flare" effect, which lasts for about one to two weeks.[4] This is followed by a profound and sustained suppression of gonadotropins due to the downregulation and desensitization of GnRH receptors.[4][5] This sustained suppression effectively induces a state of medical castration.[6]
Signaling Pathway of GnRH Agonists
The binding of a GnRH agonist, such as gonadorelin or leuprolide, to its G-protein coupled receptor on pituitary gonadotrophs initiates a signaling cascade that ultimately leads to the synthesis and release of LH and FSH. In the case of continuous exposure to a superagonist like leuprolide, this pathway becomes desensitized.
Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.
Quantitative Comparison of Gonadotropin Suppression
Direct head-to-head clinical trials comparing the gonadotropin-suppressing efficacy of continuous this compound versus leuprolide acetate are limited. However, data from individual studies provide insights into their suppressive capabilities.
Table 1: this compound for Gonadotropin Modulation
| Parameter | Pulsatile Administration (Stimulation) | Continuous Administration (Suppression) |
| Primary Use | Induction of ovulation, treatment of hypogonadotropic hypogonadism. | Research, potential for suppression in certain contexts. |
| Dosage Regimen | 5-20 µg every 90-120 minutes via infusion pump.[7] | Continuous infusion (e.g., 400 µ g/day ).[8][9] |
| Effect on LH/FSH | Mimics natural pulsatile release, stimulating gonadotropin secretion. | Initial stimulation followed by downregulation and suppression. |
| Time to Effect | Stimulation occurs with each pulse. | Suppression timeline not as well-defined as with leuprolide. |
| Clinical Data | Effective in inducing spermatogenesis and ovulation.[1] | Leads to a significant decline in sperm count over weeks.[8][9] |
Table 2: Leuprolide Acetate for Gonadotropin Suppression
| Parameter | Depot Formulations (e.g., 3.75 mg, 7.5 mg) |
| Primary Use | Treatment of prostate cancer, endometriosis, central precocious puberty.[3] |
| Dosage Regimen | Intramuscular injection every 1, 3, or 6 months.[6] |
| Effect on LH/FSH | Initial "flare" for 1-2 weeks, followed by profound and sustained suppression.[4] |
| Time to Suppression | Castrate levels of testosterone (B1683101) are typically reached within 2-4 weeks.[4][6] |
| Clinical Data | Consistently demonstrates effective suppression of gonadotropins and sex steroids.[6][10] |
Experimental Protocols
Protocol 1: Assessing Pituitary Desensitization with Leuprolide Acetate
This protocol is designed to evaluate the extent of gonadotropin suppression following the administration of leuprolide acetate.
Objective: To quantify the suppression of LH and FSH in response to leuprolide acetate.
Methodology:
-
Subject Recruitment: Recruit healthy adult volunteers or patients indicated for gonadotropin suppression.
-
Baseline Measurement: Collect blood samples to determine baseline levels of LH, FSH, testosterone (in males), and estradiol (B170435) (in females).
-
Drug Administration: Administer a single intramuscular injection of depot leuprolide acetate (e.g., 7.5 mg).
-
Serial Blood Sampling: Collect blood samples at regular intervals (e.g., weekly for the first month, then monthly) for up to 3 months.
-
Hormone Analysis: Analyze serum samples for LH, FSH, testosterone, or estradiol concentrations using validated immunoassays.
-
Data Analysis: Compare post-treatment hormone levels to baseline to determine the degree and duration of suppression. A GnRH stimulation test can be performed before and after treatment to assess pituitary responsiveness.[11]
Protocol 2: Proposed Comparative Study of Gonadorelin vs. Leuprolide for Gonadotropin Suppression
This hypothetical protocol outlines a head-to-head comparison of the two GnRH agonists for their suppressive effects.
Objective: To directly compare the efficacy and timeline of gonadotropin suppression induced by continuous this compound versus depot leuprolide acetate.
Methodology:
-
Study Design: A randomized, parallel-group clinical trial.
-
Subject Allocation: Randomly assign subjects to one of two treatment arms:
-
Group A (Gonadorelin): Continuous subcutaneous infusion of this compound (e.g., 400 µ g/day ) via a portable infusion pump.
-
Group B (Leuprolide): A single intramuscular injection of depot leuprolide acetate (e.g., 7.5 mg).
-
-
Monitoring:
-
Baseline: Measure baseline LH, FSH, and relevant sex steroids.
-
Initial Phase (First 2 weeks): Daily blood sampling to capture the initial "flare" or stimulatory phase.
-
Suppression Phase (Weeks 2-12): Weekly blood sampling to monitor the onset and maintenance of suppression.
-
-
Endpoints:
-
Primary: Time to achieve a predefined level of gonadotropin suppression (e.g., LH < 1 IU/L).
-
Secondary: Nadir concentrations of LH and FSH, magnitude and duration of the initial flare, and changes in sex steroid levels.
-
-
Biochemical Analysis: Utilize highly sensitive and specific assays for hormone quantification.
Caption: Workflow for a comparative study of Gonadorelin vs. Leuprolide.
Discussion and Conclusion
Leuprolide acetate is a well-established, potent, and long-acting GnRH superagonist designed for sustained gonadotropin suppression. Its efficacy and timeline of action are well-documented, making it a standard of care for conditions requiring medical castration.
This compound, being identical to native GnRH, is primarily utilized for its stimulatory effects when administered in a pulsatile manner. While continuous administration does lead to gonadotropin suppression, its short half-life necessitates a continuous infusion, which can be less practical for long-term therapy compared to depot injections of leuprolide. The data on its use for sustained suppression is less extensive than for leuprolide.
For researchers and drug development professionals, the choice between gonadorelin and leuprolide for gonadotropin suppression will depend on the specific research question or therapeutic goal. Leuprolide offers a convenient and potent method for long-term, profound suppression. Gonadorelin, via continuous infusion, provides a tool to study the dynamics of pituitary desensitization with the native GnRH molecule, though it is less practical for chronic clinical applications requiring suppression.
Future head-to-head studies, following a protocol similar to the one proposed, are warranted to provide a more definitive quantitative comparison of the gonadotropin-suppressing properties of these two important GnRH agonists.
References
- 1. genemedics.com [genemedics.com]
- 2. youtube.com [youtube.com]
- 3. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Hormonal effects of gonadotropin-releasing hormone (GnRH) agonist in men: effects of long term treatment with GnRH agonist infusion and androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estradiol suppression and recovery during leuprolide acetate treatment in women as determined weekly by an ultrasensitive recombinant cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GnRH challenge test: a quantitative measure of pituitary desensitization during GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Gonadorelin Hydrochloride and Buserelin
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Gonadorelin (B1671987) and buserelin (B193263) are synthetic analogues of gonadotropin-releasing hormone (GnRH), pivotal in regulating the reproductive axis. While both function as GnRH receptor agonists, structural modifications give buserelin distinct properties, leading to significant differences in in vivo efficacy. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development.
Mechanism of Action: The GnRH Receptor Pathway
Both gonadorelin and buserelin exert their effects by binding to GnRH receptors on pituitary gonadotroph cells. This interaction initiates a signaling cascade that governs the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Initially, this binding causes a surge in LH and FSH, known as the "flare effect." However, continuous stimulation by a potent agonist like buserelin leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin release.[1] This dual-phase action is fundamental to their therapeutic applications.
The intracellular signaling pathway is primarily mediated by the Gq/11 protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium and protein kinase C activation, which together drive LH and FSH synthesis and secretion.[2]
Comparative Efficacy: Potency and Hormonal Response
Buserelin is a "superagonist" of GnRH. Its structure, featuring a D-serine substitution at position 6 and an ethylamide group at position 10, confers greater resistance to enzymatic degradation and a higher binding affinity for the GnRH receptor compared to native GnRH or gonadorelin.[3] This results in a significantly more potent and prolonged biological activity.
Experimental data from studies in bovine models consistently demonstrate the superior efficacy of buserelin in eliciting a robust LH response, which is crucial for applications like ovulation synchronization.
Table 1: Comparative LH Response and Ovulation Rates in Bos indicus Females
| Parameter | Gonadorelin (100 µg) | Buserelin (10 µg) | Significance |
| Heifers | |||
| Peak LH Concentration (ng/mL) | 2.6 ± 0.4 | 9.5 ± 1.2 | P < 0.01 |
| Ovulation Rate (%) | 16.7% (5/30) | 88.9% (24/27) | P < 0.01 |
| Cows | |||
| Peak LH Concentration (ng/mL) | 4.9 ± 1.1 | 9.9 ± 1.5 | P < 0.01 |
| Ovulation Rate (%) | ~35.7% | ~35.7% (single dose) | P > 0.05 |
Data sourced from a study on Nelore heifers and cows on Day 7 of the estrous cycle.[4][5]
As shown in Table 1, buserelin induced a significantly greater LH peak than gonadorelin in both heifers and cows.[4][5] In heifers, this translated to a dramatically higher ovulation rate.[4][5] Another study in Holstein cows found that the maximal LH concentration after gonadorelin treatment was 2.5 times lower than after buserelin treatment.[6] This highlights buserelin's enhanced potency, allowing for a lower dose (e.g., 10 µg) to achieve a greater or equivalent physiological response compared to a standard gonadorelin dose (100 µg).[6]
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy data, understanding the underlying experimental methodology is critical. Below is a representative protocol for an in vivo study comparing GnRH agonists in a bovine model, based on published research.[4][5]
Objective: To compare the effects of gonadorelin and buserelin on LH release and ovulatory response in cattle.
1. Animal Selection and Synchronization:
-
Subjects: Cycling, non-lactating beef cows (e.g., Bos indicus) and heifers.
-
Synchronization: Estrous cycles are synchronized to ensure all animals are at a comparable physiological state. A typical protocol involves:
-
Day -10: Insertion of a progesterone (B1679170) (P4) intravaginal implant and administration of estradiol (B170435) benzoate.
-
Day -2: Removal of the P4 implant and administration of a prostaglandin (B15479496) F2α analogue (PGF) to induce luteolysis.
-
Day 0: Administration of a GnRH analogue to induce ovulation and start a new follicular wave.
-
2. Treatment and Sampling:
-
Day 7: Animals with a confirmed corpus luteum (CL) and a dominant follicle of adequate size (e.g., ≥8.5 mm) are randomly allocated to treatment groups:
-
Group A: Gonadorelin Hydrochloride (e.g., 100 µg, IM)
-
Group B: Buserelin (e.g., 10 µg, IM)
-
Group C: Saline (Control)
-
-
Blood Collection: Blood samples are collected via jugular venipuncture at specific time points relative to treatment (e.g., 0, 2, and 4 hours post-injection) to measure hormone concentrations.
3. Hormone and Ovarian Analysis:
-
Hormone Assays: Plasma is separated and stored frozen until analysis. LH and progesterone concentrations are quantified using validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Ovarian Ultrasonography: Transrectal ultrasonography is performed on Days 7 and 9 to monitor the dominant follicle and confirm ovulation (disappearance of the follicle).
4. Data Analysis:
-
Statistical Methods: Data on hormone concentrations and ovulation rates are analyzed using appropriate statistical tests, such as ANOVA and chi-square tests, to determine significant differences between treatment groups.
Summary of Key Differences
The primary distinctions between this compound and buserelin stem from buserelin's modified chemical structure, which enhances its in vivo performance characteristics.
Conclusion
For researchers and drug development professionals, the choice between gonadorelin and buserelin depends on the desired therapeutic outcome. Buserelin's superior potency and prolonged duration of action make it more effective for applications requiring a strong and sustained gonadotropin response or profound pituitary desensitization.[4][5][7] In vivo experimental data consistently show that buserelin induces a greater LH release and, in many cases, a higher ovulatory response than gonadorelin at a fraction of the dose.[4][5][6] Gonadorelin, being structurally identical to native GnRH, serves as a baseline standard but may be less effective in scenarios requiring a more potent stimulus, such as in animals with high progesterone levels that can suppress LH release.[4] This guide underscores the importance of considering these documented differences in efficacy when designing experimental protocols or developing new therapeutic strategies.
References
- 1. What is the mechanism of Buserelin Acetate? [synapse.patsnap.com]
- 2. Direct action of gonadotropin-releasing hormone (LH-RH) analogue on ovary: an alternative acting mechanism of buserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalgen.vet [globalgen.vet]
- 5. Influence of GnRH analog and dose on LH release and ovulatory response in Bos indicus heifers and cows on day seven of the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of gonadorelin, lecirelin, and buserelin on LH surge, ovulation, and progesterone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Gonadorelin Immunoassays: A Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of gonadorelin (B1671987) hydrochloride is paramount. Immunoassays offer a sensitive and high-throughput method for this purpose, but their utility is critically dependent on the specificity of the antibodies employed. This guide provides a comprehensive comparison of the cross-reactivity of gonadorelin hydrochloride antibodies with various synthetic gonadotropin-releasing hormone (GnRH) analogs, supported by experimental data and detailed protocols to aid in the critical evaluation of assay performance.
Understanding the GnRH Signaling Pathway
Gonadorelin, upon its release from the hypothalamus, binds to GnRH receptors on the anterior pituitary gland. This interaction initiates a signaling cascade that results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids. Synthetic GnRH agonists initially stimulate this pathway, but their sustained presence leads to receptor downregulation and a subsequent suppression of gonadotropin release.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of a gonadorelin immunoassay is determined by the degree to which the antibody distinguishes between gonadorelin and its structurally related analogs. High cross-reactivity can lead to an overestimation of gonadorelin concentrations in samples containing these analogs. The following table summarizes the cross-reactivity of various GnRH analogs in immunoassays developed for gonadorelin (LHRH). It is important to note that comprehensive, standardized cross-reactivity data is not always readily available in product literature, underscoring the need for in-house validation.[3]
| Analyte | Alternative Name(s) | Immunoassay Type | Antibody Type | Cross-Reactivity (%) | Reference |
| Gonadorelin | LHRH, GnRH | Radioimmunoassay (RIA) | Polyclonal | 100 | N/A |
| Lamprey GnRH | - | RIA | Polyclonal | 0 | [4] |
| Salmon GnRH | - | RIA | Polyclonal | 0 | [4] |
| [D-Trp6, Des-Gly10]-LH-RH Ethylamide | GnRH Agonist | RIA | Polyclonal | 0 | [4] |
| [D-Ala6, Des-Gly10]-LH-RH Ethylamide | GnRH Agonist | RIA | Polyclonal | 0 | [4] |
| GnRH-Associated Peptide (Human) | GAP | RIA | Polyclonal | 0 | [4] |
| Growth Hormone Releasing Factor (Human) | GRF | RIA | Polyclonal | 0 | [4] |
| Adrenocorticotropic Hormone (Human) | ACTH | RIA | Polyclonal | 0 | [4] |
| GnRH-II | - | RIA | Polyclonal | Negligible | [5] |
Note: The data presented is a compilation from available literature and commercial product information. Cross-reactivity can vary significantly between different antibody lots and assay formats. Therefore, this table should be used as a general guide, and it is highly recommended to perform in-house validation for any specific immunoassay.
While some commercial ELISA kits for GnRH claim high specificity and no significant cross-reactivity with analogs, they often do not provide a detailed list of the tested compounds and their corresponding cross-reactivity percentages. This lack of transparent data makes it challenging for researchers to select an appropriate assay without performing their own validation studies.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of antibody cross-reactivity is crucial for ensuring the accuracy and reliability of immunoassay data.[3] The following is a detailed protocol for a competitive ELISA, a common format for quantifying small molecules like gonadorelin.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Assay Buffer: 0.1% BSA in PBS.
-
Gonadorelin Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in assay buffer.
-
Analog Standard Stock Solutions: Prepare 1 mg/mL stock solutions of each GnRH analog to be tested (e.g., Buserelin, Leuprolide, Triptorelin) in assay buffer.
-
Primary Antibody: Anti-gonadorelin antibody diluted in assay buffer to the optimal concentration determined by titration.
-
Enzyme-Conjugated Secondary Antibody: Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in assay buffer.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
2. Assay Procedure:
-
Coating: Coat the wells of a microtiter plate with a gonadorelin-protein conjugate (e.g., gonadorelin-BSA) in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the gonadorelin standard and each of the GnRH analog standards in assay buffer.
-
Add a fixed amount of the primary anti-gonadorelin antibody and the varying concentrations of either the gonadorelin standard or the analog standards to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the log of the gonadorelin concentration.
-
For each GnRH analog, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each analog using the following formula:
% Cross-Reactivity = (IC50 of Gonadorelin / IC50 of Analog) x 100
Alternative Approaches and Future Perspectives
Given the challenges associated with antibody specificity, alternative recognition elements are being explored. Molecularly Imprinted Polymers (MIPs) offer a promising synthetic alternative to antibodies. MIPs are created by polymerizing functional monomers in the presence of the target molecule (template), creating specific recognition sites. These biomimetic assays, such as Biomimetic Enzyme-Linked Immunosorbent Assay (BELISA), can offer high selectivity for small molecules like gonadorelin.
For applications demanding the highest level of specificity and unambiguous quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard.[3] This technique separates compounds based on their mass-to-charge ratio, providing definitive identification and quantification.
Conclusion
The selection and validation of immunoassays for this compound require a thorough understanding of antibody cross-reactivity with structurally similar GnRH analogs. While some commercially available kits claim high specificity, the lack of comprehensive and transparent cross-reactivity data necessitates rigorous in-house validation by researchers. By employing systematic cross-reactivity testing, as outlined in the provided protocol, scientists can ensure the accuracy and reliability of their immunoassay data. The development of novel recognition technologies like MIPs and the continued use of gold-standard methods such as LC-MS/MS will further enhance the precision of gonadorelin quantification in various research and clinical settings.
References
- 1. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of ELISA for detection of Rh1 and Rg2 and potential method of immunoaffinity chromatography for separation of epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. activehealth.com [activehealth.com]
Validating a Testosterone Release Bioassay for Gonadorelin Hydrochloride Activity: A Comparative Guide
For Immediate Release
MANCHESTER, England – For researchers, scientists, and drug development professionals working with synthetic gonadotropin-releasing hormone (GnRH) analogues like gonadorelin (B1671987) hydrochloride, ensuring the biological activity of these compounds is paramount. A validated bioassay is crucial for confirming that the synthetic hormone can effectively trigger the intended physiological cascade. This guide provides a comprehensive comparison of methods for validating a testosterone (B1683101) release bioassay for gonadorelin hydrochloride, supported by experimental data and detailed protocols.
This compound, a synthetic form of GnRH, plays a critical role in reproductive medicine by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4] LH, in turn, is responsible for stimulating the production of testosterone in males and ovulation in females.[1][3][4] Therefore, a bioassay that measures testosterone release serves as a vital downstream indicator of gonadorelin's biological potency.
The In Vivo Testosterone Release Bioassay: A Direct Measure of Biological Activity
An in vivo bioassay using an animal model, such as the rat or bull, provides a direct and physiologically relevant measure of this compound's activity. This type of assay evaluates the entire hypothalamic-pituitary-gonadal (HPG) axis response to the compound.
A study on the development of a bioassay for gonadorelin in veterinary medicine utilized bulls pre-treated with a synthetic progestin, norgestomet, to suppress endogenous testosterone.[5] This approach increases the sensitivity of the assay to exogenous gonadorelin. The study found a dose-dependent increase in testosterone release with increasing dosages of gonadorelin, demonstrating the assay's suitability for confirming potency.[5]
Alternative and Complementary Assays
While the testosterone release bioassay is a powerful tool, other methods can provide complementary information or serve as alternatives, each with its own advantages and limitations.
-
In Vitro Luteinizing Hormone (LH) Release Assays: A more direct measure of gonadorelin's action on the pituitary is an in vitro assay using pituitary cell cultures. This method quantifies the release of LH in response to gonadorelin stimulation. While it doesn't measure the final testosterone outcome, it isolates the pituitary response, which can be advantageous for mechanistic studies.
-
Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are commonly used to quantify the concentrations of LH and testosterone in samples from in vivo or in vitro assays.[6] These methods are highly sensitive and specific.
-
Physicochemical Methods (HPLC): High-performance liquid chromatography (HPLC) is a non-biological method used to determine the purity and concentration of the this compound substance itself.[7][8] While it does not measure biological activity, it is a crucial quality control step. A study comparing different preparations of synthetic LH-RH found that the biological activities assessed by bioassays correlated with the degree of purity determined by HPLC.[8]
Comparative Overview of Assay Methodologies
| Assay Type | Principle | What it Measures | Advantages | Disadvantages |
| In Vivo Testosterone Release Bioassay | Administration of gonadorelin to a live animal model (e.g., rat, bull) and subsequent measurement of serum testosterone levels.[5] | Overall biological potency and physiological effect on the HPG axis. | High physiological relevance; measures the complete biological cascade. | More complex, higher variability, ethical considerations, and higher cost. |
| In Vitro LH Release Bioassay | Stimulation of cultured pituitary cells with gonadorelin and measurement of LH released into the culture medium. | Direct biological activity on the primary target cells (pituitary gonadotrophs). | High throughput, lower cost, reduced animal use, and good for mechanistic studies.[9] | Does not assess the downstream effects on the gonads; lacks the complexity of an intact physiological system.[9] |
| Immunoassays (ELISA, RIA) | Utilizes antibodies to specifically bind and quantify hormone levels (LH, testosterone) in biological samples.[6] | Concentration of specific hormones. | High sensitivity, high specificity, and well-established protocols. | Measures immunoreactivity, which may not always correlate perfectly with biological activity. |
| High-Performance Liquid Chromatography (HPLC) | Separates, identifies, and quantifies the components in a mixture based on their physicochemical properties.[7][8] | Purity and concentration of the this compound drug substance. | High precision, accuracy, and provides information on impurities.[7] | Does not provide any information on the biological activity of the compound. |
Experimental Protocols
In Vivo Testosterone Release Bioassay Protocol (Adapted from Rat Model)
-
Animal Model: Use adult male rats. To increase sensitivity, endogenous testosterone can be suppressed using a GnRH antagonist prior to the test.[10]
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Dosing: Administer this compound at various doses to different groups of rats. Include a vehicle control group.
-
Blood Sampling: Collect blood samples at baseline and at specific time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
Testosterone Measurement: Separate serum and measure testosterone concentrations using a validated immunoassay (e.g., ELISA).
-
Data Analysis: Analyze the dose-response relationship between this compound and the increase in serum testosterone levels.
Validation Parameters for the Bioassay
The validation of the bioassay should be conducted in accordance with established guidelines to ensure the reliability of the results.[11][12][13] Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% |
| Precision | The degree of scatter between a series of measurements. Assessed as repeatability (intra-assay) and intermediate precision (inter-assay). | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from matrix components. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be precise, accurate, and linear. | Correlation coefficient (r²) ≥ 0.98 |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on results from minor variations in assay conditions. |
Visualizing the Process
To better understand the underlying biology and experimental design, the following diagrams illustrate the key pathways and workflows.
References
- 1. swolverine.com [swolverine.com]
- 2. bachem.com [bachem.com]
- 3. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]
- 4. peptide-db.com [peptide-db.com]
- 5. Gonadorelin-induced testosterone release: a biological assay for quality assurance of gonadorelin in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro bioassay of LH in human serum: the rat interstitial cell testosterone (RICT) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. The International Reference Preparation of Gonadorelin for Bioassay: a comparison with different preparations of synthetic luteinizing hormone releasing hormone using physicochemical methods of analysis, different bioassays and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. youtube.com [youtube.com]
- 12. quantics.co.uk [quantics.co.uk]
- 13. ag-lab.org [ag-lab.org]
A Comparative Guide to Gonadorelin Diacetate Tetrahydrate and Gonadorelin Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of two common salt forms of gonadorelin (B1671987): gonadorelin diacetate tetrahydrate and gonadorelin hydrochloride. Gonadorelin, a synthetic decapeptide identical to endogenous gonadotropin-releasing hormone (GnRH), is a critical tool in reproductive research and veterinary medicine for its ability to stimulate the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2][3] This comparison summarizes key physicochemical properties, in vivo bioactivity from published studies, and detailed experimental protocols to assist researchers in selecting the appropriate compound and designing robust experiments.
Physicochemical Properties
The fundamental difference between the two compounds lies in the salt form and hydration state, which can influence solubility, stability, and formulation characteristics.
| Property | Gonadorelin Diacetate Tetrahydrate | This compound |
| Molecular Formula | C₅₉H₉₁N₁₇O₂₁[4] | C₅₅H₇₆ClN₁₇O₁₃[5] |
| Molecular Weight | 1374.5 g/mol [4] | 1218.76 g/mol [6] |
| Synonyms | Gonadorelin diacetate [JAN], Cystorelin[3][4] | Factrel, LH-RH hydrochloride[1][6] |
| CAS Number | 78308-49-3 (diacetate hydrate)[7] | 51952-41-1 (hydrochloride)[2] |
| Appearance | Off-white freeze-dried powder[8] | Powder |
| Solubility | Soluble in water and saline[8] | Data not explicitly available, but used in aqueous formulations |
Mechanism of Action and Signaling Pathway
Both gonadorelin diacetate tetrahydrate and this compound exert their biological effects by acting as agonists at the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotropes.[9][10][11] Binding of gonadorelin initiates a signaling cascade that leads to the synthesis and secretion of LH and FSH.
The primary signaling pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[9] This cascade ultimately results in the transcription of gonadotropin subunit genes and the secretion of LH and FSH.[10][12]
Comparative In Vivo Activity
Research has indicated potential differences in the pharmacokinetic and pharmacodynamic profiles of the two forms. For instance, some studies have reported that gonadorelin diacetate tetrahydrate may induce a greater LH release and a higher ovulation percentage compared to this compound.[13][14][15][16] However, other large-scale studies have found no significant difference in pregnancy rates per artificial insemination (P/AI) when using either product in synchronization protocols.[13][16] These discrepancies may be attributed to differences in formulation, including excipients and volume of administration, which can affect absorption rates.[17]
| Parameter | Gonadorelin Diacetate Tetrahydrate (Cystorelin/Fertagyl) | This compound (Factrel) | Study Reference |
| Peak LH Concentration | Numerically or significantly higher | Intermediate or lower | Martínez et al., 2003 (as cited in[18]) |
| Ovulation Rate | Greater | Lower | Souza et al., 2009; Martínez et al., 2003[14][15][16] |
| Pregnancy per AI (P/AI) | 38.4% ± 1.2% | 35.7% ± 1.3% (No significant difference) | Poock et al., 2015[13] |
| Pregnancy per AI (P/AI) | 58.3% ± 2.5% | 56.7% ± 2.6% (No significant difference) | Oosthuizen et al., 2023[16] |
Note: The results are from studies in cattle and may be influenced by the specific formulations and experimental conditions.
Experimental Protocols
In Vivo Comparison of Gonadorelin Formulations in Cattle
This protocol is a representative example based on methodologies from comparative studies.[13][17]
Objective: To compare the effects of gonadorelin diacetate tetrahydrate and this compound on LH release and ovulation in cattle.
Animals: Non-lactating dairy cows, synchronized to a specific stage of the estrous cycle (e.g., day 6 or 7 post-ovulation).
Procedure:
-
Randomly allocate cows into treatment groups (e.g., Group 1: 100 µg gonadorelin diacetate tetrahydrate; Group 2: 100 µg this compound).
-
Administer the assigned treatment via intramuscular (IM) injection at time 0.
-
Collect blood samples via jugular venipuncture at 0, 1, 2, 4, and 6 hours post-treatment for LH and FSH analysis.
-
Perform transrectal ultrasonography of the ovaries daily from day 0 to 6, and then twice daily until ovulation is detected to determine ovulation rates.
-
Centrifuge blood samples to separate plasma/serum and store at -20°C until hormone analysis.
-
Analyze hormone concentrations using validated immunoassays (e.g., ELISA, RIA).
-
Statistically analyze the data to compare LH peak concentration, time to peak, area under the curve for LH, and ovulation rates between treatment groups.
GnRH Receptor Binding Assay (Radioligand Displacement)
This is a general protocol for determining the binding affinity of a compound to the GnRH receptor, as direct comparative data for the two salt forms is not available.[19][20]
Objective: To determine the inhibitory constant (Ki) of a test compound for the GnRH receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the GnRH receptor (e.g., pituitary cells, or cell lines like GH3 or COS-7 transfected with the GnRHR).[21]
-
Radioligand: A high-affinity GnRH receptor agonist labeled with a radioisotope (e.g., [¹²⁵I]-buserelin or [¹²⁵I]-triptorelin).[19][20]
-
Test Compounds: Gonadorelin diacetate tetrahydrate and this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.[19]
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: Pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.[19]
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in buffer, centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and increasing concentrations of the unlabeled test compound.
-
Incubation: Add the membrane preparation to the wells and incubate at a specified temperature (e.g., room temperature) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with cold wash buffer.
-
Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ (concentration that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.[19]
Measurement of LH and FSH in Serum
This protocol outlines a general method for quantifying gonadotropin levels from in vivo studies.
Objective: To measure LH and FSH concentrations in serum samples.
Materials:
-
Serum samples collected from experimental animals.
-
Commercially available ELISA or RIA kits for LH and FSH specific to the animal species (e.g., bovine, murine).[22][23][24]
-
Microplate reader (for ELISA) or gamma counter (for RIA).
Procedure (ELISA example):
-
Allow all reagents and samples to reach room temperature.
-
Prepare serial dilutions of the standard hormone solution to generate a standard curve.
-
Add standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate as per the kit instructions.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-linked secondary antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the hormone concentrations in the samples by interpolating their absorbance values from the standard curve.
Conclusion
Both gonadorelin diacetate tetrahydrate and this compound are effective GnRH receptor agonists used to stimulate gonadotropin release. While they share the same active decapeptide, their different salt forms lead to distinct physicochemical properties. In vivo studies in cattle suggest potential differences in their pharmacokinetic profiles, with some evidence indicating that gonadorelin diacetate tetrahydrate may elicit a more robust LH surge and higher ovulation rates. However, these differences do not consistently translate to significant variations in overall pregnancy rates in large-scale field studies. It is likely that formulation differences, including excipients and concentration, play a significant role in the observed in vivo activities by affecting the rate of absorption.
For researchers, the choice between these two forms may depend on the specific experimental goals, desired pharmacokinetic profile, and the formulation's regulatory approval for the intended species. It is crucial to note the lack of publicly available data directly comparing their in vitro receptor binding affinities and potencies. Such studies would be invaluable in deconvoluting the effects of the salt form from formulation-related variables, providing a clearer understanding of their intrinsic activities.
References
- 1. Gonadorelin HCl | TargetMol [targetmol.com]
- 2. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 4. apicule.com [apicule.com]
- 5. This compound | C55H76ClN17O13 | CID 23624131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medkoo.com [medkoo.com]
- 8. Gonadorelin | 33515-09-2 [chemicalbook.com]
- 9. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]
- 10. rawamino.com [rawamino.com]
- 11. corepeptides.com [corepeptides.com]
- 12. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 13. Effect of different gonadorelin (GnRH) products used for the first or resynchronized timed artificial insemination on pregnancy rates in postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
- 16. Frontiers | Comparison of different GnRH compounds on fertility outcomes in ovulation synchronized and presynchronized beef cows [frontiersin.org]
- 17. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. westernranchsupply.com [westernranchsupply.com]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. LH and FSH levels [bio-protocol.org]
- 23. Development of a Highly Sensitive ELISA for Measurement of FSH in Serum, Plasma, and Whole Blood in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. anbio.com [anbio.com]
A Comparative Analysis of GnRH Agonists in Prostate Cancer Cell Lines: An In Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro effects of commonly used Gonadotropin-Releasing Hormone (GnRH) agonists—leuprolide, goserelin (B1671991), triptorelin (B344507), and buserelin (B193263)—on prostate cancer cell lines. While direct head-to-head comparative studies in a single standardized experimental setting are limited in publicly available literature, this document synthesizes findings from various studies to offer insights into their differential effects on cell proliferation, apoptosis, and underlying signaling pathways.
Executive Summary
GnRH agonists are a cornerstone in the management of advanced prostate cancer, primarily acting by downregulating pituitary GnRH receptors, leading to a profound suppression of testosterone.[1][2] However, the direct effects of these agonists on prostate cancer cells are also of significant interest, as these cells can express GnRH receptors. In vitro studies reveal a complex and sometimes contradictory landscape of responses, which appear to be dependent on the specific agonist, its concentration, the prostate cancer cell line used (androgen-sensitive vs. castration-resistant), and the experimental conditions. This guide aims to collate and present the available preclinical data to aid researchers in experimental design and drug development.
Data Presentation: In Vitro Effects of GnRH Agonists
The following tables summarize the reported effects of leuprolide, goserelin, triptorelin, and buserelin on common prostate cancer cell lines. It is crucial to note that these results are collated from different studies with varying experimental protocols, and therefore, direct quantitative comparisons should be made with caution.
Table 1: Comparative Effects of GnRH Agonists on Prostate Cancer Cell Viability and Proliferation
| GnRH Agonist | Cell Line | Effect on Viability/Proliferation | Concentration | Duration | Source(s) |
| Leuprolide | LNCaP | Stimulatory | Not specified | 6 days | [1] |
| DU145 | Significant growth inhibition | 1 nM - 100 nM | Not specified | ||
| CWR22Rv1 | Stimulatory | Not specified | 6 days | [1] | |
| VCaP | No effect | Not specified | Not specified | [2] | |
| Goserelin | LNCaP | No significant effect on clonogenic survival | 0.01 µM - 10 µM | 24 hours | [3] |
| PC-3 | No significant effect on clonogenic survival | 0.01 µM - 10 µM | 24 hours | [3] | |
| LNCaP, VCaP | No effect on viability | Not specified | Not specified | [2] | |
| Triptorelin | LNCaP | Dual stimulatory-inhibitory action (dose-dependent) | 10⁻⁷ M (stimulatory), 10⁻⁴ M (inhibitory) | Not specified | |
| PC-3 | No effect | Not specified | Not specified | ||
| Buserelin | LNCaP, PC-3, DU145 | Limited direct comparative in vitro data available | - | - | [4] |
Table 2: Comparative Effects of GnRH Agonists on Apoptosis in Prostate Cancer Cell Lines
| GnRH Agonist | Cell Line | Effect on Apoptosis | Mechanism | Source(s) |
| Leuprolide | LNCaP | No induction of apoptosis | - | |
| Goserelin | Ovarian Cancer Cells (for reference) | Promotes apoptosis | Upregulation of FOXO1 via PI3K/AKT pathway | [5] |
| Triptorelin | LNCaP, PC-3 | Limited direct comparative in vitro data available | - | - |
| Buserelin | Rat Testes (for reference) | Induces apoptotic cell death | - | [4] |
Mandatory Visualization
Signaling Pathways of GnRH Agonists in Prostate Cancer Cells
The direct effects of GnRH agonists on prostate cancer cells are mediated through GnRH receptors expressed on the tumor cells. Unlike in the pituitary where GnRH receptors primarily couple to Gαq to stimulate LH and FSH release, in prostate cancer cells, they often couple to Gαi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of downstream signaling cascades that can influence cell proliferation and survival.
Caption: GnRH agonist signaling pathway in prostate cancer cells.
Experimental Workflow for Comparing GnRH Agonists In Vitro
A standardized workflow is essential for the accurate comparison of the effects of different GnRH agonists on prostate cancer cell lines. The following diagram illustrates a typical experimental process.
Caption: A typical experimental workflow for in vitro comparison of GnRH agonists.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol provides a general framework for assessing the impact of GnRH agonists on the proliferation of prostate cancer cell lines.
Objective: To quantify the dose-dependent effects of various GnRH agonists on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, DU145, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GnRH agonists: Leuprolide, Goserelin, Triptorelin, Buserelin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Seeding: Harvest and count prostate cancer cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of each GnRH agonist in serum-free or charcoal-stripped serum medium. After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of GnRH agonists. Include a vehicle control (medium without agonist).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) for each agonist, if applicable.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This protocol outlines a method to quantify apoptosis induced by GnRH agonists.
Objective: To determine the percentage of apoptotic and necrotic cells in a population of prostate cancer cells following treatment with GnRH agonists.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
GnRH agonists
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of GnRH agonists as described in the proliferation assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.
-
Cell Staining: Centrifuge the cell suspension and resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for each treatment condition.
Discussion and Future Directions
The available in vitro data suggests that the direct effects of GnRH agonists on prostate cancer cell lines are not uniform and can vary significantly. Some studies indicate that certain agonists like leuprolide may even have a stimulatory effect on androgen-sensitive LNCaP cells, while others show no significant impact on cell viability.[1][3] The dual dose-dependent effect of triptorelin on LNCaP cells further highlights the complexity of these interactions.
The discrepancies in the literature underscore the critical need for standardized, direct head-to-head comparative studies of different GnRH agonists across a panel of prostate cancer cell lines, including both androgen-sensitive and castration-resistant models. Such studies should employ a consistent set of experimental protocols to evaluate key parameters like cell viability (IC₅₀ values), induction of apoptosis, and cell cycle arrest.
Furthermore, a deeper investigation into the differential activation of downstream signaling pathways by these agonists could elucidate the molecular basis for their varied effects. Future research should also explore the interplay between GnRH agonists and the androgen receptor signaling axis in different prostate cancer subtypes. This will be crucial for the rational design of novel therapeutic strategies and for identifying patient populations that may benefit most from specific GnRH agonist therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. No supra-additive effects of goserelin and radiotherapy on clonogenic survival of prostate carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Gonadorelin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of gonadorelin (B1671987) hydrochloride, a synthetic form of gonadotropin-releasing hormone (GnRH). By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to serve as a valuable resource for researchers in the fields of reproductive endocrinology and drug development.
Gonadorelin hydrochloride plays a pivotal role in regulating the reproductive axis by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1][2][3][4]. Understanding the correlation between its activity in controlled laboratory settings and its physiological effects is crucial for predicting clinical efficacy and optimizing therapeutic strategies.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound's effects, both in vitro and in vivo, to facilitate a direct comparison of its biological activity.
| Parameter | In Vitro Value | Species/System | Reference |
| Receptor Binding Affinity (Ki) | 13 nM | Human GnRH Receptor (in CHO cells) | |
| Minimal Effective Dose (LH Release) | 0.1 nM (10-10 M) | Rat Primary Pituitary Cells | [5] |
| Maximal LH Production | 249 ± 24 ng/mL (at 10-7 M over 4 hours) | Rat Primary Pituitary Cells | [5] |
Table 1: In Vitro Quantitative Data for this compound. This table highlights the high affinity of gonadorelin for its receptor and its potency in stimulating LH release in a well-established in vitro model.
| Parameter | In Vivo Value | Species | Route of Administration | Reference |
| Distribution Half-Life | 2 - 10 minutes | Human | Intravenous/Subcutaneous | [6] |
| Terminal Half-Life | 10 - 40 minutes | Human | Intravenous/Subcutaneous | [6] |
| Diagnostic Dose | 100 - 200 µg (single dose) | Human | Intravenous/Subcutaneous | [1][3] |
| Therapeutic Dose (Pulsatile) | 5 - 20 µg per pulse (every 90-120 min) | Human | Intravenous/Subcutaneous | [6] |
| Ovulation Induction Dose | 100 - 200 µg | Holstein Heifers | Intramuscular | [7] |
Table 2: In Vivo Pharmacokinetic and Dosing Parameters for this compound. This table outlines the rapid clearance of gonadorelin in humans and provides typical dosing regimens for both diagnostic and therapeutic applications.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Gonadorelin Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for key in vitro and in vivo experiments.
In Vitro: Primary Pituitary Cell Culture and Hormone Secretion Assay
This protocol is adapted from established methods for studying the effects of GnRH analogs on pituitary gonadotropes.
1. Cell Culture Preparation:
- Aseptically dissect anterior pituitary glands from the model organism (e.g., rat).
- Wash the glands multiple times with a sterile phosphate-buffered saline (PBS) solution containing antibiotics.
- Mince the tissue into small fragments and incubate with digestive enzymes such as collagenase and DNase I to create a single-cell suspension.
- Filter the cell suspension to remove undigested tissue and centrifuge to pellet the cells.
- Resuspend the cells in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Plate the cells in multi-well plates and incubate at 37°C in a humidified atmosphere with 5% CO₂.
2. This compound Treatment:
- After allowing the cells to adhere and stabilize, replace the culture medium with a serum-free medium containing various concentrations of this compound.
- For dose-response studies, a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M) is typically used.
- Incubate the cells with this compound for a defined period (e.g., 4 hours).
3. Hormone Secretion Analysis:
- Following incubation, collect the culture medium from each well.
- Measure the concentrations of LH and FSH in the collected medium using specific and sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
- Analyze the data to determine the dose-response relationship, including parameters like the minimal effective dose and the concentration that produces the maximal response.
In Vivo: Gonadorelin Stimulation Test in Humans
This protocol outlines the standard procedure for assessing the pituitary's gonadotropic function in a clinical or research setting.
1. Patient Preparation:
- The test can typically be performed at any time of day, and fasting is not usually required.
- An intravenous (IV) line may be placed for ease of blood sampling.
2. Study Procedure:
- Collect a baseline blood sample (-15 to 0 minutes) to determine basal levels of serum LH and FSH.
- Administer a standardized dose of this compound (typically 100 µg) as an intravenous bolus injection.
- Collect a series of blood samples at specific time points after the injection. Common time points include 15, 30, 45, 60, 90, and 120 minutes post-administration.
3. Sample Analysis and Interpretation:
- Process the blood samples to separate the serum.
- Measure the concentrations of LH and FSH in each serum sample using validated immunoassays.
- The primary endpoint is the peak concentration of LH and FSH achieved in response to the gonadorelin stimulation. A normal response is characterized by a significant increase in LH and a smaller, more variable increase in FSH.
Correlation and Conclusion
A direct quantitative correlation between the in vitro and in vivo effects of this compound is complex to establish due to the influence of physiological factors such as metabolism, distribution, and feedback mechanisms in a living organism. However, a strong qualitative and semi-quantitative correlation is evident.
The high binding affinity (Ki = 13 nM) observed in vitro is consistent with the low nanomolar concentrations (0.1 nM) that are effective in stimulating LH release from pituitary cells in culture[5]. This in vitro potency translates to the microgram-level doses that are effective in vivo in humans and other species[1][3][6][7]. The rapid onset of action observed in vitro is mirrored by the swift increase in serum LH and FSH levels within minutes of intravenous administration in vivo.
The short half-life of this compound in vivo (10-40 minutes) necessitates its administration in a pulsatile manner to mimic the natural physiological secretion of GnRH for therapeutic applications like ovulation induction[6]. This contrasts with the sustained stimulation that can be applied in in vitro systems. Continuous exposure to gonadorelin in vivo leads to receptor downregulation and desensitization, a phenomenon that can also be observed in vitro with prolonged incubation[8][9].
References
- 1. genemedics.com [genemedics.com]
- 2. bachem.com [bachem.com]
- 3. Gonadorelin (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. peptide-db.com [peptide-db.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Gonadorelin - Wikipedia [en.wikipedia.org]
- 7. Effect of 200 μg of this compound at the first GnRH of a CO-Synch program on ovulation rate and pregnancies per artificial insemination in Holstein heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. corepeptides.com [corepeptides.com]
A Head-to-Head Comparison of Commercial Gonadorelin Hydrochloride Preparations for Research Applications
For researchers, scientists, and drug development professionals, selecting the appropriate gonadorelin (B1671987) preparation is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive head-to-head comparison of different commercial gonadorelin hydrochloride and its common salt forms, focusing on their performance based on available experimental data.
Gonadorelin, a synthetic form of gonadotropin-releasing hormone (GnRH), is a decapeptide that plays a pivotal role in reproductive physiology.[1] It stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), making it an invaluable tool in reproductive research and drug development.[1] Commercial preparations of gonadorelin are available in different salt forms, primarily as hydrochloride, acetate, and diacetate tetrahydrate. These variations, along with differences in formulation, can influence the product's stability, bioavailability, and ultimately, its biological activity.
This comparison guide delves into the available data on several commercially available gonadorelin products, including Factrel® (this compound), Cystorelin®, Fertagyl®, and Ovacyst® (gonadorelin diacetate tetrahydrate). The objective is to provide a clear, data-driven overview to aid researchers in making informed decisions for their specific experimental needs.
Physicochemical Properties and Formulations
The primary difference between the compared commercial gonadorelin preparations lies in their salt form and formulation excipients. Factrel® utilizes this compound, while Cystorelin®, Fertagyl®, and Ovacyst® use gonadorelin diacetate tetrahydrate.[2][3][4][5][6] These differences in salt form can affect the molecule's solubility and stability. The excipients, such as preservatives and buffering agents, also vary between products and can influence the product's shelf-life and potential for injection site reactions.
| Product Name | Active Ingredient | Salt Form | Manufacturer | Key Excipients (not exhaustive) |
| Factrel® | Gonadorelin | Hydrochloride | Zoetis | Sodium chloride, Benzyl alcohol[4][7] |
| Cystorelin® | Gonadorelin | Diacetate Tetrahydrate | Boehringer Ingelheim | Potassium phosphate (B84403) (monobasic and dibasic)[3] |
| Fertagyl® | Gonadorelin | Acetate | Merck Animal Health | Sodium phosphate (monobasic and dibasic)[2] |
| Ovacyst® | Gonadorelin | Diacetate Tetrahydrate | Bimeda | Potassium phosphate (monobasic and dibasic)[5][8] |
Table 1: Overview of Commercial Gonadorelin Preparations. This table summarizes the key formulation differences between commonly used commercial gonadorelin products.
In Vivo Performance: A Comparative Analysis
The biological efficacy of different gonadorelin preparations has been the subject of several comparative studies, primarily in veterinary models such as cattle. These studies provide valuable insights into the in vivo performance of these products, with key metrics being the release of luteinizing hormone (LH), induction of ovulation, and subsequent pregnancy rates.
Luteinizing Hormone (LH) Release
The primary mechanism of action of gonadorelin is the stimulation of LH release from the anterior pituitary. Comparative studies have shown that different formulations can elicit varying LH responses.
| Study Reference | Animal Model | Gonadorelin Preparations Compared | Key Findings on LH Release |
| Souza et al., 2009 | Lactating Dairy Cows | Cystorelin®, Factrel®, Fertagyl®, Ovacyst® | No significant differences in time to LH peak, peak LH concentration, or area under the LH curve were detected between the products at a 100 µg dose. |
| Martins et al., 2011 | Anestrous Beef Cows | Gonadorelin diacetate tetrahydrate vs. This compound | Gonadorelin diacetate tetrahydrate resulted in a greater LH surge compared to this compound. |
| Stevenson et al., 2000 | Beef Cattle | Gonadorelin diacetate vs. This compound | No significant difference in mean or peak LH concentrations was observed between the two forms. |
Table 2: Comparative Luteinizing Hormone (LH) Release Data. This table summarizes the findings from key studies comparing the effects of different gonadorelin preparations on LH release.
Ovulation and Pregnancy Rates
The ultimate measure of in vivo efficacy for many research applications is the ability to induce ovulation and establish pregnancy. Studies comparing different gonadorelin products have reported on these critical endpoints.
| Study Reference | Animal Model | Gonadorelin Preparations Compared | Key Findings on Ovulation and Pregnancy Rates |
| Souza et al., 2009 | Lactating Dairy Cows | Cystorelin®, Factrel®, Fertagyl®, Ovacyst® | The percentage of cows ovulating was lower for Factrel® (55.3%) compared to Cystorelin® (76.7%), Fertagyl® (73.6%), and Ovacyst® (85.0%). |
| Poock et al., 2015 | Postpartum Dairy Cows | This compound vs. Gonadorelin diacetate tetrahydrate | No significant effect of the GnRH product on pregnancies per artificial insemination (P/AI) was observed. |
| Luchterhand et al., 2019 | Lactating Dairy Cows | Cystorelin®, Factrel®, Fertagyl® | Cows treated with gonadorelin diacetate-based products (Cystorelin® and Fertagyl®) had a greater ovulatory response and higher pregnancies per AI compared to those treated with this compound (Factrel®). |
Table 3: Comparative Ovulation and Pregnancy Rate Data. This table highlights the outcomes of key studies on the effects of different gonadorelin preparations on ovulation and pregnancy rates.
Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental protocols are essential. Below are synthesized methodologies for key experiments cited in the comparative studies.
Luteinizing Hormone (LH) Immunoassay
Objective: To quantify the concentration of LH in serum samples following gonadorelin administration.
Protocol:
-
Blood Collection: Collect blood samples via jugular venipuncture at predetermined time points before and after gonadorelin injection (e.g., -30, 0, 30, 60, 90, 120, 180, and 240 minutes relative to injection).
-
Serum Separation: Allow blood to clot at room temperature for 1-2 hours, then centrifuge at 1,500 x g for 20 minutes at 4°C.
-
Serum Storage: Aspirate the serum and store at -20°C until analysis.
-
LH Quantification: Utilize a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit specific for the species being studied. Follow the manufacturer's instructions for the assay procedure, including standard curve preparation, sample incubation, and signal detection.
-
Data Analysis: Calculate LH concentrations based on the standard curve. Analyze the data for parameters such as peak LH concentration, time to peak LH, and area under the curve (AUC).
Determination of Ovulation
Objective: To determine if ovulation occurred following gonadorelin administration.
Protocol:
-
Ovarian Ultrasonography: Perform transrectal ovarian ultrasonography using a high-frequency linear-array transducer at the time of gonadorelin administration (Day 0) and at a subsequent time point (e.g., Day 2 or Day 7).
-
Follicle and Corpus Luteum Identification: At Day 0, identify and measure the diameter of all follicles greater than a predefined size (e.g., >10 mm).
-
Ovulation Confirmation: At the subsequent examination, confirm ovulation by the absence of a previously identified large follicle and the presence of a new corpus luteum (CL) in the same location.
-
Data Recording: Record ovulation as a binary outcome (yes/no) for each animal.
Signaling Pathway and Experimental Workflow
The biological effects of gonadorelin are initiated by its binding to the GnRH receptor on pituitary gonadotrophs, which triggers a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting experimental results.
Caption: Gonadorelin Signaling Pathway.
The experimental workflow for comparing different gonadorelin preparations typically involves a randomized controlled design.
Caption: Experimental Workflow.
Stability and Storage
The stability of gonadorelin preparations is a critical factor for ensuring consistent experimental results. Product inserts provide specific storage recommendations.
| Product Name | Recommended Storage | Shelf-life after first use |
| Factrel® | Refrigerate at 2° to 8°C (36° to 46°F)[4][9] | Use within 1 month[4] or 30 days[9][10] |
| Cystorelin® | Store at or below 25°C (77°F)[3][11][12] | 28 days[12][13] or 6 months[11] |
| Fertagyl® | Keep refrigerated: 2°-8°C (36°-46°F)[2] | Use within 28 days of first puncture[2] |
| Ovacyst® | Store at controlled room temperature 20˚C - 25˚C (68˚F - 77˚F)[5] | Discard product 3 months after first use[5] |
Table 4: Storage and Stability of Commercial Gonadorelin Preparations. This table outlines the manufacturer-recommended storage conditions and in-use stability for each product.
Conclusion
The selection of a commercial gonadorelin preparation for research should be guided by the specific experimental objectives and a thorough understanding of the differences between available products. While all formulations contain the same active decapeptide, variations in their salt form and excipients can lead to differences in in vivo performance, particularly in terms of ovulation rates.
The available data, primarily from bovine studies, suggests that gonadorelin diacetate tetrahydrate preparations (Cystorelin®, Fertagyl®, Ovacyst®) may elicit a more robust ovulatory response compared to the this compound formulation (Factrel®) under certain conditions. However, for endpoints such as LH release and pregnancy rates, the results can be more variable and may depend on the specific experimental model and protocol employed.
Researchers should carefully consider the data presented in this guide, along with their own experimental requirements, when selecting a gonadorelin preparation. Adherence to the detailed experimental protocols and proper storage and handling are crucial for obtaining reliable and reproducible results. Further head-to-head studies in various research models would be beneficial to provide a more complete comparative profile of these important research tools.
References
- 1. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fertagyl® (gonadorelin) 43 mcg/mL gonadorelin Injectable Solution [dailymed.nlm.nih.gov]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. zoetisus.com [zoetisus.com]
- 5. pennvet.com [pennvet.com]
- 6. GSRS [precision.fda.gov]
- 7. Factrel® Injection [dailymed.nlm.nih.gov]
- 8. OvaCyst for Animal Use - Drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. Zoetis [www2.zoetis.ca]
- 11. Cystorelin® (gonadorelin)| Cattle Reproductive Product from Boehringer Ingelheim Animal Health [bi-animalhealth.com]
- 12. CYSTORELIN® / Product list / Products / Ceva Vietnam [ceva.vn]
- 13. ruminants.ceva.com [ruminants.ceva.com]
Validating GnRH Receptor Knockdown: A Comparative Guide to Gonadorelin Hydrochloride Stimulation and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods for validating the knockdown of the Gonadotropin-Releasing Hormone (GnRH) receptor (GnRHR). A primary focus is placed on functional validation using gonadorelin (B1671987) hydrochloride stimulation, with supporting data and detailed protocols. Alternative validation techniques are also presented to offer a comprehensive overview for robust experimental design.
Introduction to GnRH Receptor Knockdown Validation
The GnRH receptor, a G protein-coupled receptor (GPCR), is a central regulator of the reproductive endocrine system.[1] Its activation by GnRH triggers a signaling cascade that results in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] Validating the successful knockdown of this receptor is crucial for studies investigating its physiological roles and for the development of novel therapeutics. This validation process should ideally combine quantification of receptor expression with a functional assessment of its signaling capacity. Gonadorelin hydrochloride, a synthetic form of GnRH, serves as a key tool for functionally assessing the receptor's activity.[2]
Comparison of Validation Methods
Effective validation of GnRH receptor knockdown requires a multi-pronged approach, confirming the reduction at the mRNA and protein levels, and most critically, demonstrating a functional consequence. This compound stimulation to measure LH and FSH release is a direct functional assessment. Alternative methods can provide complementary information on the integrity of the downstream signaling pathway.
Data Presentation: Quantitative Comparison of Validation Methods
The following tables summarize representative data from experiments validating GnRH receptor knockdown.
Table 1: GnRH Receptor Expression Analysis
This table illustrates the expected outcomes from quantifying GnRH receptor mRNA and protein levels following siRNA-mediated knockdown in a pituitary cell line.
| Validation Method | Target | Control (Non-targeting siRNA) | GnRHR siRNA-treated | % Knockdown |
| RT-qPCR | GnRHR mRNA | 1.00 | 0.25 | 75% |
| Western Blot | GnRHR Protein | 1.00 | 0.30 | 70% |
| Data are presented as relative expression levels normalized to a housekeeping gene/protein. |
Table 2: Functional Validation of GnRH Receptor Knockdown
This table compares the functional consequences of GnRH receptor knockdown using different assay methodologies. The data demonstrates a blunted response to the GnRH agonist (gonadorelin) in siRNA-treated cells.
| Functional Assay | Parameter Measured | Control (Non-targeting siRNA) | GnRHR siRNA-treated |
| Gonadorelin Stimulation | Peak LH Release (ng/mL) | 15.2 | 4.1 |
| Gonadorelin Stimulation | Peak FSH Release (ng/mL) | 5.8 | 1.5 |
| Calcium Flux Assay | Peak Fluorescence Intensity (RFU) | 55,000 | 12,000 |
| IP-One ELISA | IP1 Accumulation (ng/mL) | 8.5 | 2.1 |
| RFU = Relative Fluorescence Units |
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
siRNA-Mediated Knockdown of GnRH Receptor
This protocol describes the transient knockdown of the GnRH receptor in a pituitary gonadotrope cell line (e.g., LβT2 cells).
-
Cell Culture: Culture LβT2 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
siRNA Transfection:
-
One day prior to transfection, seed cells in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
Prepare two tubes for each well to be transfected. In tube A, dilute 5 µL of a lipofectamine-based transfection reagent in 250 µL of serum-free medium. In tube B, dilute 100 pmol of GnRHR-specific siRNA or a non-targeting control siRNA in 250 µL of serum-free medium.
-
Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Aspirate the cell culture medium and replace it with 1.5 mL of fresh serum-free medium.
-
Add the 500 µL siRNA-lipid complex dropwise to each well.
-
Incubate the cells for 4-6 hours at 37°C.
-
Add 1 mL of medium containing 20% FBS without removing the transfection mixture.
-
Harvest cells for analysis 48-72 hours post-transfection.
-
Validation of GnRH Receptor Knockdown
a) Real-Time Quantitative PCR (RT-qPCR) for mRNA Level
-
RNA Extraction: Isolate total RNA from control and siRNA-treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix with primers specific for the GnRH receptor and a housekeeping gene (e.g., GAPDH). A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Calculate the relative expression of GnRHR mRNA using the ΔΔCt method.
b) Western Blot for Protein Level
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with a primary antibody against the GnRH receptor overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize band intensities to a loading control like β-actin.
Functional Validation Using this compound Stimulation
This protocol details the functional assessment of GnRH receptor knockdown by measuring gonadotropin release.
-
Cell Preparation: 48-72 hours post-transfection, wash the control and GnRHR knockdown cells twice with serum-free medium.
-
Pre-incubation: Incubate the cells in serum-free medium for 2 hours at 37°C.
-
Stimulation:
-
Aspirate the medium and replace it with fresh serum-free medium containing 100 nM this compound. For a negative control, add medium without gonadorelin.
-
Incubate for 4 hours at 37°C.
-
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge at 1000 x g for 10 minutes to remove cellular debris.
-
LH and FSH Measurement: Quantify the concentration of LH and FSH in the supernatant using commercially available ELISA kits, following the manufacturer’s protocol.[3][4][5][6]
-
Data Analysis: Compare the levels of LH and FSH released from GnRHR knockdown cells to the control cells. A significant reduction in gonadorelin-stimulated LH and FSH release in the knockdown cells validates the functional loss of the receptor.
Alternative Functional Validation Methods
Beyond measuring gonadotropin release, other assays can validate the functional knockdown of the GnRH receptor by probing earlier events in its signaling cascade.
Calcium Flux Assay
The GnRH receptor primarily signals through the Gq protein, leading to an increase in intracellular calcium.[7]
-
Principle: This assay uses a calcium-sensitive fluorescent dye to measure the transient increase in intracellular calcium upon receptor activation by gonadorelin.
-
Procedure:
-
Load siRNA-transfected cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading using a fluorescence plate reader.
-
Inject this compound into the wells and immediately record the change in fluorescence intensity over time.
-
-
Expected Outcome: GnRH receptor knockdown will result in a significantly attenuated fluorescence signal upon gonadorelin stimulation compared to control cells.
IP-One ELISA
This assay quantifies the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq signaling pathway.
-
Principle: The accumulation of IP1 is a stable and reliable measure of Gq-coupled receptor activation.
-
Procedure:
-
Stimulate siRNA-transfected cells with this compound in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Lyse the cells and quantify IP1 levels using a competitive immunoassay, often employing HTRF® (Homogeneous Time-Resolved Fluorescence) technology.
-
-
Expected Outcome: A blunted IP1 accumulation in response to gonadorelin in GnRHR knockdown cells compared to controls indicates impaired receptor signaling.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate the key processes described in this guide.
References
- 1. apem :: Annals of Pediatric Endocrinology & Metabolism [e-apem.org]
- 2. mft.nhs.uk [mft.nhs.uk]
- 3. file.elabscience.com [file.elabscience.com]
- 4. novamedline.com [novamedline.com]
- 5. Development of a Highly Sensitive ELISA for Measurement of FSH in Serum, Plasma, and Whole Blood in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibl-international.com [ibl-international.com]
- 7. rawamino.com [rawamino.com]
Safety Operating Guide
Navigating the Safe Disposal of Gonadorelin Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like gonadorelin (B1671987) hydrochloride is a critical aspect of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of gonadorelin hydrochloride, safeguarding both personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a synthetic decapeptide that acts as a gonadotropin-releasing hormone agonist.[1] Due to its biological activity and potential reproductive toxicity, specific precautions must be taken during handling and prior to disposal.[2][3][4]
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate personal protective equipment to prevent accidental exposure.
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-resistant | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect personal clothing and skin. |
| Respiratory Protection | Not typically required for solutions, but a fit-tested respirator may be necessary if handling powder or creating aerosols. | To prevent inhalation. |
Data sourced from multiple Safety Data Sheets (SDS) for Gonadorelin formulations.[2][3][5]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound, as with all pharmaceutical waste, is governed by a multi-tiered regulatory framework, primarily under the purview of the Environmental Protection Agency (EPA) and may also involve the Drug Enforcement Administration (DEA) for controlled substances.[6][7][8][9] this compound is not currently listed as a controlled substance. The key regulation to consider is the Resource Conservation and Recovery Act (RCRA), which dictates the management of hazardous waste.[6][7][9]
Step 1: Waste Identification and Classification
The first crucial step is to determine if the this compound waste is considered hazardous. While gonadorelin itself is not explicitly listed as a hazardous waste under RCRA, the formulation it is in could render it hazardous. For instance, if it is dissolved in a solvent that is a listed hazardous waste (e.g., certain alcohols), the entire solution must be treated as hazardous.
Step 2: Segregation of Waste
Proper segregation is critical to ensure compliant disposal.
-
Non-Hazardous Pharmaceutical Waste: If the this compound waste is determined to be non-hazardous, it should be placed in a designated, clearly labeled container for non-hazardous pharmaceutical waste. These are often blue or white containers.[7]
-
Hazardous Pharmaceutical Waste: If the waste is deemed hazardous, it must be collected in a designated hazardous waste container, typically black in color.[7] This container must be properly labeled with the words "Hazardous Waste" and a description of the contents.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
Step 3: Waste Accumulation and Storage
Waste containers should be kept closed except when adding waste. Store containers in a designated, secure area away from general laboratory traffic. It is important to adhere to the accumulation time limits for hazardous waste as defined by your facility's generator status under RCRA.
Step 4: Final Disposal
The final disposal of pharmaceutical waste must be conducted by a licensed and reputable waste management vendor.
-
Incineration: This is the most common and recommended method for destroying pharmaceutical waste, both hazardous and non-hazardous.[8][9]
-
Never do the following:
Experimental Protocol: Decontamination of Surfaces
In the event of a spill, a detailed decontamination procedure should be followed.
-
Restrict Access: Cordon off the spill area to prevent further contamination.
-
Don PPE: Ensure appropriate PPE is worn before beginning cleanup.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water. Follow with a rinse of 70% ethanol.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, paper towels, gloves, etc.) must be disposed of as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zoetisus.com [zoetisus.com]
- 3. merck.com [merck.com]
- 4. policycommons.net [policycommons.net]
- 5. merck.com [merck.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Gonadorelin Hydrochloride
For laboratory professionals engaged in research and development, the safe handling of potent compounds like Gonadorelin hydrochloride is of paramount importance. This guide provides essential safety protocols and logistical information to ensure the well-being of personnel and the integrity of research by outlining proper personal protective equipment (PPE), handling procedures, and disposal methods.
This compound is a synthetic polypeptide hormone that requires careful handling due to its potential to affect reproductive hormone regulation, damage fertility, or harm an unborn child.[1] Systemic exposure can interfere with fertility and the maintenance of pregnancy.[1] It is classified as a reproductive toxicant and can cause damage to the endocrine system through prolonged or repeated exposure.[2][3][4][5]
Exposure Limits and Safety Parameters
Strict adherence to established occupational exposure limits is critical to minimize health risks. Engineering controls, such as adequate ventilation, should be the primary method of exposure control.[1]
| Parameter | Value | Basis |
| Occupational Exposure Band (OEB) | OEB 5 (Control exposure to <1 µg/m³) | Zoetis |
| Time-Weighted Average (TWA) | 0.2 µg/m³ | Internal (Merck)[6][7] |
| Wipe Limit | 2 µ g/100 cm² | Internal (Merck)[6][7] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following equipment should be worn to prevent skin and eye contact, inhalation, and accidental injection.[1][2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with side shields | Required to protect against dust particles and liquid splashes.[1][8] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[8] | |
| Hand Protection | Chemical-resistant, disposable nitrile gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection.[8][9] Gloves should be changed immediately after any contact with the compound.[8] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[8] Impervious protective clothing (e.g., aprons, boots) may be necessary based on risk assessment.[6] |
| Respiratory Protection | Approved Respirator/Dust Mask (e.g., N-95 or P3 particle filter) | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[8][9] The specific type should be determined by a risk assessment.[8] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is crucial for maintaining safety and product integrity.
1. Receiving and Storage:
-
Upon receipt, store the unopened vial in its original, tightly closed container, protected from light.[1]
-
Refrigeration at 2°C to 8°C (36°F to 46°F) is recommended; do not freeze.[1]
-
Store the material locked up and keep it out of the reach of children.[1]
2. Handling and Preparation:
-
Handle the compound in a designated, well-ventilated area, such as a chemical fume hood.[9]
-
Avoid generating dust when working with the powder form.[9]
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[8]
-
For reconstitution, use the appropriate sterile diluent as specified by the manufacturer, such as sterile water for injection.[10]
-
Avoid contact with skin, eyes, and clothing.[1] Do not breathe mist or vapor.[1]
-
Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1][2]
3. Spill Management:
-
In case of a spill, evacuate unnecessary personnel.[1]
-
Wear appropriate PPE during cleanup.[1]
-
Stop the flow of material if it is safe to do so.[1]
-
Absorb the spill with inert material and place it in a suitable container for disposal.[9]
-
Prevent the spill from entering drains or water courses.[1]
-
Local authorities should be notified of significant spills.[1]
4. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[11]
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if possible.[1]
-
If inhaled: Move the person to fresh air.[1]
-
In case of accidental injection: Wash the injury thoroughly with clean running water.[1]
-
In all cases of exposure or concern, seek immediate medical advice or attention.[1][2]
5. Disposal:
-
Dispose of unused reconstituted solution and other contaminated waste in accordance with local, regional, and national regulations for hazardous waste.[1]
-
Incineration in a chemical incinerator is a common method for potent compounds.[8]
-
Do not allow the product to be released into the environment.[1]
Caption: Safe handling workflow for this compound.
References
- 1. zoetisus.com [zoetisus.com]
- 2. merck.com [merck.com]
- 3. policycommons.net [policycommons.net]
- 4. policycommons.net [policycommons.net]
- 5. canbipharm.com [canbipharm.com]
- 6. merck.com [merck.com]
- 7. msd.com [msd.com]
- 8. benchchem.com [benchchem.com]
- 9. polypeptide.com [polypeptide.com]
- 10. medicines.org.uk [medicines.org.uk]
- 11. merck.com [merck.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
